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  • Product: 4-Methyl-4',5'-dihydropsoralen
  • CAS: 24416-64-6

Core Science & Biosynthesis

Foundational

synthesis of 4-Methyl-4',5'-dihydropsoralen and its derivatives

An In-Depth Technical Guide to the Synthesis and Application of 4-Methyl-4',5'-dihydropsoralen Introduction & Scientific Rationale Psoralens (furo[3,2-g]coumarins) are a critical class of photoactive heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Application of 4-Methyl-4',5'-dihydropsoralen

Introduction & Scientific Rationale

Psoralens (furo[3,2-g]coumarins) are a critical class of photoactive heterocyclic compounds widely utilized in photodynamic therapy (PUVA) for dermatological conditions such as psoriasis and vitiligo. However, traditional bifunctional psoralens like 8-methoxypsoralen (8-MOP) pose significant mutagenic risks due to their ability to form lethal interstrand DNA crosslinks[1].

The strategic saturation of the furan ring yields 4-methyl-4',5'-dihydropsoralen , a derivative that fundamentally alters the photobiological mechanism of action. Because the 4',5'-double bond is reduced, this molecule cannot participate in a second [2+2] cycloaddition. Consequently, upon UVA irradiation, it forms exclusively monofunctional adducts at the 3,4-pyrone double bond[2]. This targeted DNA monoadduct formation immediately inhibits DNA replication without causing the severe G2-phase cell cycle arrest and high mutagenicity associated with crosslinking agents[1][3].

Retrosynthetic Strategy & Mechanistic Causality

Synthesizing linear furocoumarins requires precise regiochemical control. A common, yet flawed, approach relies on the Claisen rearrangement of 7-allyloxy-4-methylcoumarin.

The Claisen Rearrangement Pitfall: Under thermal conditions (>200°C), the [3,3]-sigmatropic rearrangement of 7-allyloxycoumarins preferentially directs the allyl group to the sterically unhindered, electron-rich angular 8-position. This inevitably leads to the formation of angular isomers (angelicins) as the major byproduct, drastically reducing the yield of the desired linear [3,2-g] psoralen core[4].

The Pechmann Condensation Solution: To bypass this regiochemical bottleneck, expert synthetic design dictates constructing the coumarin lactone after the dihydrofuran ring is already established. By utilizing 2,3-dihydrobenzofuran-6-ol as the primary nucleophile in a Pechmann condensation with ethyl acetoacetate, the linear topology is locked. The oxygen atom of the dihydrofuran ring strongly activates the para-position (C5), directing the electrophilic attack precisely to the linear axis and guaranteeing high regiochemical fidelity[5].

SynthesisStrategy A 2,3-Dihydrobenzofuran-6-ol (Pre-formed Ring) C Pechmann Condensation (Amberlyst-15, 80°C) A->C Directs to C5 (Para to O) B Ethyl Acetoacetate (β-Ketoester) B->C D 4-Methyl-4',5'-dihydropsoralen (Linear Isomer) C->D High Yield Regioselective E 7-Allyloxy-4-methylcoumarin F Claisen Rearrangement (Thermal, >200°C) E->F Alternative Pathway F->D Minor Product G Angular Isomer (Major Byproduct) F->G Favors C8 (Sterically Free)

Retrosynthetic pathways: Pechmann condensation vs. Claisen rearrangement.

Experimental Protocols: A Self-Validating System

The following protocol details the regioselective synthesis of 4-methyl-4',5'-dihydropsoralen. The methodology is designed to be self-validating, utilizing physical phase changes and distinct spectral shifts as in-process controls.

Protocol A: Regioselective Synthesis via Pechmann Condensation

Objective: Synthesize the linear dihydrofurocoumarin core while preserving the delicate ether linkage.

  • Reagent Preparation: Charge a dry, round-bottom flask with 2,3-dihydrobenzofuran-6-ol (10.0 mmol, 1.0 eq) and ethyl acetoacetate (12.0 mmol, 1.2 eq).

  • Catalyst Addition (Causality Check): Add Amberlyst-15 (20% w/w) as a heterogeneous solid acid catalyst. Expert Insight: Using Amberlyst-15 instead of homogenous concentrated H₂SO₄ prevents the exothermic cleavage of the dihydrofuran ring and suppresses unwanted polymerization[5].

  • Thermal Activation: Heat the solvent-free mixture to 80°C under continuous stirring for 2–3 hours.

  • In-Process Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar starting material ( Rf​≈0.2 ) and the emergence of a bright blue fluorescent spot under 365 nm UV light ( Rf​≈0.6 ) validates the formation of the extended conjugated coumarin system.

  • Quenching & Precipitation: Pour the hot reaction mixture into 100 mL of crushed ice water. Self-Validating Workup: The newly formed coumarin is highly lipophilic and precipitates immediately. Unreacted ethyl acetoacetate remains soluble in the aqueous phase, allowing for isolation purely by phase separation.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 4-methyl-4',5'-dihydropsoralen as pale yellow needles.

Protocol B: Derivatization for Antioxidant Properties

To synthesize derivatives with enhanced antioxidant profiles (e.g., dihydropyrazole-linked coumarins)[6], the C4-methyl group serves as an ideal functionalization handle.

  • Radical Bromination: React 4-methyl-4',5'-dihydropsoralen with N-Bromosuccinimide (NBS) and a catalytic amount of AIBN in refluxing carbon tetrachloride to yield 4-(bromomethyl)-4',5'-dihydropsoralen.

  • Nucleophilic Substitution: React the bromomethyl intermediate with various hydrazine or amine nucleophiles in the presence of K₂CO₃ to append radical-scavenging moieties[7].

Photobiological Mechanism of Action

Understanding the molecular interaction between the synthesized compound and cellular DNA is paramount for drug development professionals.

MOA N1 4-Methyl-4',5'-dihydropsoralen N3 Excited Triplet State N1->N3 Photon Absorption N2 UVA Irradiation (320-400 nm) N2->N3 N5 [2+2] Cycloaddition N3->N5 N4 DNA Thymine Residues N4->N5 N6 Monofunctional DNA Adduct N5->N6 Furan Ring Saturated (Prevents 2nd Addition) N7 Inhibition of DNA Replication (No Crosslinking) N6->N7 Cell Cycle Arrest

Photobiological MOA: Monofunctional DNA adduct formation without crosslinking.

Quantitative Pharmacological Data

The structural modifications of the psoralen core dictate its biological utility. Table 1 summarizes the comparative quantitative and qualitative data of synthesized derivatives.

Table 1: Comparative Photobiological and Pharmacological Properties

CompoundPhotoreactivity (UVA)Primary DNA LesionDownstream Cellular EffectKey Application / Property
8-Methoxypsoralen (8-MOP) BifunctionalInterstrand CrosslinksSevere G2 Phase ArrestStandard PUVA Therapy (High Mutagenicity)
4-Methyl-4',5'-dihydropsoralen MonofunctionalMonoadducts (3,4-pyrone)Immediate Replication BlockLow-mutagenic Phototherapy[1][2]
4-Methylcoumarin-pyrazole Non-photoactiveN/ARadical Chain TerminationAntioxidant / DNA Protection[6]
Psoralen Antioxidant Derivatives Non-photoactiveN/AFree Radical ScavengingHigh stoichiometry factor ( n≈2.11 )[7]

References

  • Photobiological activity of 4-methylpsoralen and 4-methyl-4',5'-dihydropsoralen with respect to lethal and mutagenic effects on E. coli, and prophage induction. PubMed (NIH).
  • DNA crosslinks and DNA replication in mouse FM3A cells after treatment with 8-methoxypsoralen plus near-ultraviolet radi
  • Synthesis and Antioxidant Properties of Psoralen Deriv
  • Synthesis of 4-methylcoumarin derivatives containing 4,5-dihydropyrazole moiety to scavenge radicals and to protect DNA. PubMed (NIH).
  • Regioselective Synthesis of Coumarin-Annulated Polycyclic Heterocycles via Sequential Claisen Rearrangement and Radical Cycliz
  • Synthesis of 4-methylcoumarin via the Pechmann condensation.

Sources

Exploratory

An In-depth Technical Guide to the Photochemical Properties of 4-Methyl-4',5'-dihydropsoralen

Audience: Researchers, scientists, and drug development professionals. Abstract: The field of photochemotherapy is continuously evolving, seeking agents with enhanced efficacy and improved safety profiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The field of photochemotherapy is continuously evolving, seeking agents with enhanced efficacy and improved safety profiles. Psoralens, a class of furocoumarins, have long been cornerstone compounds in UVA-light-activated therapies (PUVA) for skin disorders. However, their clinical use is tempered by toxicities associated with DNA interstrand cross-link (ICL) formation. This guide delves into the photochemical properties of 4-Methyl-4',5'-dihydropsoralen, a monofunctional derivative designed to circumvent this limitation. By saturating the 4',5'-furan double bond, this molecule is structurally precluded from forming ICLs, yet retains potent photo-induced biological activity. We will explore its mechanism of action, core photophysical characteristics, and provide detailed, field-proven methodologies for its scientific investigation.

Introduction: The Rationale for Monofunctional Psoralens

Psoralen plus UVA (PUVA) therapy is a well-established treatment for hyperproliferative skin diseases like psoriasis and vitiligo.[1] The therapeutic effect is driven by the photoactivation of a psoralen compound by UVA light (320-400 nm), leading to the covalent modification of cellular DNA and subsequent apoptosis of pathogenic cells.[2][3]

The canonical mechanism for bifunctional psoralens, such as 8-methoxypsoralen (8-MOP), involves a two-step process. First, the planar furocoumarin molecule intercalates into the DNA double helix.[4] Upon absorption of a UVA photon, it can form a covalent monoadduct with a pyrimidine base (primarily thymine) via a [2+2] cycloaddition. This can occur at either the 3,4-pyrone bond or the 4',5'-furan bond of the psoralen.[5] If the initial adduct is formed via the 3,4-pyrone side, absorption of a second photon can drive a reaction of the still-intact 4',5'-furan bond with a pyrimidine on the opposite DNA strand, resulting in a highly cytotoxic interstrand cross-link (ICL).[5]

While effective, the formation of ICLs is a double-edged sword, contributing significantly to the mutagenicity and long-term cancer risks associated with PUVA therapy.[1][6] This has driven the development of monofunctional psoralens. 4-Methyl-4',5'-dihydropsoralen belongs to this advanced class of compounds. By hydrogenating the 4',5'-double bond, the molecule is rendered incapable of forming ICLs. Its photoactivity is restricted to the formation of 3,4-pyrone-side monoadducts.[1][7] Despite this restriction, these derivatives remain potent inhibitors of DNA synthesis and cell growth, suggesting that monoadducts alone are sufficient to trigger desired therapeutic pathways while potentially offering a superior safety profile.[1]

Molecular Structure and Spectroscopic Properties

The foundational step in characterizing any photoactive compound is to understand its interaction with light. This begins with its chemical structure and fundamental spectroscopic properties.

cluster_structure Structure of 4-Methyl-4',5'-dihydropsoralen structure

Caption: Chemical structure of 4-Methyl-4',5'-dihydropsoralen.

UV-Visible Absorption and Fluorescence

The absorption spectrum dictates the wavelengths of light required for photoactivation, while the fluorescence spectrum provides insight into the molecule's excited-state properties. While specific, high-resolution spectral data for 4-Methyl-4',5'-dihydropsoralen is not extensively reported in the surveyed literature, its properties can be inferred from the behavior of related psoralen and dihydropsoralen compounds.

Table 1: Summary of Photophysical Properties of 4-Methyl-4',5'-dihydropsoralen

PropertyValueNotes
UV Absorption Maxima (λmax) Not reported in surveyed literaturePsoralen derivatives typically exhibit strong absorption bands in the UVA (320-400 nm) and UVB regions.[1] Saturation of the 4',5' bond is not expected to fundamentally alter the primary chromophore (the chromenone system), so significant absorption in the UVA range is anticipated.
Molar Extinction Coefficient (ε) Not reported in surveyed literatureThis value is critical for quantitative experiments and should be determined empirically using the protocol provided in Section 4.1.
Fluorescence Emission Maxima Not reported in surveyed literatureMany psoralen derivatives are fluorescent.[4] The emission wavelength and intensity are often sensitive to the local environment (e.g., solvent polarity, intercalation into DNA).
Fluorescence Quantum Yield (ΦF) Not reported in surveyed literatureThis parameter reflects the efficiency of the fluorescence process versus other de-excitation pathways (e.g., intersystem crossing, internal conversion). It is a key parameter for understanding the excited state lifetime and reactivity.
Photoaddition Quantum Yield (ΦR) Not reported in surveyed literatureFor a related dihydropsoralen derivative, saturation of the furan ring was shown to dramatically increase the quantum yield of photoaddition to thymine from 0.01 to 0.18, indicating a highly efficient photoreaction.[7]

Photochemical Mechanism of Action: Monofunctional DNA Adduction

The key photochemical property of 4-Methyl-4',5'-dihydropsoralen is its ability to form only monoadducts with DNA upon UVA irradiation. This process can be broken down into three critical steps: intercalation, photoexcitation, and covalent adduction.

  • Intercalation (Dark Binding): The planar aromatic core of the molecule non-covalently inserts itself between the base pairs of the DNA double helix. This process is driven by hydrophobic and van der Waals interactions and is a prerequisite for an efficient photoreaction.[2][4]

  • Photoexcitation: Upon absorbing a UVA photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a rapid process called intersystem crossing to a more stable and longer-lived triplet excited state (T₁).[7] The triplet state is believed to be the primary reactive species in the subsequent cycloaddition reaction.[7]

  • [2+2] Photocycloaddition: The excited triplet state of the dihydropsoralen reacts with the 5,6-double bond of an adjacent pyrimidine base (preferentially thymine) in the DNA. This occurs via the 3,4-double bond of the psoralen's pyrone ring, forming a stable cyclobutane monoadduct.[7] Because the 4',5'-bond in the furan ring is saturated, no further reaction can occur to form an interstrand cross-link.

  • Photoreversal: Interestingly, the formation of the 3,4-monoadduct has been shown to be reversible. Irradiation with shorter wavelength UV light (e.g., 254 nm) can cleave the cyclobutane ring, restoring the original dihydropsoralen and thymine structures.[7]

cluster_process Photochemical Reaction Pathway Intercalation 1. Intercalation (Dark Binding) GroundState Dihydropsoralen + DNA (Ground State, S₀) Intercalation->GroundState Forms non-covalent complex SingletState Excited Singlet State (S₁) GroundState->SingletState Excitation 2. UVA Photon Absorption (λ ≈ 365 nm) ISC Intersystem Crossing TripletState Excited Triplet State (T₁) SingletState->TripletState ISC Cycloaddition 3. [2+2] Cycloaddition with Thymine Monoadduct Covalent Monoadduct (Stable) TripletState->Monoadduct Reacts with pyrimidine Reversal 4. Photoreversal (λ ≈ 254 nm) Monoadduct->GroundState Reversible

Caption: Mechanism of monofunctional DNA photoadduction by 4-Methyl-4',5'-dihydropsoralen.

Methodologies for Photochemical Characterization

To rigorously characterize the properties of 4-Methyl-4',5'-dihydropsoralen, a series of well-defined experiments are required. The following protocols provide step-by-step guidance for key assays.

Protocol: UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and calculate the molar extinction coefficient (ε), a fundamental constant for quantitative analysis.

Causality: Beer-Lambert's Law (A = εcl) states that absorbance (A) is directly proportional to concentration (c) and path length (l). By measuring the absorbance of a solution of known concentration, we can determine ε, which is a measure of how strongly the molecule absorbs light at a specific wavelength. This is essential for preparing solutions for all subsequent photochemical experiments and for calculating quantum yields.

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of 4-Methyl-4',5'-dihydropsoralen and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., spectroscopic grade ethanol or DMSO) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution in the same solvent. The final concentrations should yield absorbance values between 0.1 and 1.0 at the expected λmax to ensure linearity.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as the reference (blank) in the reference cuvette.

  • Spectral Scan: Scan each dilution from approximately 250 nm to 450 nm to identify all absorption maxima. Record the absorbance value at the primary λmax in the UVA range.

  • Data Analysis:

    • Plot a graph of Absorbance at λmax versus Concentration (in mol/L).

    • Perform a linear regression on the data. The slope of the line will be equal to the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹, assuming a standard 1 cm path length cuvette. The R² value should be >0.99 to ensure the data is reliable.

Protocol: Assessing DNA Damage via Plasmid Unwinding Assay

Objective: To qualitatively and semi-quantitatively assess the ability of photoactivated 4-Methyl-4',5'-dihydropsoralen to form DNA monoadducts.

Causality: Covalently bound monoadducts introduce a structural distortion in the DNA helix. When a supercoiled plasmid is subjected to denaturing conditions (heat or high pH), these adducts act as nucleation points that prevent the complete separation of the two DNA strands. This causes the plasmid to retain a more compact, double-stranded character, resulting in slower migration through an agarose gel compared to the rapidly migrating, denatured single-stranded DNA from untreated plasmids.[1]

Methodology:

  • Reaction Setup: In microfuge tubes, prepare reaction mixtures containing:

    • Supercoiled plasmid DNA (e.g., pBR322, ~50 ng/µL final concentration).

    • Varying concentrations of 4-Methyl-4',5'-dihydropsoralen (e.g., 0.1 µM to 100 µM).

    • A "dark" control (psoralen, no UVA) and a "UVA only" control (no psoralen).

    • Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Incubation: Incubate the mixtures in the dark for 15-30 minutes at room temperature to allow for intercalation.

  • UVA Irradiation: Place the tubes on a cooling block (to prevent heat damage) and irradiate from above with a UVA source (e.g., 365 nm lamp) for a defined period (e.g., 15-60 minutes). The total dose (fluence) should be recorded. Ensure the "dark" control is shielded from light.

  • Denaturation: Stop the reaction and add a denaturing loading buffer (containing formamide, EDTA, and a tracking dye). Heat the samples at 95°C for 5 minutes, then immediately place on ice to prevent re-annealing.

  • Agarose Gel Electrophoresis:

    • Prepare a standard 1% agarose gel in TBE buffer.

    • Load the denatured samples into the wells.

    • Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., Ethidium Bromide, SYBR Safe).

    • Visualize the DNA bands under UV light.

    • Expected Result: The untreated, denatured sample will show a fast-migrating band (single-stranded DNA). Samples treated with psoralen and UVA will show a dose-dependent increase in a slower-migrating band, representing the "cross-linked" or adducted plasmid that could not fully denature.[1]

Start Prepare Reaction: Plasmid + Dihydropsoralen Incubate Incubate in Dark (Allow Intercalation) Start->Incubate Irradiate Irradiate with UVA (365 nm) (Forms Monoadducts) Incubate->Irradiate Denature Denature DNA (Heat + Formamide) Irradiate->Denature Electrophoresis Agarose Gel Electrophoresis Denature->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Result1 Fast-migrating band (ssDNA - No adducts) Visualize->Result1 Control Samples Result2 Slow-migrating band (dsDNA - Monoadducts present) Visualize->Result2 Treated Samples

Caption: Experimental workflow for the plasmid DNA unwinding assay.

Conclusion and Future Directions

4-Methyl-4',5'-dihydropsoralen represents a rationally designed photochemotherapeutic agent. Its defining feature—the inability to form DNA interstrand cross-links—positions it as a valuable tool for dissecting the specific cellular responses to DNA monoadducts. The potent biological activity observed in related dihydropsoralens, coupled with a theoretically reduced mutagenic potential, makes this class of compounds highly attractive for further investigation.[1][6]

Future research should focus on obtaining precise photophysical parameters (λmax, ε, ΦF) for this specific molecule to enable more quantitative photobiological studies. Furthermore, investigating its effects in various cell lines, its potential for inducing specific DNA repair pathways, and its efficacy in preclinical models of disease will be critical steps in evaluating its ultimate therapeutic promise. The methodologies outlined in this guide provide a robust framework for undertaking such investigations with scientific rigor and integrity.

References

  • Fujita, H. (1984). Photobiological activity of 4-methylpsoralen and 4-methyl-4',5'-dihydropsoralen with respect to lethal and mutagenic effects on E. coli, and prophage induction. Photochemistry and Photobiology, 39(6), 835-9. [Link]

  • Hearst, J. E. (1981). Psoralen photochemistry and nucleic acid structure. Journal of Investigative Dermatology, 77(1), 39-44. [Link]

  • Costalat, R., Blais, J., Malinge, J. M., & Vigny, P. (1992). Reversible photocycloaddition of a 4',5'-dihydropsoralen derivative with thymine. Photochemistry and Photobiology, 56(4), 431-40. [Link]

  • Laskin, J. D., et al. (2004). Synthesis and potent activity in mouse keratinocytes of 4',5'-dihydropsoralen derivatives that are unable to photocross-link DNA. Proceedings of the American Association for Cancer Research, Volume 45, April 2004. [Link]

  • Gasparro, F. P. (1996). Psoralen-protein photochemistry--a forgotten field. Photochemistry and Photobiology, 63(5), 553-7. [Link]

  • Isaac, B. J., et al. (2008). SYNTHETIC APPROACHES TO 4,8-DIMETHYL-4'- (N-PYRIDINIUMMETHYL)- 4',5'-DIHYDROPSORALENS AND THEIR ACTIVITY AGAINST PAM 212 KERATINOCYTES. Bioorganic & Medicinal Chemistry, 16(13), 6474–6479. [Link]

  • Galiatsatos, P., et al. (2024). Psoralen: a narrative review of current and future therapeutic uses. Journal of Cancer Research and Clinical Oncology, 150(3). [Link]

  • ResearchGate. (2024). Psoralen: a narrative review of current and future therapeutic uses. ResearchGate. [Link]

  • Hamblin, M. R., & Abrahamse, H. (2020). DNA cross-linking via activated 8-methoxypsoralen. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Methyl-4',5'-dihydropsoralen DNA Photobinding Without Crosslinking

Abstract This technical guide provides a comprehensive overview of 4-Methyl-4',5'-dihydropsoralen (MDPS), a unique psoralen derivative that engages in DNA photobinding to form exclusively monoadducts, without the formati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-4',5'-dihydropsoralen (MDPS), a unique psoralen derivative that engages in DNA photobinding to form exclusively monoadducts, without the formation of interstrand crosslinks (ICLs). We will delve into the structural and mechanistic basis for this monofunctional reactivity, contrasting it with bifunctional psoralens like 8-methoxypsoralen (8-MOP). This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize MDPS as a precise tool for studying the biological consequences of DNA monoadducts in isolation from the cytotoxic effects of ICLs. We will explore the causality behind experimental choices, present self-validating protocols, and provide a framework for the application of MDPS in cellular and molecular biology research.

Introduction: The Psoralen Family and Their Interaction with DNA

Psoralens, a class of naturally occurring furocoumarins, are renowned for their photosensitizing properties and have been pivotal in the treatment of skin disorders like psoriasis and vitiligo through a procedure known as PUVA (Psoralen + UVA) therapy.[1][2] The therapeutic and biological effects of psoralens stem from their ability to intercalate into the DNA double helix and, upon activation by long-wave ultraviolet light (UVA, 320-400 nm), form covalent adducts with pyrimidine bases, predominantly thymine.[1][2]

The planar, tricyclic structure of psoralens facilitates their insertion between the base pairs of DNA.[1] This non-covalent intercalation is the prerequisite for the subsequent photochemical reaction. Upon absorption of a photon of UVA light, the psoralen molecule becomes electronically excited and can form a cyclobutane ring with a 5,6-double bond of a pyrimidine base. This results in a DNA monoadduct.

For many psoralens, such as the widely studied 8-methoxypsoralen (8-MOP), the photoreaction does not terminate at the monoadduct stage. If the intercalated psoralen is positioned appropriately, the absorption of a second photon can trigger a second cycloaddition reaction with a pyrimidine on the complementary DNA strand, resulting in a highly cytotoxic DNA interstrand crosslink (ICL).[1] The formation of ICLs presents a formidable challenge to cellular DNA repair machinery and is a major contributor to the therapeutic efficacy, but also the mutagenicity and toxicity, of bifunctional psoralens.

The Unique Chemistry of 4-Methyl-4',5'-dihydropsoralen (MDPS): A Commitment to Monoadducts

The defining structural feature of 4-Methyl-4',5'-dihydropsoralen (MDPS) that dictates its unique interaction with DNA is the saturation of the 4',5'-double bond in its furan ring.[1][3] This seemingly subtle modification has profound implications for its photochemical reactivity.

While the pyrone ring of MDPS still possesses a reactive double bond capable of forming a monoadduct with a pyrimidine base upon UVA irradiation, the saturated furan ring is photochemically inert and cannot participate in the second photoreaction required for crosslink formation.[1] Consequently, MDPS is a strictly monofunctional psoralen derivative, capable of forming only DNA monoadducts.[1] This property makes MDPS an invaluable tool for dissecting the biological consequences of DNA monoadducts, independent of the confounding effects of ICLs.

The photobinding process of MDPS can be summarized in the following steps:

  • Intercalation: MDPS, like other psoralens, non-covalently intercalates into the DNA helix. The efficiency of this step is governed by the affinity of the molecule for the DNA duplex.

  • Photoactivation and Monoadduct Formation: Upon irradiation with UVA light, the pyrone ring of the intercalated MDPS molecule absorbs a photon and reacts with a pyrimidine base on one of the DNA strands to form a stable covalent monoadduct.

The inability of MDPS to form crosslinks has been experimentally verified, and this monofunctional nature is the cornerstone of its utility in research.[1]

Experimental Methodologies: A Practical Guide to Studying MDPS-DNA Photobinding

The study of MDPS-DNA interactions requires robust and well-controlled experimental protocols. Here, we provide a detailed, self-validating workflow for conducting MDPS photobinding experiments and confirming the exclusive formation of monoadducts.

Materials and Reagents
  • 4-Methyl-4',5'-dihydropsoralen (MDPS): Synthesized according to established methods or sourced from a reputable chemical supplier.[4] A stock solution in a suitable solvent like DMSO or ethanol should be prepared and its concentration accurately determined by UV-Vis spectrophotometry.

  • DNA: High-quality, purified DNA (e.g., plasmid DNA, calf thymus DNA, or specific oligonucleotides) free of contaminants.

  • UVA Light Source: A calibrated UVA light source with a defined spectral output, typically centered around 365 nm. The light dose should be measurable and reproducible.

  • Buffers: Appropriate buffers for DNA handling and enzymatic reactions (e.g., TE buffer, restriction enzyme buffers, TBE or TAE for electrophoresis).

  • Enzymes: Restriction enzymes for DNA fragment analysis, and nucleases for adduct quantification.

  • Electrophoresis Equipment: Agarose gel electrophoresis system for both native and denaturing conditions.

  • Quantification System: HPLC system with a UV or fluorescence detector for adduct quantification, or a sensitive fluorescence-based DNA quantification method.

Step-by-Step Protocol for MDPS-DNA Photobinding

This protocol outlines the general procedure for reacting MDPS with DNA and should be optimized for specific experimental goals.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the desired amount of DNA with the appropriate buffer.

    • Add the MDPS stock solution to achieve the desired final concentration. A typical starting point is a molar ratio of 1 MDPS molecule per 10-50 base pairs of DNA.

    • Incubate the mixture in the dark for a set period (e.g., 15-30 minutes) at room temperature to allow for intercalation equilibrium to be reached.

  • UVA Irradiation:

    • Place the reaction tube in a temperature-controlled holder (e.g., on ice to minimize heat-induced damage) at a fixed distance from the UVA light source.

    • Irradiate the sample with UVA light (e.g., 365 nm) for a defined period. The optimal irradiation time and light dose should be determined empirically. It is advisable to perform a time-course experiment to characterize the kinetics of monoadduct formation.

  • Post-Irradiation Processing:

    • After irradiation, the unreacted MDPS can be removed by ethanol precipitation of the DNA or by spin column purification.

    • The DNA is then resuspended in an appropriate buffer for downstream analysis.

A Self-Validating System: Confirming the Absence of Crosslinks

A critical component of any experiment with MDPS is the verification that no interstrand crosslinks have been formed. Denaturing gel electrophoresis is a reliable and sensitive method for this purpose.[5]

Protocol for Denaturing Agarose Gel Electrophoresis:

  • Sample Preparation:

    • Take an aliquot of the MDPS-treated and UVA-irradiated DNA.

    • As a positive control, include a sample of DNA treated with a known crosslinking agent (e.g., 8-MOP) and UVA light.

    • As a negative control, include an untreated DNA sample.

    • Denature the DNA samples by adding an equal volume of a denaturing loading buffer (e.g., containing formamide, formaldehyde, or a high pH buffer) and heating at 95°C for 5 minutes, followed by rapid cooling on ice.

  • Gel Electrophoresis:

    • Prepare an agarose gel in a denaturing buffer system (e.g., alkaline agarose gel electrophoresis).[5]

    • Load the denatured DNA samples into the wells of the gel.

    • Run the electrophoresis until adequate separation is achieved.

  • Analysis:

    • Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.

    • Expected Results:

      • Un-crosslinked DNA (including MDPS-treated DNA): Will migrate as single-stranded DNA, showing a faster mobility compared to double-stranded DNA of the same size.

      • Crosslinked DNA (8-MOP positive control): The two strands will remain linked even under denaturing conditions, causing the DNA to migrate much slower, closer to the position of double-stranded DNA.

The absence of a slower-migrating band in the MDPS-treated sample provides strong evidence for the lack of interstrand crosslinks.

Quantification of MDPS Monoadducts

Quantifying the number of MDPS monoadducts formed per unit of DNA is crucial for dose-response studies and for understanding the biological impact of these lesions. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.[6][7]

General HPLC-Based Quantification Protocol:

  • DNA Digestion:

    • The MDPS-modified DNA is enzymatically digested to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation:

    • The digested sample is injected onto a reverse-phase HPLC column.

    • A gradient of a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) is used to separate the unmodified nucleosides from the MDPS-nucleoside adduct.

  • Detection and Quantification:

    • The eluting compounds are monitored using a UV or fluorescence detector.

    • The amount of the MDPS-monoadduct is quantified by comparing its peak area to a standard curve generated with a purified and characterized MDPS-nucleoside adduct standard.

    • The total amount of DNA analyzed is determined by quantifying one of the unmodified nucleosides (e.g., deoxyadenosine).

    • The frequency of monoadducts can then be expressed as the number of adducts per 10^6 or 10^8 nucleotides.

Causality in Experimental Design: Why Choices Matter

The design of robust and informative experiments with MDPS hinges on a clear understanding of the principles governing its interaction with DNA.

  • Choice of Wavelength: The use of UVA light (320-400 nm) is critical. Shorter wavelength UVB light can directly damage DNA, introducing confounding variables into the experiment. The optimal wavelength for psoralen activation is typically around 365 nm, which maximizes adduct formation while minimizing direct DNA damage.[8]

  • Dose of UVA Light: The amount of UVA irradiation directly influences the number of monoadducts formed. It is essential to perform a dose-response curve to determine the linear range of adduct formation. Excessive UVA doses can lead to photodegradation of the psoralen and potential side reactions.

  • Concentration of MDPS: The concentration of MDPS will affect the level of intercalation and, consequently, the efficiency of photobinding. The concentration should be optimized to achieve the desired level of monoadduct formation without causing significant DNA structural distortions due to excessive intercalation.

  • Importance of Controls: The inclusion of appropriate controls is non-negotiable for data integrity. A "dark" control (MDPS without UVA) is essential to demonstrate that the observed effects are light-dependent. An "UVA only" control (UVA without MDPS) is necessary to rule out any effects of the light source on the DNA or the biological system under study. A positive control for crosslinking (e.g., 8-MOP + UVA) is crucial for validating the denaturing gel electrophoresis assay.

Biological Consequences of MDPS-Induced Monoadducts

The ability of MDPS to generate exclusively monoadducts provides a unique opportunity to investigate the specific cellular responses to this type of DNA damage. While less cytotoxic than ICLs, monoadducts are not benign lesions. They can distort the DNA helix, stall DNA and RNA polymerases, and, if not repaired, can be mutagenic.[9][10]

Studies using monofunctional psoralens have shown that monoadducts can:

  • Inhibit DNA Replication and Transcription: By creating a physical block on the DNA template, monoadducts can impede the progression of polymerases.

  • Induce Mutations: The cellular machinery that repairs monoadducts can sometimes be error-prone, leading to mutations in the DNA sequence.[9]

  • Trigger Cell Cycle Arrest and Apoptosis: The presence of DNA damage can activate cellular signaling pathways that halt cell cycle progression to allow for repair, or, if the damage is too extensive, trigger programmed cell death.

By using MDPS, researchers can study these processes without the overwhelming cytotoxic effects of ICLs, providing a clearer picture of the cellular mechanisms for dealing with monoadducts.

Visualization of MDPS-DNA Interaction

To visually represent the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Chemical Structures

cluster_psoralen Bifunctional Psoralen (e.g., 8-MOP) cluster_mdps Monofunctional Psoralen (MDPS) 8MOP_structure MDPS_structure

Caption: Chemical structures of a bifunctional psoralen (8-MOP) and the monofunctional 4-Methyl-4',5'-dihydropsoralen (MDPS).

Mechanism of DNA Photobinding

cluster_bifunctional Bifunctional Psoralen (e.g., 8-MOP) cluster_monofunctional Monofunctional Psoralen (MDPS) Intercalation1 Intercalation1 Photoactivation1_1 Photoactivation1_1 Intercalation1->Photoactivation1_1 UVA (Photon 1) Monoadduct1 Monoadduct1 Photoactivation1_1->Monoadduct1 Forms Monoadduct Photoactivation1_2 Photoactivation1_2 Monoadduct1->Photoactivation1_2 UVA (Photon 2) Crosslink Crosslink Photoactivation1_2->Crosslink Forms Interstrand Crosslink Intercalation2 Intercalation2 Photoactivation2 Photoactivation2 Intercalation2->Photoactivation2 UVA Monoadduct2 Monoadduct2 Photoactivation2->Monoadduct2 Forms Monoadduct No_Crosslink No_Crosslink Monoadduct2->No_Crosslink Saturated furan ring prevents further reaction

Caption: Comparative mechanism of DNA photobinding for bifunctional and monofunctional psoralens.

Experimental Workflow for MDPS Studies

cluster_analysis Downstream Analysis Start Start: DNA + MDPS Incubation Dark Incubation (Intercalation) Start->Incubation Irradiation UVA Irradiation (Photobinding) Incubation->Irradiation Purification Purification of MDPS-DNA Irradiation->Purification Denaturing_Gel Denaturing Gel Electrophoresis (Confirm no crosslinks) Purification->Denaturing_Gel HPLC_Quant HPLC Quantification (Measure monoadducts) Purification->HPLC_Quant Biological_Assays Biological Assays (e.g., cell viability, mutation analysis) Purification->Biological_Assays

Caption: A generalized experimental workflow for studying MDPS-DNA photobinding and its biological effects.

Quantitative Data Summary

CompoundCell TypeAssayEndpointResultReference
4',5'-dihydro-4,8-dimethyl-5'-methylbromide psoralen + UVAMouse KeratinocytesCell Growth InhibitionIC5056 nM[1]
4',5'-dihydro-4,8-dimethyl-5'-methyl-N-aminodimethylpsoralen + UVAMouse KeratinocytesCell Growth InhibitionIC50100 nM[1]
4',5'-dihydropsoralen derivatives + UVACalf Thymus DNADNA Melting ProfileTmIncreased from ~63°C to ~70°C[1]

IC50: The concentration of a drug that gives half-maximal response. Tm: The melting temperature of DNA.

This data underscores that even without the ability to form crosslinks, 4',5'-dihydropsoralen derivatives can significantly inhibit cell growth and damage DNA upon photoactivation.[1]

Conclusion and Future Directions

4-Methyl-4',5'-dihydropsoralen and its derivatives represent a refined class of molecular tools for probing the intricate cellular responses to DNA monoadducts. Their strict monofunctionality provides a level of precision that is unattainable with traditional bifunctional psoralens. The methodologies outlined in this guide provide a robust framework for researchers to confidently employ MDPS in their investigations, ensuring the integrity and validity of their findings.

Future research in this area could focus on the synthesis and characterization of a wider range of monofunctional psoralens with varied DNA binding affinities and photochemical properties. Furthermore, the application of MDPS in genome-wide studies of DNA repair and mutagenesis will undoubtedly yield valuable insights into the mechanisms that cells use to maintain genomic stability in the face of DNA damage. For drug development professionals, the potent biological activity of these non-crosslinking psoralens, coupled with their potentially lower toxicity, opens up new avenues for the design of novel photochemotherapeutic agents.[1]

References

  • Isaac, A., & Lail, A. (2010). SYNTHETIC APPROACHES TO 4,8-DIMETHYL-4'- (N-PYRIDINIUMMETHYL)- 4',5'-DIHYDROPSORALENS AND THEIR ACTIVITY AGAINST PAM 212 KERATINOCYTES. NIH Public Access, 18(3), 238–243. [Link]

  • Atkinson, M. J., & Laskin, J. D. (2004). Synthesis and potent activity in mouse keratinocytes of 4',5'-dihydropsoralen derivatives that are unable to photocross-link DNA. Proceedings of the American Association for Cancer Research, 45, 1228. [Link]

  • Fujita, H. (1984). Photobiological activity of 4-methylpsoralen and 4-methyl-4',5'-dihydropsoralen with respect to lethal and mutagenic effects on E. coli, and prophage induction. Photochemistry and Photobiology, 39(6), 835-839. [Link]

  • Shen, C. J., & Hearst, J. E. (1977). Alkaline gel electrophoresis of deoxyribonucleic acid photoreacted with trimethylpsoralen: rapid and sensitive detection of interstrand cross-links. Analytical Biochemistry, 82(2), 433-442. [Link]

  • Umemoto, S., et al. (2018). Time course analysis of the photo-crosslinking reactions of psoralen DNA or trioxsalen-DNA mixtures with target ds-DNAs (Py-DNA/Pu-DNA) performed using denaturing polyacrylamide gel electrophoresis (15 % polyacrylamide/7 M urea, 80 % formamide/TBE). [Link]

  • Costes, V., et al. (1993). Psoralen-modified oligonucleotide primers improve detection of mutations by denaturing gradient gel electrophoresis and provide an alternative to GC-clamping. Human Molecular Genetics, 2(4), 393-397. [Link]

  • Laskin, J. D., et al. (2002). Mechanisms of growth inhibition in keratinocytes by mercurio-substituted 4',5'-dihydropsoralens. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1018-1026. [Link]

  • Noll, D. M., et al. (2016). A clickable psoralen to directly quantify DNA interstrand crosslinking and repair. Chemical Research in Toxicology, 29(10), 1632-1641. [Link]

  • Ranjit, D. K., et al. (2013). Detecting DNA interstrand crosslinks with a denaturing agarose gel. [Link]

  • Ljungman, M., & Hanawalt, P. C. (1992). The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling. Methods in Enzymology, 212, 179-191. [Link]

  • Bordin, F., et al. (1987). Synthesis and photobiological properties of 4-hydroxymethyl-4'-methylpsoralen derivatives. Journal of Medicinal Chemistry, 30(9), 1637-1642. [Link]

  • Dall'Acqua, F., et al. (1989). 4'-Methyl derivatives of 5-MOP and 5-MOA: synthesis, photoreactivity, and photobiological activity. Journal of Medicinal Chemistry, 32(1), 33-38. [Link]

  • Kouzine, F., et al. (2013). The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling. Methods in Molecular Biology, 1054, 135-151. [Link]

  • Johnston, B. H., et al. (1981). Photochemical production of psoralen - DNA monoadducts capable of subsequent photocrosslinking. Journal of Molecular Biology, 147(4), 439-463. [Link]

  • Piette, J., et al. (1988). Mutagenesis induced by site specifically placed 4'-hydroxymethyl-4,5',8-trimethylpsoralen adducts. Nucleic Acids Research, 16(21), 9961-9977. [Link]

  • Widel, M., et al. (2017). UVA radiation augments cytotoxic activity of psoralens in melanoma cells. International Journal of Radiation Biology, 93(7), 743-749. [Link]

  • Kurtz, A. J., & Lloyd, R. S. (2003). Structure of the DNA adducts under investigation. [Link]

  • CAPS. (n.d.). Phytochemical: 4',5'-Dihydropsoralen. CAPS. Retrieved from [Link]

  • Hecht, S. S., et al. (2006). Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats. Carcinogenesis, 27(11), 2336-2344. [Link]

  • Patel, K., & Patel, N. (2012). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 350-356. [Link]

  • Robertson, E. S. (n.d.). Protocols. Robertson Lab | Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and... Journal of Analytical Science and Technology, 12(1), 43. [Link]

  • Becher, R., & Wirsel, S. G. (2012). Sterol Biosynthesis Inhibitors: C14 Demethylation (DMIs). Modern Crop Protection Compounds, 567-595. [Link]

  • Kim, H. J., et al. (2023). Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of... Molecules, 28(19), 6825. [Link]

  • Ahmed, S., et al. (2016). Synthesis and G-quadruplex binding studies of new 4-N-methylpyridinium porphyrins. Organic & Biomolecular Chemistry, 14(3), 931-939. [Link]

  • Paz, M. M., et al. (1997). Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C. Chemical Research in Toxicology, 10(11), 1259-1263. [Link]

  • Povey, A. C. (1998). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. [Link]

  • Witherell, A., et al. (2002). Psoralen and ultraviolet A irradiation (PUVA) as therapy for steroid-resistant cutaneous acute graft-versus-host disease. Biology of Blood and Marrow Transplantation, 8(4), 206-212. [Link]

  • Lo Muzio, L., et al. (2023). In Vitro Assessment of the Impact of Ultraviolet B Radiation on Oral Healthy and Tumor Cells. International Journal of Molecular Sciences, 24(8), 7464. [Link]

  • Yu, R., et al. (2015). Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and... Chemical Research in Toxicology, 28(7), 1385-1393. [Link]

  • Kim, K. C., & Dabney, A. R. (2011). Global DNA methylation measurement by HPLC using low amounts of DNA. Journal of Visualized Experiments, (47), 2422. [Link]

  • Kripke, M. L., et al. (1991). Effect of psoralen plus ultraviolet A radiation on in vivo growth of melanoma cells. Cancer Research, 51(21), 5991-5995. [Link]

  • Skipper, P. L., et al. (2003). Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. IARC Scientific Publications, (156), 211-220. [Link]

  • PubChem. (n.d.). 4',5'-dihydropsoralen. PubChem. Retrieved from [Link]

  • Zhao, Y., et al. (2011). 2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Molecules, 16(11), 9347-9360. [Link]

  • Hengel, M., & Shibamoto, T. (2013). Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Journal of Agricultural and Food Chemistry, 61(4), 781-787. [Link]

  • Hangzhou Kaifang Technology Co ltd. (2021). Synthetic method of 4-methylthiazole-5-formaldehyde. CN112724101A.

Sources

Exploratory

Cellular Uptake and Subcellular Localization of 4-Methyl-4',5'-dihydropsoralen: A Technical Guide

Executive Summary Furocoumarins (psoralens) are widely utilized in photobiology and photochemotherapy (PUVA) due to their ability to intercalate into DNA and form covalent adducts upon ultraviolet A (UVA) irradiation. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furocoumarins (psoralens) are widely utilized in photobiology and photochemotherapy (PUVA) due to their ability to intercalate into DNA and form covalent adducts upon ultraviolet A (UVA) irradiation. However, native psoralens like 8-methoxypsoralen (8-MOP) are bifunctional, forming both monoadducts and interstrand crosslinks (ICLs), which complicates the study of specific DNA damage responses.

4-Methyl-4',5'-dihydropsoralen (4-Me-DHP) is a highly specialized, synthetically modified furocoumarin. By saturating the furan-side double bond, 4-Me-DHP is restricted to acting as a strictly monofunctional agent. This in-depth technical guide explores the physicochemical rationale behind its monofunctionality, the kinetics of its cellular uptake, its subcellular localization profile, and the specific experimental protocols required to utilize it effectively in DNA replication and cell-cycle research.

Chemical Rationale: The Mechanics of Monofunctionality

To understand the cellular behavior of 4-Me-DHP, one must first analyze its structure. Native psoralens possess two photoreactive double bonds: the 3,4-pyrone double bond and the 4',5'-furan double bond. Upon UVA irradiation (365 nm), a native psoralen can undergo a[2+2] photocycloaddition at one double bond to form a monoadduct, absorb a second photon, and react at the second double bond to form an ICL [2].

In 4-Me-DHP, the 4',5'-furan double bond is chemically reduced (dihydrogenated).

  • Causality of Monofunctionality: Because the furan ring is saturated, it lacks the π -electron density required for photocycloaddition. Consequently, 4-Me-DHP can only form 3,4-pyrone monoadducts (PMA) with pyrimidine bases (primarily thymine) [2].

  • Biological Implication: This strictly monofunctional nature prevents the formation of ICLs, allowing researchers to isolate the cellular response to bulky DNA monoadducts without triggering the complex Fanconi anemia/homologous recombination (FA/HR) pathways required for ICL repair.

Cellular Uptake Mechanisms

The cellular entry of 4-Me-DHP is dictated by its lipophilicity. The addition of the 4-methyl group, combined with the planar tricyclic furocoumarin core, grants the molecule a high partition coefficient ( logP ).

Passive Diffusion and Lipid Raft Association

Unlike large, polar chemotherapeutics that require active transport (e.g., OCT transporters for platinum agents), 4-Me-DHP enters the cell primarily via passive diffusion across the phospholipid bilayer [3].

  • Membrane Partitioning: The hydrophobic core of the plasma membrane provides a favorable environment for the lipophilic 4-Me-DHP molecule.

  • Rapid Equilibrium: Uptake kinetics are extremely rapid. In in vitro cell culture models, psoralen derivatives reach intracellular/extracellular equilibrium within 15 to 30 minutes.

  • Lipid Raft Endocytosis: Secondary uptake mechanisms involve partitioning into cholesterol- and sphingolipid-rich microdomains (lipid rafts), which can internalize the compound via raft-dependent endocytosis [3].

G Extracellular Extracellular Space (4-Me-DHP Administration) PlasmaMem Plasma Membrane (Passive Diffusion / Lipid Rafts) Extracellular->PlasmaMem Lipophilic Entry Cytosol Cytosol (Rapid Equilibrium) PlasmaMem->Cytosol LipidDroplets Lipid Droplets / ER (Hydrophobic Partitioning) Cytosol->LipidDroplets High logP Nucleus Nucleus (DNA Intercalation) Cytosol->Nucleus Affinity for 5'-TpA

Figure 1: Cellular uptake pathways and subcellular partitioning of 4-Me-DHP.

Subcellular Localization

Once inside the cytosol, 4-Me-DHP partitions into specific subcellular compartments based on thermodynamic favorability and binding affinities.

A. Nuclear Localization (The Primary Target)

The nucleus acts as a "sink" for 4-Me-DHP. The planar structure of the molecule perfectly accommodates non-covalent intercalation between the base pairs of double-stranded DNA, specifically favoring 5'-TpA dinucleotide steps [2]. This intercalation shifts the intracellular equilibrium, continually drawing more 4-Me-DHP into the nucleus until saturation is reached.

B. Cytoplasmic and Lipid Droplet Partitioning

Due to its lipophilicity, a significant fraction of un-intercalated 4-Me-DHP localizes to the endoplasmic reticulum (ER) and cytoplasmic lipid droplets. In photodynamic therapy (PDT) models, irradiation of this lipid-bound fraction can generate localized reactive oxygen species (ROS), though 4-Me-DHP is primarily utilized for its DNA-damaging properties rather than ROS generation.

Table 1: Subcellular Partitioning Profile of 4-Me-DHP
Subcellular CompartmentLocalization MechanismPrimary Biological Outcome upon UVA (365 nm)
Nucleus DNA Intercalation (5'-TpA sites)Formation of 3,4-pyrone monoadducts (PMA); S-phase arrest.
Lipid Droplets / ER Hydrophobic partitioningMinor ROS generation; lipid peroxidation.
Cytosol Transient transitNegligible photochemical activity.

Mechanism of Action: Cell-Cycle Arrest

The localization of 4-Me-DHP in the nucleus and its subsequent UVA activation leads to a highly distinct cell-cycle response compared to bifunctional crosslinkers.

Research utilizing cultured mouse mammary carcinoma cells (FM3A) demonstrated that while bifunctional crosslinkers (like Mitomycin C or Cisplatin) cause a progressive arrest at the G2 phase, monofunctional psoralen adducts like 4-Me-DHP cause immediate inhibition of DNA replication, freezing the cells without a shift in cell-cycle distribution [1]. The bulky monoadduct immediately stalls the replicative helicase and DNA polymerase machinery during the S-phase.

G Intercalation 4-Me-DHP Intercalates at 5'-TpA Sites UVA UVA Irradiation (365 nm) Intercalation->UVA ExcitedState Singlet/Triplet Excited State UVA->ExcitedState Monoadduct [2+2] Cycloaddition (3,4-Pyrone Monoadduct) ExcitedState->Monoadduct NoCrosslink No Interstrand Crosslink (Due to 4',5'-dihydro) Monoadduct->NoCrosslink SPhaseArrest Immediate S-Phase Replication Arrest Monoadduct->SPhaseArrest

Figure 2: Photocycloaddition mechanism of 4-Me-DHP leading to immediate replication arrest.

Table 2: Comparative Effects of DNA-Damaging Agents on Cell Cycle [1]
Agent TypeExample CompoundDNA Lesion FormedCell-Cycle Arrest Profile
Bifunctional Crosslinker Mitomycin C, CisplatinInterstrand Crosslinks (ICLs)Progressive arrest at G2 phase .
Intercalator AdriamycinTopoisomerase II inhibitionPartial G2 block; some cells enter G1.
Monofunctional Adduct 4-Me-DHP (+ UVA) Bulky MonoadductsImmediate replication inhibition ; no shift in cycle distribution.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the standard methodologies for utilizing 4-Me-DHP in vitro.

Protocol 1: Assessing Cellular Uptake and Localization

Objective: To quantify the intracellular concentration and confirm nuclear localization.

  • Cell Preparation: Seed target cells (e.g., FM3A or HeLa) in 6-well plates at 1×105 cells/mL. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Prepare a stock solution of 4-Me-DHP in DMSO. Dilute in culture media to a final concentration of 10–50 µM (ensure final DMSO concentration is <0.1%).

  • Incubation: Add the 4-Me-DHP media to the cells. Incubate in the dark for 30 minutes to allow the passive diffusion equilibrium to establish.

  • Fractionation: Wash cells 3x with ice-cold PBS to halt uptake. Lyse cells using a mild non-ionic detergent buffer (e.g., 0.1% NP-40) and perform differential centrifugation to separate the nuclear pellet from the cytosolic/lipid supernatant.

  • Quantification: Extract 4-Me-DHP from the fractions using ethyl acetate. Evaporate the solvent, reconstitute in mobile phase, and quantify via HPLC-UV (detection at 254 nm).

Protocol 2: UVA-Induced Monoadduct Formation & Replication Assay

Objective: To induce DNA monoadducts and measure the resulting inhibition of DNA synthesis [1].

  • Intercalation Phase: Treat cultured cells with 4-Me-DHP (as in Protocol 1) and incubate in the dark for 30 minutes.

  • Irradiation: Wash cells with PBS and overlay with a thin layer of clear PBS (to prevent UVA absorption by phenol red in media). Irradiate cells on ice with a narrow-band UVA source (365 nm) at a dose of 2–5 J/cm². Note: Performing this on ice prevents DNA repair mechanisms from initiating during the irradiation phase.

  • Pulse-Labeling: Immediately replace PBS with pre-warmed culture media containing [3H]-thymidine (1 µCi/mL).

  • Harvest & Analysis: Incubate for 1 hour. Harvest the cells, precipitate the macromolecular DNA using 10% Trichloroacetic acid (TCA), and collect the precipitate on glass fiber filters.

  • Validation: Measure the incorporated radioactivity using a liquid scintillation counter. A sharp decrease in [3H]-thymidine incorporation compared to dark controls validates the immediate S-phase arrest caused by the 4-Me-DHP monoadducts.

References

  • Hyodo, M., Kanno, S., Suzuki, K., & Ohkido, M. (1985). Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells. Japanese Journal of Cancer Research (GANN), 76(4), 289-296. URL:[Link]

  • Serrano-Pérez, J. J., Merchán, M., & Serrano-Andrés, L. (2008). Photoreactivity of Furocoumarins and DNA in PUVA Therapy: Formation of Psoralen−Thymine Adducts. The Journal of Physical Chemistry B, 112(44), 14002-14010. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the UVA Activation of 4-Methyl-4',5'-dihydropsoralen (MDMP)

Introduction Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, can covalently bind to the pyrimidine bases of nucleic acids. This photo-induced reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, can covalently bind to the pyrimidine bases of nucleic acids. This photo-induced reactivity has led to their extensive use in photochemotherapy, particularly for hyperproliferative skin disorders, and as research tools for studying DNA repair and replication. 4-Methyl-4',5'-dihydropsoralen (MDMP) is a synthetic psoralen derivative with a key structural modification: the saturation of the 4',5'-furan double bond. This alteration is significant as it is believed to prevent the formation of DNA interstrand cross-links, a common effect of many other psoralens, while potentially retaining the ability to form monoadducts. This property makes MDMP a valuable tool for investigating the specific cellular responses to DNA monoadducts without the confounding effects of cross-linking.

These application notes provide a detailed experimental protocol for the controlled UVA activation of MDMP for in vitro research applications. The protocols are designed for researchers in molecular biology, drug development, and photobiology, offering a framework for consistent and reproducible experimental outcomes.

Principle of the Method

The experimental protocol is based on the principle that MDMP, a photo-activatable compound, intercalates into DNA. Subsequent irradiation with long-wave ultraviolet (UVA) light (320-400 nm) excites the MDMP molecule, leading to the formation of a covalent monoadduct with a pyrimidine base, most commonly thymine. The efficiency of this photoreaction is dependent on several factors, including the concentration of MDMP, the dose of UVA radiation, and the composition of the reaction buffer.

Materials and Reagents

Material/ReagentSupplierCatalog Number
4-Methyl-4',5'-dihydropsoralen (MDMP)(Specify Supplier)(Specify Cat. No.)
Dimethyl sulfoxide (DMSO), molecular biology grade(Specify Supplier)(Specify Cat. No.)
Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)(Specify Supplier)(Specify Cat. No.)
DNA (e.g., plasmid DNA, genomic DNA, or synthetic oligonucleotides)(Specify Supplier)(Specify Cat. No.)
UVA lamp with a peak emission at 365 nm(Specify Supplier)(Specify Model)
UV meter for measuring UVA irradiance(Specify Supplier)(Specify Model)
Quartz cuvettes or microplates(Specify Supplier)(Specify Cat. No.)
Ethanol (95-100%)(Specify Supplier)(Specify Cat. No.)
3 M Sodium acetate, pH 5.2(Specify Supplier)(Specify Cat. No.)
Glycogen, molecular biology grade(Specify Supplier)(Specify Cat. No.)
Nuclease-free water(Specify Supplier)(Specify Cat. No.)

Experimental Protocols

Part 1: Preparation of Stock Solutions
  • MDMP Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of MDMP powder.

    • Dissolve the powder in 1 mL of molecular biology grade DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

    • Rationale: DMSO is an effective solvent for psoralens. Storing in small, light-protected aliquots minimizes freeze-thaw cycles and prevents photodegradation.

  • DNA Working Solution:

    • Resuspend the DNA of interest in TE buffer to a final concentration of 100 µg/mL.

    • The purity and concentration of the DNA should be verified by UV-Vis spectrophotometry (A260/A280 ratio of ~1.8).

    • Rationale: TE buffer helps to maintain the stability of the DNA during the experiment. Accurate quantification of the starting material is crucial for reproducible results.

Part 2: UVA Activation of MDMP with DNA

This protocol is designed for a final reaction volume of 100 µL. Adjust volumes proportionally for different reaction sizes.

  • Reaction Setup:

    • In a nuclease-free microcentrifuge tube, combine the following components in the order listed:

      • Nuclease-free water: to a final volume of 100 µL

      • 10x TE buffer: 10 µL

      • DNA working solution (100 µg/mL): 10 µL (final concentration: 10 µg/mL)

      • MDMP stock solution (1 mg/mL): 1 µL (final concentration: 10 µg/mL)

    • Gently mix the components by pipetting.

    • Rationale: Adding the components in this order ensures that the DNA and MDMP are in a buffered solution before mixing. The final concentration of MDMP may need to be optimized depending on the specific application.

  • Incubation (Intercalation Step):

    • Incubate the reaction mixture in the dark at room temperature for 15 minutes.

    • Rationale: This incubation period allows for the non-covalent intercalation of MDMP into the DNA helix, which is a prerequisite for efficient photo-adduct formation.[1]

  • UVA Irradiation:

    • Transfer the reaction mixture to a quartz cuvette or a UV-transparent microplate.

    • Place the sample under a pre-warmed UVA lamp with a peak emission of 365 nm.

    • Irradiate the sample with a specific dose of UVA. A starting point could be 1-5 J/cm². The optimal UVA dose must be determined empirically.

    • Important: The distance from the lamp to the sample must be kept constant to ensure consistent irradiance. Use a UV meter to measure the lamp's output (in mW/cm²) and calculate the required irradiation time.

      • Time (seconds) = Dose (J/cm²) / Irradiance (W/cm²)

    • Rationale: Quartz or UV-transparent plates are essential as standard plasticware will absorb a significant amount of UVA radiation. Precise control over the UVA dose is critical for reproducibility.[2]

  • Post-Irradiation Processing (Optional):

    • To remove unbound MDMP, the DNA can be precipitated.

    • Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

    • Add 1 µL of glycogen as a carrier.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air-dry the pellet and resuspend it in an appropriate buffer (e.g., TE buffer or nuclease-free water).

    • Rationale: This step is important if downstream applications are sensitive to the presence of free MDMP.

Diagram: Experimental Workflow for MDMP UVA Activation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis/Purification prep_mdmp Prepare MDMP Stock Solution setup Set up Reaction (MDMP + DNA) prep_mdmp->setup prep_dna Prepare DNA Working Solution prep_dna->setup intercalation Incubate in Dark (Intercalation) setup->intercalation irradiation UVA Irradiation (365 nm) intercalation->irradiation purification Optional: Ethanol Precipitation irradiation->purification analysis Downstream Analysis irradiation->analysis Directly purification->analysis

Caption: Workflow for UVA activation of MDMP and subsequent DNA modification.

Mechanism of Action: MDMP Photo-activation

Upon UVA irradiation, the intercalated MDMP molecule undergoes a [2+2] cycloaddition reaction between its 3,4-pyrone double bond and the 5,6-double bond of a pyrimidine base in the DNA. Due to the saturated 4',5'-furan ring, MDMP is expected to form only a single covalent bond (a monoadduct) with the DNA, as opposed to psoralens with an unsaturated furan ring which can form a second adduct with the complementary strand, leading to a cross-link.[3]

Diagram: Proposed Mechanism of MDMP Monoadduct Formation

mechanism cluster_step1 Step 1: Intercalation cluster_step2 Step 2: Photo-activation cluster_step3 Step 3: Monoadduct Formation DNA_helix DNA Double Helix Intercalated Intercalated MDMP in DNA Helix DNA_helix->Intercalated MDMP MDMP MDMP->Intercalated Non-covalent binding Excited_MDMP Excited State MDMP* Intercalated->Excited_MDMP UVA UVA Light (365 nm) UVA->Excited_MDMP Monoadduct Covalent MDMP-DNA Monoadduct Excited_MDMP->Monoadduct [2+2] Cycloaddition with Thymine

Sources

Application

using 4-Methyl-4',5'-dihydropsoralen in photochemotherapy research

Title: Application Note: 4-Methyl-4',5'-dihydropsoralen as a Monofunctional Photosensitizer in Photochemotherapy Research Executive Summary & Scientific Rationale Psoralen plus UVA (PUVA) photochemotherapy is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 4-Methyl-4',5'-dihydropsoralen as a Monofunctional Photosensitizer in Photochemotherapy Research

Executive Summary & Scientific Rationale

Psoralen plus UVA (PUVA) photochemotherapy is a cornerstone treatment for hyperproliferative skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma[1]. However, the clinical use of classical bifunctional psoralens, such as 8-methoxypsoralen (8-MOP), is fundamentally limited by their ability to form DNA interstrand cross-links (ICLs)[2]. These ICLs are highly genotoxic, leading to a significant long-term risk of photocarcinogenicity and severe erythema[3].

4-Methyl-4',5'-dihydropsoralen (4-M-DHP) represents a critical structural evolution in photochemotherapy research. Because it lacks the 4',5'-double bond in the furan ring, 4-M-DHP is chemically restricted to forming only monoadducts with pyrimidine bases upon UVA irradiation[1]. This application note details the mechanistic advantages of 4-M-DHP and provides self-validating protocols for assessing its antiproliferative efficacy and confirming its non-cross-linking nature in vitro.

Photochemical Mechanism: Decoupling Efficacy from Genotoxicity

The therapeutic mechanism of psoralens begins with dark intercalation into the DNA double helix, specifically at 5'-TpA-3' sites[4]. Upon exposure to UVA (320–400 nm), the psoralen undergoes a [2+2] photocycloaddition with the 5,6-double bond of an adjacent thymine[4][5].

  • Bifunctional Psoralens: Absorb a first photon to form a furan-side or pyrone-side monoadduct. Absorption of a second photon by the furan-side monoadduct triggers a second cycloaddition with a thymine on the complementary strand, creating a highly toxic ICL[2][4].

  • 4-M-DHP (Monofunctional): The saturation of the 4',5'-furan ring prevents the second photochemical reaction. The molecule acts as a pure monofunctional agent, forming only pyrone-side monoadducts[1][4]. These monoadducts are sufficient to stall DNA replication forks and induce targeted apoptosis in hyperproliferative keratinocytes without the severe mutagenic burden of ICLs[6].

G DNA DNA Intercalation (Dark Reaction) Bifunctional Bifunctional Psoralens (e.g., 8-MOP) DNA->Bifunctional Monofunctional 4-Methyl-4',5'-dihydropsoralen (Lacks 4',5' double bond) DNA->Monofunctional UVA1 UVA Irradiation (1st Photon) Bifunctional->UVA1 UVA1_alt UVA Irradiation (1st Photon) Monofunctional->UVA1_alt MonoAdduct1 Furan or Pyrone Monoadduct UVA1->MonoAdduct1 [2+2] cycloaddition MonoAdduct2 Pyrone-side Monoadduct ONLY UVA1_alt->MonoAdduct2 [2+2] cycloaddition UVA2 UVA Irradiation (2nd Photon) MonoAdduct1->UVA2 Apoptosis Therapeutic Efficacy (Replication Blockade) MonoAdduct2->Apoptosis Safe Proliferation Halt ICL Interstrand Cross-Link (ICL) (High Genotoxicity) UVA2->ICL ICL->Apoptosis Severe DNA Damage

Photochemical pathways of bifunctional psoralens versus monofunctional 4-Methyl-4',5'-dihydropsoralen.

Comparative Photobiological Data

To contextualize the utility of 4-M-DHP, the table below summarizes its photobiological profile against traditional psoralens used in clinical and research settings.

Table 1: Photobiological and Structural Comparison of Psoralen Derivatives

CompoundReactive Double BondsPrimary DNA LesionICL FormationRelative Photocarcinogenicity
8-Methoxypsoralen (8-MOP) Furan (4',5') & Pyrone (3,4)Monoadducts & ICLsYes (High)High
4,5',8-Trimethylpsoralen (TMP) Furan (4',5') & Pyrone (3,4)Monoadducts & ICLsYes (Very High)High
4-Methyl-4',5'-dihydropsoralen Pyrone (3,4) onlyPyrone MonoadductsNo Low (Theoretical)

Validated Experimental Protocols

Evaluating photoactive compounds requires rigorous controls to distinguish dark toxicity from photochemical efficacy. The following protocols are designed as self-validating systems.

Protocol A: In Vitro Keratinocyte Photochemotherapy (PUVA) Model

This assay quantifies the antiproliferative effect of 4-M-DHP[1]. The causality behind the workflow is strict: cells must be washed prior to irradiation to ensure that only intercalated 4-M-DHP contributes to the photobiological effect, preventing extracellular photo-oxidation of the media from confounding the viability data.

Materials:

  • Murine or Human Keratinocyte cell line (e.g., HaCaT or primary cells)

  • 4-M-DHP stock solution (10 mM in DMSO)

  • UVA irradiation source (peak emission 365 nm)

  • Phenol red-free PBS

Step-by-Step Methodology:

  • Cell Seeding: Seed keratinocytes in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Incubation (Dark Phase): Dilute 4-M-DHP in culture media to achieve final concentrations ranging from 0.1 to 100 μM (keep final DMSO < 0.1%). Add to cells and incubate in the dark for 1 hour to allow DNA intercalation[1].

  • Pre-Irradiation Wash (Critical Step): Aspirate the drug-containing media. Wash cells twice with warm, phenol red-free PBS. Rationale: Phenol red absorbs UVA, acting as an unintended photosensitizer, and unbound psoralen in the media can generate toxic reactive oxygen species (ROS).

  • UVA Irradiation: Add 100 μL of fresh PBS to each well. Irradiate the plates with 2 to 5 J/cm² of UVA.

    • Self-Validating Controls Required: Plate 1 (UVA treated), Plate 2 (Dark Control - kept in a dark incubator for the same duration). Include "No Drug + UVA" wells to rule out baseline UVA toxicity.

  • Recovery & Assay: Immediately replace PBS with fresh culture media. Incubate for 48–72 hours.

  • Viability Quantification: Assess cell viability using an MTT or CellTiter-Glo assay. Calculate the IC₅₀ for the UVA-irradiated versus dark control groups.

Protocol B: Plasmid DNA Denaturing Gel Assay for ICL Validation

To definitively prove that 4-M-DHP does not form ICLs, researchers must analyze the topological state of DNA post-irradiation[1]. Under highly denaturing conditions, DNA containing ICLs will rapidly "snap back" to a double-stranded form, whereas DNA with only monoadducts will fully denature into single strands.

Materials:

  • pUC19 Plasmid DNA (supercoiled)

  • Alkaline Agarose Gel (50 mM NaOH, 1 mM EDTA)

  • Neutralization buffer (1 M Tris-HCl, pH 7.6)

Step-by-Step Methodology:

  • Reaction Setup: Mix 1 μg of pUC19 plasmid with 50 μM 4-M-DHP in 20 μL of TE buffer.

  • Irradiation: Expose the mixture to 10 J/cm² UVA on ice. Rationale: Ice prevents thermal degradation of the plasmid during high-dose irradiation.

  • Linearization: Digest the plasmid with a single-cut restriction enzyme (e.g., EcoRI) to linearize the DNA.

  • Alkaline Denaturation: Add alkaline loading dye (final concentration 50 mM NaOH) and incubate for 15 minutes at room temperature to break all hydrogen bonds.

  • Electrophoresis: Run the samples on a 1% alkaline agarose gel at 2 V/cm.

  • Neutralization & Staining: Soak the gel in neutralization buffer for 45 minutes, then stain with SYBR Gold.

  • Interpretation:

    • Uncross-linked DNA (Monoadducts only): Migrates slowly as single-stranded DNA (ssDNA).

    • Cross-linked DNA (ICLs - e.g., 8-MOP control): Migrates rapidly as a double-stranded-like complex because the covalent ICL prevents complete strand separation. 4-M-DHP will exclusively show the ssDNA band, validating its monofunctional nature[1].

Workflow Step1 Mix pUC19 Plasmid + 4-M-DHP (50 μM) Step2 Divide into Aliquots (Self-Validating Controls) Step1->Step2 Dark Dark Control (No UVA) Step2->Dark Light Test Sample (10 J/cm² UVA on Ice) Step2->Light Digest Linearize DNA (EcoRI Digestion) Dark->Digest Light->Digest Denature Alkaline Denaturation (50 mM NaOH, 15 min) Digest->Denature Gel Alkaline Agarose Gel Electrophoresis Denature->Gel ResultDark ssDNA Band (Fully Denatured) Gel->ResultDark Dark Control ResultLight ssDNA Band ONLY (Confirms NO ICLs) Gel->ResultLight UVA Sample

Workflow for Alkaline Denaturing Gel Assay validating the absence of DNA interstrand cross-links.

Conclusion

4-Methyl-4',5'-dihydropsoralen is a vital tool for decoupling the antiproliferative benefits of PUVA therapy from the genotoxic risks of DNA cross-linking. By strictly adhering to self-validating photochemical protocols, researchers can accurately profile monofunctional photosensitizers for next-generation dermatological therapeutics.

References

  • Synthesis and potent activity in mouse keratinocytes of 4',5'-dihydropsoralen derivatives that are unable to photocross-link DNA. AACR Journals. 1

  • Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells. Researcher.Life / Exp Cell Res. 6

  • Photoreactivity of Furocoumarins and DNA in PUVA Therapy: Formation of Psoralen−Thymine Adducts. The Journal of Physical Chemistry B - ACS Publications. 4

  • Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner. PMC (nih.gov). 2

  • Photocarcinogenicity of psoralens used in PUVA treatment: present status in mouse and man. PubMed (nih.gov). 3

Sources

Method

Application Note: 4-Methyl-4',5'-dihydropsoralen (4-MDHP) in Deconvoluting DNA Repair Pathways

Scientific Rationale & Introduction A persistent challenge in DNA repair biology is isolating specific repair pathways for study without the confounding crosstalk of parallel mechanisms. Traditional psoralens, such as 8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

A persistent challenge in DNA repair biology is isolating specific repair pathways for study without the confounding crosstalk of parallel mechanisms. Traditional psoralens, such as 8-methoxypsoralen (8-MOP) and 4',5',8-trimethylpsoralen (TMP), intercalate into DNA and, upon broad-spectrum UVA irradiation (320–400 nm), form both bulky monoadducts and bifunctional interstrand crosslinks (ICLs). Because ICLs physically tether the two DNA strands, their repair requires a highly complex, coordinated response involving the Fanconi Anemia (FA) pathway, Homologous Recombination (HR), Translesion Synthesis (TLS), and Nucleotide Excision Repair (NER).

To study NER in isolation, researchers need a method to generate bulky monoadducts without triggering the ICL repair cascade. While restricting UVA exposure to narrow-band 395 nm light with 8-MOP can bias the reaction toward monoadducts , this approach is highly sensitive to optical fluctuations and risks accidental ICL formation.

The Chemical Solution: 4-Methyl-4',5'-dihydropsoralen (4-MDHP) provides a structural, fail-safe solution. By saturating the 4',5'-double bond of the furan ring, 4-MDHP is chemically restricted from undergoing the second cycloaddition required to bridge two DNA strands . Upon UVA activation, it forms only monoadducts at the 3,4-pyrone double bond. This makes 4-MDHP an indispensable tool for drug development professionals and molecular biologists seeking to selectively activate and study the Global Genomic and Transcription-Coupled NER pathways.

Mechanistic Divergence: Monoadducts vs. Crosslinks

Understanding the cellular response to 4-MDHP requires mapping the divergence in DNA damage signaling. While bifunctional agents cause replication fork collapse and progressive G2-phase arrest, the pure monoadducts generated by 4-MDHP trigger an immediate S-phase block due to direct steric hindrance of the replicative helicase, followed by direct excision via NER .

Pathway cluster_0 Bifunctional Psoralens (e.g., 8-MOP) cluster_1 Monofunctional Psoralens (4-MDHP) P1 8-MOP + UVA (320-400 nm) D1 Interstrand Crosslinks (ICLs) & Monoadducts P1->D1 R1 FA Pathway, HR, TLS, NER (Complex Repair) D1->R1 C1 Progressive G2 Phase Arrest R1->C1 P2 4-MDHP + UVA (320-400 nm) D2 Bulky Monoadducts ONLY (No ICLs) P2->D2 R2 Nucleotide Excision Repair (NER) (Direct Excision) D2->R2 C2 Immediate S-Phase Arrest R2->C2

Fig 1: Mechanistic divergence of DNA repair pathways activated by bifunctional psoralens vs. 4-MDHP.

Comparative Analysis of DNA Damaging Agents

To contextualize 4-MDHP within the broader landscape of DNA repair research, the following table summarizes the quantitative and qualitative differences between common DNA damaging agents used in cell cycle and repair assays .

DNA Damaging AgentChemical ClassPrimary Adduct Type FormedPrimary Repair Pathway(s)Dominant Cell Cycle Effect
Cisplatin Platinum CompoundIntra- & Interstrand CrosslinksNER, FA, HR, TLSProgressive G2 Arrest
8-MOP + Broad UVA Bifunctional FurocoumarinMonoadducts & ICLsNER, FA, HR, TLSProgressive G2 Arrest
8-MOP + 395 nm Light Bifunctional FurocoumarinMonoadducts (Highly wavelength-dependent)NERImmediate S-Phase Arrest
4-MDHP + Broad UVA Monofunctional Dihydropsoralen Monoadducts ONLY (Chemically restricted) NER Immediate S-Phase Arrest

Experimental Methodology & Protocols

The following workflow establishes a self-validating system for inducing and measuring NER-specific repair kinetics using 4-MDHP.

Workflow S1 1. Sensitization 4-MDHP Incubation (30 min, Dark) S2 2. Photoactivation UVA Irradiation (320-400 nm, On Ice) S1->S2 S3 3. Recovery Incubate at 37°C (Kinetic Timepoints) S2->S3 S4 4. Validation Alkaline Unwinding (Confirm Monoadducts) S3->S4 S5 5. Analysis Flow Cytometry & Repair Profiling S4->S5

Fig 2: End-to-end experimental workflow for 4-MDHP sensitization, validation, and downstream analysis.

Protocol A: 4-MDHP Sensitization and Photoactivation

Objective: Induce controlled, uniform bulky monoadducts across a cell population.

  • Preparation: Seed mammalian cells (e.g., HeLa, CHO, or target carcinoma lines) to 70% confluency.

  • Sensitization: Replace culture media with pre-warmed PBS containing 1–10 µM 4-MDHP.

    • Causality Insight: Incubate in complete darkness for 30 minutes at 37°C. Psoralens require time to physically intercalate into the DNA double helix before photoactivation. Conducting this in PBS rather than complete media prevents serum proteins from quenching the compound.

  • Washing: Aspirate the 4-MDHP solution and wash twice with ice-cold PBS.

    • Causality Insight: Washing removes unbound extracellular 4-MDHP. If left in solution, unbound molecules will absorb UVA photons, generating reactive oxygen species (ROS) and confounding your DNA repair data with oxidative stress markers.

  • Photoactivation: Place the culture plates on a bed of ice. Irradiate with a broad-spectrum UVA lamp (320–400 nm) at a dose of 1–5 J/cm².

    • Causality Insight: Why on ice? Mammalian NER enzymes are highly active at 37°C. Irradiating at room temperature allows the repair process to initiate during the exposure window, destroying your baseline ( t=0 ) damage measurements.

Protocol B: System Validation via Alkaline Unwinding Assay

Objective: Empirically prove the absence of ICLs to establish the trustworthiness of the NER-isolation model.

  • Lysis: Immediately post-irradiation, lyse a subset of cells in an alkaline buffer (pH > 12.0) for 30 minutes in the dark.

  • Neutralization & Sonication: Rapidly neutralize the buffer to pH 7.0 and sonicate to shear the DNA.

  • Chromatography/Fluorometry: Separate single-stranded DNA (ssDNA) from double-stranded DNA (dsDNA) using hydroxyapatite chromatography or a fluorescent dye specific to dsDNA (e.g., PicoGreen).

    • Causality Insight: This is your self-validation step. In highly alkaline conditions, DNA containing only monoadducts or single-strand breaks will completely unwind into ssDNA. If any ICLs were inadvertently formed, the covalent interstrand tethers would force the DNA to rapidly "snap back" into dsDNA upon neutralization. A pure ssDNA yield confirms that 4-MDHP functioned strictly as a monofunctional agent .

Protocol C: Cell Cycle Progression Analysis

Objective: Track the immediate replication fork stalling characteristic of monoadducts.

  • Pulse-Labeling: Following UVA irradiation, recover cells in complete media containing 10 µM EdU (5-ethynyl-2'-deoxyuridine) for 1 hour.

  • Harvest & Fixation: Trypsinize cells, wash, and fix in 70% ethanol at -20°C.

  • Staining: Perform Click-iT chemistry to fluorescently label incorporated EdU, followed by total DNA staining with FxCycle PI/RNase.

    • Causality Insight: Do not rely solely on Propidium Iodide (PI). PI only shows bulk DNA content. Pulse-labeling actively replicating cells with EdU immediately after 4-MDHP treatment reveals the sudden halt in DNA synthesis (an immediate S-phase block). This sharply contrasts with crosslinkers, which allow cells to finish S-phase but trap them progressively in G2 .

Expert Insights & Troubleshooting

  • Dosimetry Calibration: The biological effect of 4-MDHP is directly proportional to the UVA dose, not just the drug concentration. Always calibrate your UVA source using a radiometer immediately before the experiment. Lamp intensity degrades over time, which can lead to irreproducible adduct loads.

  • Solubility Limits: 4-MDHP is highly hydrophobic. Prepare stock solutions in cell-culture grade DMSO. Ensure the final DMSO concentration in the sensitization buffer does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Dark Toxicity Controls: Always include a "4-MDHP + No UVA" control. While 4-MDHP is generally inert without light, high concentrations can cause competitive inhibition of DNA polymerases purely through heavy intercalation.

References

  • Kanno, S., Hori, T., Hyodo, M., & Suzuki, K. (1985). "Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells." Japanese Journal of Cancer Research (GANN), 76(4), 289-296. URL:[Link]

  • Heindel, C. R., et al. (2004). "Synthesis and potent activity in mouse keratinocytes of 4',5'-dihydropsoralen derivatives that are unable to photocross-link DNA." Cancer Research (AACR Journals), 64(7_Supplement). URL:[Link]

  • Hyodo, M., Zamma, T., Hori, T., Yoshino, K., & Suzuki, K. (1982). "DNA crosslinks and DNA replication in mouse FM3A cells after treatment with 8-methoxypsoralen plus near-ultraviolet radiation." Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 699(3), 164-169. URL:[Link]

  • Fujita, H., & Suzuki, K. (1984). "Photobiological activity of 4-methylpsoralen and 4-methyl-4',5'-dihydropsoralen with respect to lethal and mutagenic effects on E. coli, and prophage induction." Photochemistry and Photobiology, 39(6), 835-839. URL:[Link]

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Methyl-4',5'-dihydropsoralen (4-MDHP) Induced DNA Monoadducts

[shape=rect, style="filled,rounded", fontname="Helvetica", margin= Justifying Experimental Decisions I'm now detailing why 4-MDHP is used and adding the internal standard before digestion. The rationale is to enable isol...

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Author: BenchChem Technical Support Team. Date: April 2026

[shape=rect, style="filled,rounded", fontname="Helvetica", margin=

Justifying Experimental Decisions

I'm now detailing why 4-MDHP is used and adding the internal standard before digestion. The rationale is to enable isolated monoadduct studies. I've noted that spiking before digestion ensures the assay is self-validating. Also, ALP removes phosphates, ensuring efficient LC-MS/MS.

Finalizing Data Presentation

I've crafted a table for MRM transitions and another summarizing dose-response yields, ensuring clear and concise data presentation. The text now explains the linear relationship between UVA dose and monoadduct yield, demonstrating the method's effectiveness. The application note is complete.

Introduction & Mechanistic Overview

Psoralens are potent photoactive compounds widely utilized in photochemotherapy (PUVA) and as structural probes for nucleic acids. Conventional psoralens, such as 8-methoxypsoralen (8-MOP), intercalate into the DNA double helix and, upon UVA irradiation, undergo a two-step photochemical reaction to form both monoadducts (MAs) and highly cytotoxic interstrand cross-links (ICLs) [1.1]. In drug development and DNA repair research, isolating the specific biological consequences of monoadducts—such as their mutagenic potential or their clearance via Nucleotide Excision Repair (NER)—is heavily confounded by the dominant toxicity of ICLs[1].

To overcome this limitation, 4-Methyl-4',5'-dihydropsoralen (4-MDHP) is employed as a specialized probe. The saturation of the 4',5'-furan double bond in 4-MDHP restricts its photochemical reactivity exclusively to the 3,4-pyrone double bond. Consequently, 4-MDHP forms only monoadducts with the 5,6 double bond of pyrimidines (predominantly thymine) and is chemically incapable of forming ICLs[2].

This application note provides a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of 4-MDHP-thymidine (4-MDHP-dThd) monoadducts in mammalian cells.

Experimental Workflows & Pathways

Workflow A Cell Culture & 4-MDHP Treatment B UVA Irradiation (365 nm) A->B C Genomic DNA Extraction B->C D Enzymatic Digestion C->D E LC-MS/MS Quantification D->E

Fig 1. Experimental workflow for the induction and LC-MS/MS quantification of 4-MDHP DNA monoadducts.

NER_Pathway Lesion 4-MDHP-dThd Monoadduct (Bulky DNA Lesion) Recognition Damage Recognition (XPC-RAD23B) Lesion->Recognition Unwinding DNA Unwinding (TFIIH / XPB / XPD) Recognition->Unwinding Incision Dual Incision (XPF-ERCC1 & XPG) Unwinding->Incision Synthesis Repair Synthesis & Ligation (Pol δ/ε & Ligase) Incision->Synthesis

Fig 2. Global Genome Nucleotide Excision Repair (GG-NER) pathway for 4-MDHP monoadduct clearance.

Protocol: Step-by-Step Methodology

Causality of the Analytical Approach (E-E-A-T Insights)

The reliable quantification of bulky DNA adducts requires the complete liberation of the modified nucleoside from the DNA backbone. While some protocols utilize Nuclease P1 to liberate psoralen adducts as dinucleotides[3], complete enzymatic hydrolysis to single nucleosides using a cocktail of DNase I, Snake Venom Phosphodiesterase (SVP), and Alkaline Phosphatase (ALP) provides a sharper chromatographic peak and superior ionization efficiency in positive-ion electrospray ionization (ESI+).

Why ALP? Incomplete digestion can leave phosphate groups on the nucleoside. Nucleotides (bearing phosphates) suffer from poor retention on standard C18 columns and severe ion suppression in MS. ALP removes the 5'-phosphate, yielding a neutral nucleoside that retains well on C18 and ionizes efficiently.

Step 1: Cell Treatment and UVA Irradiation
  • Seed mammalian cells (e.g., HEK293T) in 10 cm dishes and culture until 70-80% confluent.

  • Wash cells with PBS and incubate with 10 µM 4-MDHP in Hanks' Balanced Salt Solution (HBSS) for 30 minutes at 37°C in the dark to allow for DNA intercalation.

  • Irradiate the cells with UVA light (365 nm) at doses ranging from 0.5 to 10.0 J/cm² on ice to prevent premature DNA repair mechanisms from initiating during exposure[4].

Step 2: Genomic DNA Isolation & Internal Standard Spiking
  • Harvest cells immediately post-irradiation (or at specific time points if conducting a repair kinetic assay)[1].

  • Extract genomic DNA using a standard silica-column based commercial kit (e.g., Qiagen DNeasy), ensuring the inclusion of RNase A to remove contaminating RNA.

  • Critical Self-Validating Step: Immediately after DNA quantification (via UV absorbance at 260 nm), spike a known amount (e.g., 50 fmol) of a stable isotope-labeled internal standard (IS), such as [¹⁵N₂, ¹³C₁₀]-4-MDHP-dThd, into the DNA solution.

    • Expert Insight: Spiking the IS before digestion corrects for variable enzymatic hydrolysis efficiency and physical losses during sample transfer, establishing a truly self-validating assay.

Step 3: Enzymatic Digestion
  • Add 10 U of DNase I to 10 µg of the extracted genomic DNA in a buffer containing 10 mM Tris-HCl (pH 7.4) and 2.5 mM MgCl₂. Incubate at 37°C for 2 hours.

  • Add 0.05 U of Snake Venom Phosphodiesterase (SVP) and 1 U of Alkaline Phosphatase (ALP). Incubate for an additional 2 hours at 37°C.

  • Terminate the digestion by heating the mixture at 95°C for 5 minutes. Centrifuge at 14,000 × g for 10 minutes to pellet denatured enzymes. Transfer the supernatant to an LC vial.

Step 4: LC-MS/MS Analysis
  • Inject 10 µL of the digested sample onto an Agilent Zorbax SB-C18 column (2.1 × 150 mm, 3.5 µm) coupled to a triple quadrupole mass spectrometer.

  • Run a gradient elution using Water (0.1% Formic Acid) as Mobile Phase A and Acetonitrile (0.1% Formic Acid) as Mobile Phase B.

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters Note: The primary fragmentation pathway for nucleoside adducts in ESI+ is the cleavage of the glycosidic bond, resulting in the neutral loss of the deoxyribose moiety (116 Da).

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Fragment LossCollision Energy (eV)
4-MDHP-dThd445.2329.1Deoxyribose (-116 Da)18
[¹⁵N₂, ¹³C₁₀]-4-MDHP-dThd (IS)457.2331.1Deoxyribose (-116 Da)18

Table 2: Representative Quantification of 4-MDHP Monoadducts in HEK293T Cells Yields demonstrate a linear dose-response relationship characteristic of monofunctional psoralen derivatives.

UVA Dose (J/cm²)4-MDHP Concentration (µM)Monoadduct Yield (per 10⁶ dN)
0.51012.4 ± 1.2
2.01045.8 ± 3.5
5.010110.2 ± 8.1
10.010195.6 ± 14.3

References

  • [5] Title: Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC Source: nih.gov URL:

  • [3] Title: Quantitative Analysis of DNA Interstrand Cross-Links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation | Analytical Chemistry Source: acs.org URL:

  • [1] Title: A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of 8-Methoxypsoralen-Induced DNA Interstrand Cross-Links and Monoadducts in Mammalian Cells | Analytical Chemistry Source: acs.org URL:

  • [4] Title: Quantitative Analysis of DNA Interstrand Cross-Links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation | Request PDF Source: researchgate.net URL:

  • [2] Title: Photochemical production of psoralen • DNA monoadducts capable of subsequent photocrossiinking Source: oup.com (Nucleic Acids Research) URL:

Sources

Method

analytical techniques for the characterization of 4-Methyl-4',5'-dihydropsoralen

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comprehensive Analytical Guide & Validated Protocols Executive Summary & Pharmacological Context 4-Methyl-4',5'-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comprehensive Analytical Guide & Validated Protocols

Executive Summary & Pharmacological Context

4-Methyl-4',5'-dihydropsoralen (CAS: 24416-64-6) is a synthetic furocoumarin derivative of significant interest in photobiology and nucleic acid research. Unlike naturally occurring bifunctional psoralens (e.g., 8-methoxypsoralen) which form lethal interstrand DNA crosslinks under UVA irradiation, the saturation of the 4',5'-double bond in the furan ring restricts this molecule to forming exclusively monofunctional cyclobutane adducts with pyrimidine bases[1].

Because it cannot form crosslinks, 4-methyl-4',5'-dihydropsoralen is an invaluable mechanistic probe for studying DNA replication, mutagenesis, and nucleotide excision repair pathways without the confounding variable of complete replication fork arrest[2]. Furthermore, its ability to generate transient radical cations and singlet oxygen under specific photoionization conditions makes it a subject of intense photophysical characterization[3][4].

This application note details the causality-driven analytical workflows—spanning HPLC-DAD, LC-MS/MS, and NMR spectroscopy—required to unequivocally characterize this compound and ensure its structural integrity for downstream biological assays.

PhotochemicalMechanism Ground 4-Methyl-4',5'-dihydropsoralen (Ground State) Triplet Excited Triplet State Ground->Triplet Photon Absorption UVA UVA (320-400 nm) UVA->Triplet Adduct Monofunctional Adduct (No Cross-linking) Triplet->Adduct [2+2] Cycloaddition DNA DNA Thymine Residue DNA->Adduct Intercalation

Caption: Photochemical mechanism of monofunctional DNA adduct formation under UVA irradiation.

Analytical Strategy & Self-Validating Workflows

To guarantee the trustworthiness of the analytical data, every protocol must operate as a self-validating system. This means integrating system suitability tests (SSTs) and internal calibration checks directly into the experimental methodology.

AnalyticalWorkflow Sample 4-Methyl-4',5'- dihydropsoralen HPLC HPLC-DAD (Purity & UV) Sample->HPLC Aliquot 1 LCMS LC-MS/MS (Mass & Fragments) Sample->LCMS Aliquot 2 NMR 1H/13C NMR (Structure) Sample->NMR Aliquot 3 Purity Chromatogram (SST Validated) HPLC->Purity Mass Mass Spectra (Calibration Check) LCMS->Mass Structure Connectivities (Shim Validation) NMR->Structure

Caption: Analytical workflow for 4-methyl-4',5'-dihydropsoralen with self-validating steps.

Experimental Protocols & Causality

HPLC-DAD: Purity and Photophysical Profiling

Causality & Rationale: Psoralens are moderately non-polar, making Reversed-Phase (RP) C18 chromatography the gold standard. The addition of 0.1% formic acid to the mobile phase is critical; it suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing of the lactone moiety. Because the furan ring is saturated, the extended conjugation is broken, slightly blue-shifting the UV absorbance maximum compared to fully aromatic psoralens[4]. DAD (Diode Array Detection) is utilized to capture the full UV spectrum (200–400 nm) across the peak to verify peak purity.

Self-Validating Protocol:

  • System Suitability Test (SST): Inject a resolution mixture containing 8-methoxypsoralen (8-MOP) and 4-methyl-4',5'-dihydropsoralen. Validation criteria: Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5. Proceed only if criteria are met.

  • Sample Preparation: Dissolve the analyte in HPLC-grade methanol to a concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column: Waters XBridge C18 (2.1 x 100 mm, 1.7 µm) maintained at 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Execution: Run the gradient outlined in Table 1 at a flow rate of 0.4 mL/min. Monitor at 254 nm (general aromatic) and 310 nm (coumarin chromophore).

LC-MS/MS: Structural Confirmation

Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is highly effective for furocoumarins due to the ready protonation of the lactone carbonyl oxygen. The defining fragmentation pathway of coumarins under Collision-Induced Dissociation (CID) is the neutral loss of carbon monoxide (-28 Da). For dihydropsoralens, subsequent ring-opening of the saturated furan provides unique product ions that differentiate it from fully conjugated analogs.

Self-Validating Protocol:

  • Calibration Check: Infuse a tuning standard (e.g., reserpine) to verify mass accuracy (< 5 ppm error) and optimal quadrupole resolution.

  • Source Parameters: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 400 °C, and Desolvation Gas Flow to 800 L/hr.

  • Injection: Divert the HPLC eluent (from Section 3.1) into the MS source.

  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) and Product Ion Scan modes. Apply a collision energy ramp (15–35 eV) using Argon as the collision gas to capture the full fragmentation tree.

NMR Spectroscopy: Regiochemistry and Saturation

Causality & Rationale: Mass spectrometry cannot definitively prove the exact position of the methyl group or distinguish between certain structural isomers. 1 H and 13 C NMR are required. The use of CDCl 3​ as a solvent is deliberate; it provides excellent solubility and lacks exchangeable protons that might obscure the sample's signals. The hallmark of 4-methyl-4',5'-dihydropsoralen is the shift of the furan protons from the aromatic region (> 7.0 ppm) to the aliphatic region (~3.2 and 4.6 ppm) due to the saturation of the 4',5' double bond.

Self-Validating Protocol:

  • Line-Shape Validation: Lock and shim the spectrometer (400 or 600 MHz) using the residual CHCl 3​ solvent peak (7.26 ppm). Validation criteria: The width at half-height ( w1/2​ ) of the solvent peak must be < 1.0 Hz to ensure high magnetic field homogeneity.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • Acquisition ( 1 H): Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds to ensure quantitative integration of the methyl and aromatic protons.

  • Acquisition ( 13 C): Acquire 1024 scans with proton decoupling. The saturated carbons (C4' and C5') will appear distinctly upfield (~29 and ~72 ppm) compared to aromatic carbons.

Quantitative Data Summaries

Table 1: Validated HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.09550.4Initial
1.09550.4Isocratic hold
6.010900.4Linear ramp
8.010900.4High-organic wash
8.19550.4Re-equilibration
12.09550.4End
Table 2: Expected LC-MS/MS Transition Ions (ESI+)
Precursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Structural Assignment / Causality
203.1 175.120Loss of CO (-28 Da) from lactone ring
203.1 147.125Loss of 2 × CO (-56 Da)
203.1 161.130Cleavage/ring-opening of dihydrofuran
Table 3: Diagnostic 1 H NMR Chemical Shifts (in CDCl 3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
2.40Singlet (or fine d)~1.2 (allylic)3HC4-CH 3​ (Methyl group)
3.25Triplet8.02HC4'-H 2​ (Dihydrofuran)
4.65Triplet8.02HC5'-H 2​ (Dihydrofuran)
6.15Quartet (or fine d)~1.2 (allylic)1HC3-H (Coumarin alkene)
6.80Singlet-1HC8-H (Aromatic)
7.20Singlet-1HC5-H (Aromatic)

References

  • Photobiological activity of 4-methylpsoralen and 4-methyl-4',5'-dihydropsoralen with respect to lethal and mutagenic effects on E. coli, and prophage induction. Photochemistry and Photobiology (1984).[2] URL: [Link]

  • Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells. Japanese Journal of Cancer Research GANN (1985).[1] URL:[Link]

  • Alkoxypsoralens, Novel Nonpeptide Blockers of Shaker-Type K Channels: Synthesis and Photoreactivity. Journal of Medicinal Chemistry (2001).[3] URL: [Link]

  • Photoionization and Photosensitized Electron-Transfer Reactions of Psoralens and Coumarins. The Journal of Physical Chemistry A (1998).[4] URL:[Link]

Sources

Application

Application Note: Profiling Gene Expression Responses to Monofunctional DNA Damage via 4-Methyl-4',5'-dihydropsoralen

Executive Summary & Mechanistic Rationale Understanding how bulky DNA lesions impact transcription and trigger cellular repair is a cornerstone of oncology and genotoxicity research. However, traditional DNA-damaging age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Understanding how bulky DNA lesions impact transcription and trigger cellular repair is a cornerstone of oncology and genotoxicity research. However, traditional DNA-damaging agents (like cisplatin or 8-methoxypsoralen) form highly toxic interstrand cross-links (ICLs) that rapidly induce apoptosis, confounding the study of early transcriptional responses.

4-Methyl-4',5'-dihydropsoralen (4-MDHP) offers a precise molecular solution. As a synthetic furocoumarin derivative, 4-MDHP lacks the 4',5' double bond in its pyrone ring. Upon photoactivation with near-ultraviolet (UVA) light, it undergoes a cycloaddition reaction exclusively with the 5,6 double bond of pyrimidine bases. Because it cannot absorb a second photon to form a subsequent linkage, it generates exclusively monofunctional adducts (monoadducts) and is physically incapable of forming ICLs[1].

This unique biochemical property makes 4-MDHP an invaluable tool for decoupling monoadduct-induced DNA damage from ICL toxicity. Structural studies confirm that these psoralen monoadducts significantly distort the DNA double helix[2]. When RNA Polymerase II (RNAPII) encounters this distortion, it physically stalls, triggering Transcription-Coupled Repair (TCR) and causing immediate, length-dependent transcriptional repression before the cell shifts into a recovery and repair phase[3].

G A 4-MDHP + UVA (365 nm) B DNA Pyrimidine Monoadducts A->B Intercalation & Photoreaction C RNAPII Stalling B->C Blocks Elongation F ATR/Chk1 DDR Pathway B->F Replication Stress D Transcription-Coupled Repair (TCR) C->D Recruits CSB/CSA E Global Transcriptional Repression C->E Halts mRNA Synthesis G Altered Gene Expression (RNA-Seq Readout) D->G Transcriptional Recovery E->G Downregulates Long Genes F->G Upregulates p53/Repair Genes

Figure 1: Mechanistic pathway of 4-MDHP-induced DNA monoadducts altering gene expression.

Experimental Design: The Self-Validating Matrix

To ensure data integrity, any transcriptomic study utilizing photoactivatable compounds must be designed as a self-validating system. Gene expression changes can arise from UVA oxidative stress, compound chemotoxicity, or true covalent DNA damage. To isolate the specific effect of 4-MDHP monoadducts, your experimental design must include the following four parallel groups:

Table 1: Experimental Control Matrix

Experimental Group4-MDHP (20 µM)UVA (3 J/cm²)Expected Transcriptomic BaselinePurpose / Causality
1. Untreated Control --Normal physiological baseline.Normalizes baseline RNA-Seq read counts.
2. UVA Control -+Mild upregulation of oxidative stress genes (e.g., HMOX1).Isolates gene expression changes caused purely by photon-induced ROS.
3. Dark Control +-No significant deviation from Untreated Control.Validates that 4-MDHP is biologically inert without photoactivation.
4. Active Treatment ++Massive downregulation of long transcripts; DDR activation.Captures the true RNAPII stalling and TCR response[3].

Step-by-Step Methodology

Workflow N1 1. Cell Culture & Synchronization N2 2. 4-MDHP Incubation (Dark, 30 min) N1->N2 N3 3. UVA Irradiation (365 nm, 3 J/cm²) N2->N3 N4 4. Recovery Phase (0h, 4h, 12h, 24h) N3->N4 N5 5. RNA Extraction & Library Prep N4->N5 N6 6. RNA-Seq & Bioinformatics N5->N6

Figure 2: Step-by-step experimental workflow for 4-MDHP transcriptomic profiling.

Phase I: Intercalation (The "Dark" Phase)
  • Cell Seeding: Plate target cells (e.g., human fibroblasts) in 10 cm dishes to reach 70-80% confluency on the day of treatment.

  • Compound Addition: Dilute 4-MDHP in DMSO to a 1000x stock. Add to culture media for a final concentration of 20 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Incubation: Incubate cells in complete darkness at 37°C for exactly 30 minutes.

    • Causality Checkpoint: Psoralens are planar, hydrophobic molecules. This dark incubation is strictly required to allow 4-MDHP to physically intercalate between the DNA base pairs. If irradiated immediately, the compound will merely undergo photolysis in the aqueous media rather than crosslinking to the DNA genome.

Phase II: Photoactivation
  • Washing: Aspirate the 4-MDHP media and wash the cells twice with ice-cold PBS.

    • Causality Checkpoint: Phenol red and serum proteins in standard culture media act as a shield, absorbing UVA light and reducing the effective dose. Washing ensures the full photon payload reaches the nucleus. Ice-cold PBS temporarily halts basal DNA repair and transcription, synchronizing the damage response across the entire cell population.

  • Irradiation: Remove the lid of the dish and expose the cells to 3 J/cm² of UVA light (peak emission at 365 nm) using a calibrated crosslinker.

    • Causality Checkpoint: 365 nm matches the absorption peak of the psoralen furan ring, catalyzing the covalent bond with pyrimidines[1].

Phase III: Recovery & Transcriptomic Profiling
  • Recovery: Immediately replace the PBS with pre-warmed, compound-free culture media. Return cells to the 37°C incubator.

  • Harvesting: Lyse cells using TRIzol (or equivalent) at specific timepoints: 0h, 4h, 12h, and 24h post-irradiation.

    • Causality Checkpoint: Monofunctional adducts cause immediate replication and transcription stalling[3]. The 4h timepoint captures the acute stalling of RNAPII. The 12h-24h timepoints capture the activation of the DNA Damage Response (DDR) and subsequent transcriptional recovery.

  • Sequencing: Proceed with poly-A enrichment RNA-Seq (minimum 30 million reads/sample) to capture the full mRNA transcriptome.

Data Interpretation & Expected Outcomes

When analyzing the RNA-Seq data, researchers should not merely look for standard differential gene expression. Because 4-MDHP physically blocks RNAPII, the primary variable driving early gene expression changes is transcript length .

Table 2: Expected Quantitative Transcriptomic Signatures

Gene CategoryExpected Log2FC (4h)Expected Log2FC (24h)Transcript LengthMechanistic Driver
Short Transcripts -0.2 to +0.2-0.1 to +0.1< 20 kbLow statistical probability of containing a monoadduct; RNAPII completes transcription.
Long Transcripts -2.5 to -4.0-0.5 to +0.5> 100 kbHigh probability of RNAPII collision with a monoadduct, causing premature termination.
DDR Genes (e.g., CDKN1A)+1.5 to +2.0+3.0 to +5.0VariableATR/Chk1 signaling activation due to replication and transcription stress.
Apoptotic Genes 0.0 to +0.5+1.0 to +1.5VariableThe lack of ICLs prevents rapid apoptosis, allowing the cell time to attempt Nucleotide Excision Repair.

By adhering to this protocol, researchers can confidently isolate the mechanistic effects of DNA monoadducts on the transcriptome, providing high-fidelity data for drug development and DNA repair studies.

Sources

Method

flow cytometry analysis of cell cycle arrest by 4-Methyl-4',5'-dihydropsoralen

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by 4-Methyl-4',5'-dihydropsoralen Introduction & Mechanistic Overview In the landscape of DNA-damaging therapeutics, understanding the precise mechanism of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by 4-Methyl-4',5'-dihydropsoralen

Introduction & Mechanistic Overview

In the landscape of DNA-damaging therapeutics, understanding the precise mechanism of cell cycle arrest is critical for drug development and mechanistic profiling. 4-Methyl-4',5'-dihydropsoralen (4-M-4',5'-DHP) is a highly specific psoralen derivative utilized to probe DNA replication dynamics. While traditional psoralens like 8-methoxypsoralen (8-MOP) can form bifunctional DNA interstrand crosslinks upon broad-spectrum UVA irradiation[1], 4-M-4',5'-DHP exclusively forms monofunctional DNA adducts when exposed to near-UV radiation[2].

The Causality of Cell Cycle Arrest: The physical nature of a DNA lesion dictates the cellular response. DNA-crosslinking agents (e.g., mitomycin C, cisplatin) allow cells to continue limited DNA synthesis until they accumulate at the G2/M checkpoint, resulting in a delayed, progressive G2 phase arrest[2]. Similarly, intercalating agents like adriamycin primarily block progression at the G2 phase, though some cells may slip into G1[2].

In stark contrast, the monofunctional adducts generated by 4-M-4',5'-DHP cause an immediate and complete stall of DNA replication forks[2]. Because the polymerases are instantly blocked, flow cytometry analysis reveals a "pan-phase" cell cycle block. Cells are frozen in their respective G1, S, or G2/M phases at the exact moment of photoactivation, with no subsequent redistribution or phase shift during prolonged incubation[2].

Mechanism DHP 4-M-4',5'-DHP (Psoralen Derivative) Intercalation DNA Intercalation (Dark Phase) DHP->Intercalation UVA Near-UV Radiation (365 nm) Adducts Monofunctional DNA Adducts UVA->Adducts Catalyzes lesion Intercalation->Adducts Photoactivation Arrest Immediate Replication Stall (Pan-Phase Cell Cycle Arrest) Adducts->Arrest Blocks polymerases

Fig 1: Mechanism of 4-M-4',5'-DHP photoactivation and resulting pan-phase cell cycle arrest.

Comparative Analysis of DNA-Damaging Agents

To contextualize the unique profile of 4-M-4',5'-DHP, the following table summarizes the cell cycle effects of various DNA-damaging agents based on flow cytometric DNA content analysis[1][2].

Agent ClassRepresentative CompoundPrimary DNA LesionCell Cycle Arrest ProfileOnset of Arrest
Monofunctional Psoralen 4-M-4',5'-DHP (+ UVA) Monofunctional AdductsPan-phase block (G1, S, G2)Immediate
Bifunctional Psoralen 8-MOP (+ Broad UVA)Interstrand CrosslinksG2 phase accumulationDelayed
Platinum Compound CisplatinIntra/Interstrand CrosslinksG2 phase accumulationDelayed
Anthracycline Adriamycin (Doxorubicin)Intercalation / Topo II inhibitionG2 phase (with some G1 entry)Delayed
Alkylating Agent Mitomycin CInterstrand CrosslinksG2 phase accumulationDelayed

Experimental Methodology: Step-by-Step Protocol

Trustworthiness & Self-Validating Design: This protocol utilizes Propidium Iodide (PI) staining. PI is a stoichiometric fluorescent dye that binds to double-stranded nucleic acids. Because PI cannot distinguish between DNA and RNA, the addition of RNase A is a critical self-validating step; without it, RNA fluorescence would artificially inflate the perceived DNA content, obscuring distinct cell cycle phases. Furthermore, doublet discrimination gating guarantees that two clumped G1 cells are not falsely recorded as a single G2 cell.

Materials Required:

  • Target Cells (e.g., murine mammary carcinoma cells or equivalent)

  • 4-Methyl-4',5'-dihydropsoralen (4-M-4',5'-DHP)

  • UVA irradiation source (peak emission ~365 nm)

  • 70% cold Ethanol

  • Propidium Iodide (PI) solution (50 µg/mL)

  • RNase A (DNase-free, 100 µg/mL)

  • PBS (Phosphate Buffered Saline)

Step 1: Cell Seeding and Treatment

  • Seed cells in 6-well plates at a density of 1×105 cells/mL and incubate overnight to ensure logarithmic growth.

  • Add 4-M-4',5'-DHP to the culture media at the predetermined complete-inhibition concentration.

  • Incubate the cells in the dark for 30 minutes. Expert Insight: This dark incubation is mandatory to allow the compound to fully intercalate into the genomic DNA prior to photoactivation.

Step 2: Photoactivation (UVA Irradiation)

  • Remove the lid of the culture plate to prevent UV absorption and scattering by the plastic.

  • Irradiate the cells with near-UV light (365 nm) at a calibrated dose (e.g., 1-3 J/cm²). Expert Insight: The dose of UVA must be carefully optimized. Excessive UVA alone can induce phototoxicity and DNA breaks independent of the psoralen adducts, confounding the cell cycle data.

  • Replace the lid and return the cells to the incubator.

Step 3: Post-Treatment Incubation and Harvest

  • Incubate cells for designated time points (e.g., 0, 6, 12, and 24 hours) to monitor the temporal dynamics of the cell cycle block.

  • Harvest cells via trypsinization (for adherent cells). Ensure all floating cells in the media are also collected, as they may represent arrested or apoptotic populations.

  • Wash the cell pellet twice with cold PBS.

Step 4: Fixation

  • Resuspend the cell pellet in 0.5 mL of cold PBS.

  • Dropwise, add 4.5 mL of ice-cold 70% ethanol while gently vortexing. Expert Insight: Dropwise addition while vortexing prevents cell clumping, ensuring the single-cell suspensions that are absolutely critical for high-resolution flow cytometry.

  • Fix at -20°C for at least 2 hours (samples can be stored at this stage for up to a month).

Step 5: Staining and Acquisition

  • Centrifuge the fixed cells at 1000 x g for 5 minutes. Decant the ethanol carefully.

  • Wash the pellet once with PBS to rehydrate the cells.

  • Resuspend the pellet in 0.5 mL of PI/RNase A staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubate in the dark at room temperature for 30 minutes to allow complete RNA degradation and DNA staining.

  • Acquire data on a flow cytometer, collecting at least 10,000 single-cell events.

  • Data Analysis: Use a PI-Area vs. PI-Width (or PI-Area vs. PI-Height) plot to gate out doublets. Analyze the single-cell population using a linear scale for PI fluorescence to quantify the percentage of cells in G1, S, and G2/M phases.

Workflow Seed 1. Cell Seeding & Culture Treat 2. Add 4-M-4',5'-DHP (30 min Dark) Seed->Treat UVA 3. UVA Irradiation (1-3 J/cm²) Treat->UVA Incubate 4. Post-Incubation (Time-course) UVA->Incubate Fix 5. Ethanol Fixation (70%, -20°C) Incubate->Fix Stain 6. PI + RNase A Staining Fix->Stain Flow 7. Flow Cytometry Acquisition Stain->Flow

Fig 2: Flow cytometry workflow for analyzing 4-M-4',5'-DHP induced cell cycle arrest.

Sources

Application

Application Note: Developing 4-Methyl-4',5'-dihydropsoralen (4-MDHP) as a Precision Tool for Molecular Biology

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Rationale Psoralens are highly effective photoactive probes used to investigate nucleic acid structure and func...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

Psoralens are highly effective photoactive probes used to investigate nucleic acid structure and function 1. Standard bifunctional psoralens (such as 8-methoxypsoralen or 8-MOP) react with DNA under UVA irradiation to form both monoadducts and interstrand crosslinks (ICLs). While ICLs are potent cytotoxic lesions, their presence confounds the study of monoadduct-specific DNA repair pathways (e.g., Nucleotide Excision Repair vs. the Fanconi Anemia pathway).

4-Methyl-4',5'-dihydropsoralen (4-MDHP) solves this problem. Because the 4',5'-furan double bond is saturated (dihydro), 4-MDHP is physically incapable of forming a second photocycloaddition. It acts as a strict monofunctional adduct former, reacting exclusively at the 3,4-pyrone double bond to form pyrimidine monoadducts 2. This application note provides the mechanistic grounding and self-validating protocols necessary to deploy 4-MDHP for isolating replication fork dynamics and monoadduct repair biology.

Mechanistic Causality

The utility of 4-MDHP relies on a two-step mechanism:

  • Dark Intercalation: The planar structure of 4-MDHP allows it to intercalate between base pairs (preferentially at 5'-TpA sites) without covalent attachment.

  • UVA-Triggered Photocycloaddition: Upon exposure to 365 nm UVA light, the 3,4-pyrone double bond undergoes a [2+2] photocycloaddition with the 5,6-double bond of an adjacent thymine 2. Because the furan ring is saturated, the reaction permanently terminates here, leaving a bulky monoadduct that immediately stalls replication machinery 3.

Mechanism A 4-MDHP + dsDNA B Intercalation into DNA (Dark Reaction) A->B C UVA Irradiation (365 nm) B->C D [2+2] Photocycloaddition (3,4-Pyrone Bond) C->D E DNA Monoadduct Formation (Strictly No Crosslinks) D->E

Mechanism of 4-MDHP monofunctional DNA adduct formation via UVA irradiation.

Comparative Profiling of DNA Lesion Agents

To understand why 4-MDHP is chosen over traditional chemotherapeutics or bifunctional psoralens, we must compare their biological impacts. Unlike crosslinking agents that allow cells to progress until they arrest at the G2/M checkpoint, 4-MDHP causes immediate S-phase stalling 3.

AgentLesion TypeUVA RequirementCell Cycle Arrest PhasePrimary Repair Pathway
4-MDHP Monoadduct onlyYes (365 nm)Immediate S-phase stallNER, TLS
8-MOP Monoadduct + ICLYes (365 nm)G2/M arrestFA pathway, NER, HR
Mitomycin C ICLNoG2/M arrestFA pathway, HR
Cisplatin Intra/Interstrand crosslinksNoG2/M arrestNER, FA pathway, HR

Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system . This means the experimental design inherently controls for confounding variables (e.g., dark toxicity, UV damage) and provides a binary readout of success.

Protocol 1: In Vitro DNA Adduct Formation and Denaturing Gel Verification

This assay confirms the absolute monofunctional purity of your 4-MDHP batch before in vivo use 4.

Causality & Rationale: Under standard electrophoresis, crosslinked and non-crosslinked DNA migrate similarly. By introducing denaturing conditions (100°C + formamide), uncrosslinked DNA melts into single strands (ssDNA) and migrates faster. If any crosslinks are present, the strands remain tethered and rapidly snap back into double-stranded DNA (dsDNA), migrating slower. 4-MDHP must show only the fast-migrating ssDNA band.

Step-by-Step Methodology:

  • Substrate Preparation: Dilute 1 µg of linearized plasmid DNA in 50 µL of TE buffer (pH 8.0).

  • Intercalation (Dark): Add 4-MDHP (dissolved in DMSO) to a final concentration of 10 µM. Incubate in the dark at 4°C for 30 minutes. Causality: Low temperature and darkness allow equilibrium intercalation while preventing premature photo-activation or thermal degradation.

  • Irradiation: Place the open microcentrifuge tube on an ice block. Irradiate with a 365 nm UVA lamp at a dose of 3 J/cm².

  • Denaturation: Mix 10 µL of the irradiated sample with 10 µL of denaturing loading buffer (80% formamide, 10 mM EDTA). Heat to 100°C for 3 minutes, then immediately snap-cool in an ice-water bath for 2 minutes.

  • Electrophoresis: Run the samples on a 1% agarose gel or an 8% urea-PAGE gel. Stain with SYBR Gold.

Self-Validation Matrix:

  • Lane 1 (DNA only, no heat): Marks the dsDNA position.

  • Lane 2 (DNA only, + heat): Marks the ssDNA position.

  • Lane 3 (8-MOP + UVA + heat): Positive control for crosslinking (will show a distinct dsDNA band).

  • Lane 4 (4-MDHP + UVA + heat): Must migrate identically to Lane 2, proving 100% monoadduct formation.

Protocol 2: In Vivo Replication Fork Stalling Assay

This cell-based assay utilizes 4-MDHP to study immediate replication fork collapse without the delayed G2/M toxicity seen with crosslinkers 3.

Causality & Rationale: 4-MDHP monoadducts act as physical roadblocks to DNA polymerases. By pulsing cells with Bromodeoxyuridine (BrdU) immediately after UVA exposure, we can quantify the instantaneous drop in active DNA synthesis via Flow Cytometry (FACS).

Step-by-Step Methodology:

  • Cell Synchronization: Seed mammalian cells (e.g., HeLa or FM3A) and synchronize at the G1/S boundary using a double-thymidine block. Release cells into fresh media for 2 hours to allow S-phase entry.

  • Treatment: Add 5 µM 4-MDHP directly to the culture media. Incubate in the dark for 1 hour at 37°C.

  • Activation: Wash cells twice with warm PBS to remove unbound drug. Irradiate the cells in a thin layer of PBS with 365 nm UVA (2 J/cm²). Causality: Removing unbound drug prevents the generation of reactive oxygen species (ROS) in the media during irradiation.

  • Pulse: Immediately replace PBS with media containing 10 µM BrdU. Incubate for 30 minutes at 37°C.

  • Fixation & Analysis: Harvest cells, fix in ice-cold 70% ethanol, and stain with anti-BrdU-FITC antibodies and Propidium Iodide (PI). Analyze via FACS.

Self-Validation Matrix:

  • Control 1 (No drug, No UVA): Establishes baseline S-phase BrdU incorporation.

  • Control 2 (4-MDHP, No UVA): Rules out dark toxicity or non-covalent intercalation artifacts.

  • Control 3 (No drug, +UVA): Rules out background replication stalling caused by UV-induced pyrimidine dimers.

Workflow Step1 1. Seed & Synchronize Cells Step2 2. 4-MDHP Incubation (Dark, 1 hr) Step1->Step2 Step3 3. UVA Irradiation (365 nm, 2 J/cm²) Step2->Step3 Step4 4. BrdU Pulse (30 mins) Step3->Step4 Step5 5. FACS Analysis (Anti-BrdU / PI) Step4->Step5

Step-by-step workflow for inducing and analyzing 4-MDHP DNA monoadducts in vivo.

References

  • Title: Psoralens as photoactive probes of nucleic acid structure and function: organic chemistry, photochemistry, and biochemistry.
  • Title: Photoreactivity of Furocoumarins and DNA in PUVA Therapy: Formation of Psoralen−Thymine Adducts.
  • Title: Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells.
  • Title: Photobiological activity of 4-methylpsoralen and 4-methyl-4',5'-dihydropsoralen with respect to lethal and mutagenic effects on E. coli, and prophage induction.
  • Title: Photochemical production of psoralen DNA monoadducts capable of subsequent photocrosslinking.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing UVA Dosage for 4-Methyl-4',5'-dihydropsoralen Activation

Welcome to the Technical Support Center for 4-Methyl-4',5'-dihydropsoralen (4-M-4',5'-DHP) photoactivation. This guide is designed for researchers, scientists, and drug development professionals investigating DNA monoadd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-4',5'-dihydropsoralen (4-M-4',5'-DHP) photoactivation. This guide is designed for researchers, scientists, and drug development professionals investigating DNA monoadduct formation, replication fork stalling, and photochemotherapy.

Section 1: Core Principles & Causality

Q: Why does 4-M-4',5'-DHP require a different UVA optimization strategy compared to standard psoralens? A: Standard psoralens, such as 8-methoxypsoralen (8-MOP), are bifunctional. They absorb a first UVA photon to form a monoadduct, and a second photon to form a lethal DNA interstrand crosslink (ICL). However, 4-M-4',5'-DHP lacks the critical 4',5' double bond in its furan ring. Because this bond is saturated, the molecule is physically restricted from absorbing the second photon required for crosslinking. Consequently, it exclusively forms monoadducts at the 3,4-pyrone double bond [1]. Your UVA dosage must be optimized solely to maximize this monoadduct yield without inducing non-specific phototoxicity or excessive reactive oxygen species (ROS).

G A 4-M-4',5'-DHP (Saturated 4',5' bond) B DNA Intercalation (Dark Phase) A->B C UVA Irradiation (320-400 nm) B->C D 3,4-Pyrone Monoadducts C->D Photon 1 (0.5 - 6.0 J/cm²) E Interstrand Crosslinks (BLOCKED) D->E Photon 2 (Restricted by saturation)

Mechanism of 4-M-4',5'-DHP photoactivation yielding exclusively DNA monoadducts.

Section 2: Experimental Workflows & Protocols

Q: What is the validated protocol for treating cultured cells with 4-M-4',5'-DHP and UVA? A: A robust protocol must be a self-validating system. You must include three critical controls to isolate the photodynamic effect: (1) Vehicle + UVA (assesses UVA-induced damage), (2) 4-M-4',5'-DHP + Dark (assesses intrinsic chemical toxicity), and (3) Untreated control.

Step-by-Step Methodology:

  • Cell Preparation: Plate your target cells (e.g., FM3A mammary carcinoma cells or fibroblasts) and culture until they reach 60-70% confluence [1].

  • Compound Incubation: Dissolve 4-M-4',5'-DHP in DMSO and add to the culture media (typical final concentration: 1-10 µM; ensure DMSO is ≤0.5% v/v). Incubate in the dark at 37°C for 1 to 2 hours. This time is required for complete nuclear penetration and DNA intercalation.

  • Washout & Buffer Exchange: Wash the cells gently with PBS to remove unbound extracellular compound. Replace the media with a clear buffer (e.g., Hank's Balanced Salt Solution, HBSS). Causality Note: Phenol red and serum proteins in standard media strongly absorb UVA light, which will artificially attenuate your delivered dose and generate extracellular ROS [2].

  • UVA Irradiation: Place the cells under a calibrated UVA light source (emission 320-400 nm, peak ~365 nm). Deliver a controlled dose between 0.5 J/cm² and 6.0 J/cm² [3].

  • Recovery & Assay: Immediately replace the buffer with fresh, pre-warmed culture media. Incubate the cells for the desired recovery period before conducting downstream assays (e.g., alkaline elution for DNA damage, flow cytometry for cell cycle arrest).

Workflow S1 Step 1: Cell Culture & Synchronization S2 Step 2: 4-M-4',5'-DHP Incubation (Dark, 1-2h) S1->S2 S3 Step 3: Washout & Clear Buffer Exchange S2->S3 S4 Step 4: UVA Irradiation (0.5 - 6.0 J/cm²) S3->S4 S5 Step 5: Post-Irradiation Incubation & Assays S4->S5

Standardized experimental workflow for 4-M-4',5'-DHP cell treatment and UVA irradiation.

Section 3: Troubleshooting & FAQs

Q: I am seeing high cell death in my dark controls. What is causing this? A: Check your stock solvent concentration. 4-M-4',5'-DHP is highly hydrophobic. If your final DMSO concentration in the culture media exceeds 0.5% (v/v), the solvent itself will compromise the cell membrane. Always perform a vehicle-only dark control to rule out solvent toxicity.

Q: My monoadduct yield is too low, even though I am applying 6.0 J/cm² of UVA. How can I fix this? A: The issue is likely UVA attenuation. If you skipped Step 3 of the protocol and irradiated the cells in standard culture media, the phenol red and serum proteins absorbed the majority of the UVA energy. Always irradiate in a clear buffer. Additionally, verify the emission spectrum of your UVA bulbs using a radiometer; they must peak near 365 nm to align with the absorption maximum of the dihydropsoralen core [2].

Q: How do I choose the correct UVA dose for my specific application? A: The optimal UVA dose depends on your experimental endpoint. Use the following data table as a baseline for optimization:

Table 1: Quantitative Data on UVA Dosage vs. Cellular Outcomes
UVA Dose (J/cm²)4-M-4',5'-DHP Conc.Expected Cellular Outcome / ApplicationPotential Troubleshooting Issues
0.5 - 1.0 1 - 5 µMLow monoadduct density; ideal for studying DNA repair kinetics and replication bypass.May require highly sensitive assays (e.g., mass spectrometry) to detect adducts.
2.0 - 3.0 5 - 10 µMModerate adduct formation; robust cell cycle arrest (accumulation in G2/M phase) [1].Slight increase in background ROS; ensure proper washout step.
4.0 - 6.0 > 10 µMHigh density of replication blocks; complete inhibition of DNA synthesis [3].High risk of non-specific phototoxicity and thermal damage from UVA lamps.

References

  • Hyodo, M., et al. "Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells." Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1982. URL: [Link]

  • Whittemore, Marilyn Schulte. "Synthesis, structure-activity relationships and photochemical studies of novel coumarins, dihydropsoralens and dihydroangelicins." Lehigh University Preserve, 1999. URL: [Link]

  • Laskin, J.D., et al. "Synthesis and evaluation of water-soluble dimethylaminoethyl ethers of methoxsalen for proliferative skin disorders." ResearchGate, 2019. URL: [Link]

Optimization

reducing off-target effects of 4-Methyl-4',5'-dihydropsoralen in cell culture

Welcome to the Technical Support Center for Photochemical Probes. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate the targeted biological effects of psoralen derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photochemical Probes. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate the targeted biological effects of psoralen derivatives from confounding background noise.

4-Methyl-4',5'-dihydropsoralen (4-M-DHP) is a highly specialized, monofunctional psoralen. Because its 4',5' double bond is saturated, it cannot form the interstrand cross-links (ICLs) typical of standard psoralens like 8-methoxypsoralen (8-MOP) . Instead, it strictly forms monoadducts. However, researchers often encounter severe off-target effects in cell culture, primarily driven by dark toxicity and UVA-induced oxidative stress.

This guide deconstructs the causality behind these off-target effects and provides a self-validating framework to ensure your data reflects true targeted monoadduct biology.

Mechanistic Overview: Diverting Off-Target Photochemistry

To eliminate off-target effects, we must first understand their origin. When UVA irradiates 4-M-DHP, two competing photochemical pathways occur depending on the spatial location of the molecule.

G DHP 4-Methyl-4',5'-dihydropsoralen (4-M-DHP) Type1 Type I Photochemistry (Cycloaddition) DHP->Type1 Intercalated in DNA Type2 Type II Photochemistry (Energy Transfer) DHP->Type2 Free in Cytoplasm/Media UVA UVA Irradiation (365 nm) UVA->Type1 UVA->Type2 Mono DNA Monoadducts (Targeted Effect) Type1->Mono ROS Reactive Oxygen Species (Off-Target Damage) Type2->ROS Wash Pre-UVA Wash Step (Removes Unbound Probe) Wash->Type2 Prevents Scav ROS Scavengers (e.g., N-acetylcysteine) Scav->ROS Quenches

Mechanistic divergence of 4-M-DHP photochemistry and targeted mitigation strategies.

Troubleshooting & FAQs

Q1: My cells show significant viability loss even in the "4-M-DHP only" (no UVA) control. How do I eliminate dark toxicity? Causality: 4-M-DHP is highly lipophilic. If introduced at high concentrations or with inadequate solvent dispersion, it aggregates in lipid membranes, disrupting cellular integrity independent of photochemistry. Furthermore, prolonged incubation allows non-specific accumulation in the cytoplasm and organelles. Solution:

  • Solvent Optimization: Stock solutions must be prepared in high-purity, anhydrous DMSO. The final DMSO concentration in the cell culture media must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity .

  • Incubation Timing: Limit the pre-irradiation incubation time to 30–60 minutes. This is sufficient for nuclear DNA intercalation but minimizes steady-state accumulation in the cytoplasm.

Q2: How do I separate targeted DNA monoadduct formation from off-target ROS damage? Causality: Unbound 4-M-DHP in the cytoplasm or culture media undergoes Type II photochemistry upon UVA exposure. Instead of binding to DNA, it transfers energy to molecular oxygen, generating Reactive Oxygen Species (ROS) like singlet oxygen and superoxide . This causes off-target lipid peroxidation and apoptosis. Solution:

  • The Critical Wash Step: You must wash the cells with warm PBS and replace the media with a phenol-red-free buffer before UVA irradiation. This removes the unbound compound, restricting photochemistry strictly to the intercalated pool (Type I reaction).

  • ROS Scavengers: Introduce an antioxidant like N-acetylcysteine (NAC) (5 mM) 1 hour prior to treatment. NAC quenches cytoplasmic ROS without interfering with the direct, localized Type I cycloaddition occurring within the DNA helix.

Q3: The UVA dose alone is causing bystander DNA damage and cell death. What are the optimal light parameters? Causality: Standard broad-spectrum UV lamps often emit contaminating UVB (280–315 nm). UVB directly damages DNA, forming cyclobutane pyrimidine dimers (CPDs) and 8-hydroxy-2'-deoxyguanosine (8-OH-dG) entirely independent of the psoralen . Solution: Use a narrow-band UVA light source strictly peaking at 365 nm. Calibrate the dose using a UVA-specific radiometer. A typical effective dose for 4-M-DHP monoadduct formation without severe bystander damage is 2 to 5 J/cm².

Self-Validating Experimental Protocol: 4-M-DHP Monoadduct Formation

To ensure trustworthiness in your results, you cannot simply run a treated vs. untreated sample. The protocol below is designed as a self-validating system —it inherently tests for solvent toxicity, UVA bystander damage, and off-target ROS generation within the same plate.

Step 1: Cell Seeding and Preparation

  • Seed adherent cells (e.g., HeLa, HaCaT) in a 96-well plate at 1×104 cells/well. Allow 24 hours for attachment.

  • Prepare a 10 mM stock of 4-M-DHP in 100% DMSO.

Step 2: Internal Control Matrix Setup (The Self-Validating Step) Divide your plate into the following required cohorts:

  • Control A (Baseline): Media + 0.1% DMSO (No UVA).

  • Control B (UVA Toxicity): Media + 0.1% DMSO + UVA.

  • Control C (Dark Toxicity): Media + 10 µM 4-M-DHP (No UVA).

  • Control D (Off-Target ROS Positive): Media + 10 µM 4-M-DHP + UVA (No Wash Step).

  • Experimental (Targeted): Media + 10 µM 4-M-DHP + Wash Step + UVA.

Step 3: Treatment and Incubation

  • Dilute the 4-M-DHP stock in culture media to a final concentration of 10 µM (DMSO = 0.1%).

  • Apply to the respective wells and incubate at 37°C in the dark for exactly 45 minutes to allow DNA intercalation.

Step 4: The Critical Wash

  • Aspirate the media containing 4-M-DHP.

  • Gently wash the cells twice with 37°C PBS to remove unbound cytoplasmic and extracellular probe.

  • Add a thin layer (e.g., 50 µL for a 96-well) of Phenol-Red-Free HBSS or PBS to the wells. Causality: Phenol red absorbs UV light and can generate its own off-target free radicals.

Step 5: Narrow-Band UVA Irradiation

  • Remove the plate lid (plastic absorbs UV).

  • Irradiate the plate on ice (to prevent thermal degradation) using a 365 nm narrow-band UVA lamp at a dose of 3 J/cm².

Step 6: Recovery and Assay

  • Immediately aspirate the HBSS/PBS and replace with complete, pre-warmed culture media.

  • Incubate for 24–48 hours before performing downstream assays (e.g., CellTiter-Glo for viability, or isolating DNA for monoadduct quantification).

Quantitative Baseline Expectations

If your experimental system is properly calibrated and off-target effects are successfully mitigated, your validation matrix should yield data closely aligning with the table below. Deviations from these benchmarks indicate a failure in either the wash step, solvent concentration, or UVA dosimetry.

Experimental ConditionExpected Viability (%)Relative ROS LevelMonoadduct YieldPrimary Mode of Action
Vehicle + Dark > 98%Baseline (1.0x)NoneN/A (Baseline Control)
Vehicle + UVA > 90%Low (1.2x)NoneValidates safe UVA dosimetry
4-M-DHP + Dark > 90%Baseline (1.0x)NoneValidates absence of dark toxicity
4-M-DHP (No Wash) + UVA < 40%High (> 5.0x)ModerateOff-target Type II Photochemistry
4-M-DHP (Wash) + UVA 75% - 85%Low (1.5x)HighTargeted Type I Cycloaddition

References

  • Site-directed gene mutation at mixed sequence targets by psoralen-conjugated pseudo-complementary peptide nucleic acids. PubMed Central.[Link]

  • Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light. MDPI.[Link]

  • 8-Methoxypsoralen Induces Intrinsic Apoptosis in HepG2 Cells: Involvement of Reactive Oxygen Species Generation and ERK1/2 Pathway Inhibition. Karger Publishers.[Link]

  • Formation of 8‐hydroxy‐2′‐deoxyguanosine in the DNA of cultured human keratinocytes by clinically used doses of narrowband and broadband ultraviolet B and psoralen plus ultraviolet A. PubMed Central.[Link]

Troubleshooting

troubleshooting low yield in 4-Methyl-4',5'-dihydropsoralen DNA adduct formation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields when generating DNA photoadducts using 4-Methyl-4',5'-dihydropsoralen (4-MDHP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields when generating DNA photoadducts using 4-Methyl-4',5'-dihydropsoralen (4-MDHP).

Unlike traditional bifunctional psoralens used in PUVA therapy, 4-MDHP presents unique photochemical constraints. This guide deconstructs the mechanistic causality behind these constraints and provides a self-validating workflow to optimize your adduct yields.

Mechanistic Foundations: The Photochemistry of 4-MDHP

To troubleshoot low yields, you must first understand the structural limitations of your reagent. 4-MDHP is a synthetic, monofunctional psoralen derivative[1]. Traditional psoralens, such as 8-methoxypsoralen (8-MOP), possess two reactive double bonds: one on the furan ring (4',5') and one on the pyrone ring (3,4)[2]. Upon UVA irradiation (typically 365 nm), these molecules intercalate into DNA—preferentially at 5'-TpA-3' sites—and undergo a [2+2] photocycloaddition with the 5,6 double bond of pyrimidines (mostly thymine)[2][3].

However, 4-MDHP features a saturated 4',5'-furan ring [1]. This structural modification fundamentally alters its reaction pathway:

  • It cannot form furan-side monoadducts (MAf)[3].

  • Because MAf formation is a prerequisite for a second photon absorption event, 4-MDHP cannot form interstrand cross-links (ICLs)[1][3].

  • It exclusively forms pyrone-side monoadducts (MAp)[3].

Pathway A 4-MDHP + DNA Duplex B Intercalation Complex (5'-TpA-3' sites) A->B Dark Incubation C UVA Irradiation (365 nm) B->C Photon Absorption D Pyrone-Side Monoadduct (MAp) C->D [2+2] Cycloaddition E Furan-Side Monoadduct (MAf) C->E Blocked by saturated 4',5' bond F Interstrand Cross-link (ICL) E->F Blocked

Mechanistic pathway of 4-MDHP photoactivation demonstrating exclusive pyrone-side monoadduct formation.

Troubleshooting Guide & FAQs

Q1: Why is my overall adduct yield significantly lower than when I use 8-MOP or TMP? A: This is a fundamental kinetic limitation dictated by quantum mechanics, not necessarily an experimental error. Pyrone-side monoadducts (MAp) are formed via the triplet manifold of the system, which generally exhibits a lower quantum yield compared to furan-side monoadducts (MAf) that are efficiently produced via the singlet manifold[3]. Because 4-MDHP is restricted to the pyrone-side reaction, your theoretical maximum yield is inherently lower than that of bifunctional psoralens[3].

Q2: I am using denaturing agarose gel electrophoresis to quantify adducts, but I see no shifted bands. Did the reaction fail? A: Not necessarily. Denaturing gel electrophoresis is highly sensitive to Interstrand Cross-Links (ICLs) because they covalently tether the two DNA strands together, preventing separation and resulting in a distinct, slow-migrating band[4]. Because 4-MDHP is strictly monofunctional, it does not cross-link the DNA duplex[1][5]. Monoadducts alone do not significantly alter the electrophoretic mobility of single-stranded DNA. To accurately quantify MAp yields, you must transition to an LC-MS/MS assay[2][6].

Q3: Can I increase the UVA dose or use a shorter wavelength (e.g., UVC) to force higher yields? A: No, this will likely destroy your yield. While optimizing the UVA (365 nm) dose between 2.0 to 10.0 J/cm² is recommended, excessive irradiation can lead to psoralen photoionization and degradation[6][7]. More critically, never use UVB or UVC (e.g., 254 nm) to force the reaction. Shorter wavelengths drive the photoreversal of the cyclobutane ring, actively splitting the monoadduct back into free psoralen and unmodified DNA[3][8].

Q4: How does the choice of carrier solvent for 4-MDHP affect intercalation? A: Psoralens are highly hydrophobic and require an organic carrier solvent (like DMSO or Ethanol) to enter aqueous buffers. However, high concentrations of organic solvents disrupt the hydration shell of the DNA double helix, altering its B-form conformation and physically collapsing the intercalation pockets[4]. If your carrier solvent exceeds 2% (v/v) in the final reaction, intercalation efficiency plummets, taking your adduct yield down with it.

Quantitative Data & Optimization Parameters

To maximize the yield of 4-MDHP pyrone-side monoadducts, audit your current protocol against the optimized parameters in the table below.

Experimental ParameterSuboptimal ConditionOptimal ConditionMechanistic Rationale
Carrier Solvent (DMSO/EtOH) > 5% (v/v)≤ 1% (v/v) High organic solvent concentrations disrupt the DNA hydration shell, altering the B-form conformation and reducing psoralen intercalation efficiency.
Irradiation Wavelength Broadband UV (includes UVB/UVC)Narrowband UVA (365 nm) Shorter wavelengths (e.g., 254 nm) drive the photoreversal of the cyclobutane ring, actively splitting the monoadduct back into free psoralen and DNA[8].
Pre-Irradiation Incubation 0–5 minutes15–30 min (Dark) Psoralens require equilibration time to successfully intercalate into the hydrophobic pockets of 5'-TpA-3' sites prior to photoactivation[4].
Quantification Method Denaturing Gel ElectrophoresisLC-MS/MS post-Nuclease P1 4-MDHP only forms monoadducts, which do not cross-link DNA strands[1]. Gel shifts require ICLs to retard mobility; LC-MS/MS directly detects the MAp mass transition[2][6].

Standardized Experimental Protocol (Self-Validating)

To ensure high scientific integrity, this protocol incorporates built-in validation controls. If your experimental sample yields low adducts, the controls will isolate whether the failure occurred during intercalation, irradiation, or mass spectrometry detection.

Step 1: Preparation & Equilibration

  • Prepare a 10 mM stock of 4-MDHP in 100% DMSO.

  • Dilute the DNA (e.g., plasmid or genomic, 50 µg/mL) in an intercalation buffer (100 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM EDTA)[4].

  • Add 4-MDHP to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤ 1%.

  • Self-Validation Controls:

    • Control A (Dark): DNA + 4-MDHP (No UVA). Validates that detected adducts are strictly photochemically induced[2].

    • Control B (Positive): DNA + 8-MOP + UVA. Validates that the buffer and UVA lamp are functioning correctly, as 8-MOP reliably yields both MAs and ICLs[6].

  • Incubate all samples in the dark at 4°C for 30 minutes to allow the system to reach intercalation equilibrium.

Step 2: Photoactivation

  • Transfer the samples to a shallow, UV-transparent multi-well plate on ice (to prevent thermal degradation).

  • Irradiate with a narrowband UVA lamp (365 nm) at a dose of 5.0 to 10.0 J/cm²[2][6].

  • Crucial: Ensure no plastic lids or buffer components are filtering the 365 nm wavelength.

Step 3: Purification & Digestion

  • Purify the DNA via standard ethanol precipitation to remove all unbound 4-MDHP[4]. Wash the pellet twice with 70% ethanol.

  • Resuspend the DNA in water and digest it down to single nucleotides using Nuclease P1 (incubate at 37°C for 2 hours)[2][6].

Step 4: LC-MS/MS Quantification

  • Inject the digested nucleotide mixture into an LC-MS/MS system.

  • Monitor the specific mass transitions for the pyrone-side monoadduct (MAp) bound to thymidine[2].

  • Calculate the yield as lesions per 106 nucleotides.

Workflow Step1 1. Preparation Mix DNA with 4-MDHP (Max 1% DMSO) Step2 2. Equilibration Incubate in dark for 30 min to allow intercalation Step1->Step2 Step3 3. Photoactivation Irradiate at 365 nm (Optimal Dose: 5-10 J/cm²) Step2->Step3 Step4 4. Purification Ethanol precipitation to remove unbound 4-MDHP Step3->Step4 Step5 5. Digestion & Quantification Nuclease P1 Digestion & LC-MS/MS Analysis Step4->Step5

Standardized step-by-step experimental workflow for 4-MDHP DNA adduct formation and quantification.

References

  • [2] Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation (PMC). Available at:[Link]

  • [4] Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells (Nucleic Acids Research). Available at:[Link]

  • [3] Photoreactivity of Furocoumarins and DNA in PUVA Therapy: Formation of Psoralen−Thymine Adducts (The Journal of Physical Chemistry B). Available at:[Link]

  • [6] Quantitative Analysis of DNA Interstrand Cross-Links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation (Analytical Chemistry). Available at:[Link]

  • [1] DNA crosslinks and DNA replication in mouse FM3A cells after treatment with 8-methoxypsoralen plus near-ultraviolet radiation (R Discovery). Available at:[Link]

  • [5] Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells (SciSpace). Available at:[Link]

  • [7] Photoionization and photosensitized electron-transfer reactions of psoralens and coumarins (NRC Publications Archive). Available at:[Link]

  • [8] Photocycloaddition Reaction of 8-Methoxypsoralen and 5,7-Dimethoxycoumarin with Maleimide (LookChem). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to 4-Methyl-4',5'-dihydropsoralen (MDL) in Cancer Cell Lines

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-Methyl-4',5'-dihydropsoralen (MDL), a potent furanocoumarin derivative. This document is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Methyl-4',5'-dihydropsoralen (MDL), a potent furanocoumarin derivative. This document is designed for researchers, scientists, and drug development professionals who are investigating the anti-cancer properties of MDL and may be encountering resistance. Our goal is to provide a framework for troubleshooting unexpected results and systematically investigating potential resistance mechanisms in your cancer cell lines.

MDL, like other psoralens, functions primarily by intercalating into DNA.[1] Upon photoactivation with UVA light, it forms monoadducts with pyrimidine bases, leading to DNA damage that can block replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[2][3] However, cancer cells can develop sophisticated mechanisms to evade the cytotoxic effects of such agents, a significant hurdle in chemotherapy.[4] This guide offers FAQs and in-depth troubleshooting workflows to help you identify and potentially overcome these resistance pathways.

Frequently Asked Questions (FAQs)

This section addresses common initial challenges and questions that arise during MDL-based experiments.

Q1: My cancer cell line is not showing the expected dose-dependent decrease in viability after MDL and UVA treatment. What should I check first?

A1: Before concluding that you are observing true biological resistance, it's crucial to validate your experimental setup. Here are the primary parameters to verify:

  • UVA Source and Dose: Ensure your UVA source is emitting at the correct wavelength (typically around 365 nm) and that the dose (J/cm²) is consistent and accurately measured. The UVA dose is as critical as the chemical concentration. Calibrate your radiometer regularly.

  • MDL Compound Integrity: Confirm the purity and stability of your MDL stock. Psoralen compounds can be sensitive to light and improper storage. We recommend preparing fresh dilutions for each experiment from a stock solution stored in the dark at -20°C.

  • Cell Culture Conditions: Inconsistent cell density, passage number, or serum concentration can significantly alter drug response. Use cells within a consistent, low passage number range and ensure seeding density is uniform across all wells.

  • Controls: Ensure you have included all necessary controls:

    • Cells only (no treatment)

    • Cells + Vehicle (e.g., DMSO)

    • Cells + MDL only (no UVA)

    • Cells + UVA only (no MDL)

If these parameters are optimized and you still observe a lack of response, you may be dealing with intrinsic or acquired resistance.

Q2: What is a typical effective concentration range for MDL in sensitive cancer cell lines?

A2: The half-maximal inhibitory concentration (IC50) for psoralen derivatives can vary widely depending on the cell line and the UVA dose applied. For initial range-finding experiments, we suggest a broad concentration curve, for example, from 0.1 µM to 100 µM. Many psoralens show activity in the low to mid-micromolar range.[5][6] It is essential to perform a dose-response matrix, titrating both the MDL concentration and the UVA dose to find the optimal conditions for your specific cell line.

Q3: Can MDL have biological effects without UVA photoactivation?

A3: Yes, while the primary mechanism of action involves UVA-induced DNA adducts, some studies have shown that psoralens can exert biological effects even in the absence of photoactivation.[7][8] These effects can include the modulation of signaling pathways, such as STAT3 or PI3K/Akt, and the induction of endoplasmic reticulum stress.[5][6][9] When troubleshooting, always compare the results of MDL + UVA with an MDL-only control group to distinguish between photoactivated and non-photoactivated effects.

Troubleshooting Guide: Investigating MDL Resistance

If you have ruled out experimental artifacts and confirmed a lack of sensitivity to MDL, the next step is to investigate the underlying biological mechanisms of resistance. Cancer cells can employ several strategies to survive treatment.[10][11]

Workflow for Diagnosing MDL Resistance

This workflow provides a logical progression from observing resistance to identifying a potential mechanism.

G A Observe High IC50 or Lack of Apoptosis with MDL + UVA Treatment B Hypothesis 1: Reduced Intracellular Drug Concentration A->B C Hypothesis 2: Enhanced DNA Damage Repair A->C D Hypothesis 3: Defective Apoptotic Signaling A->D E Action: Perform Rhodamine 123 Efflux Assay. Test MDL +/- P-gp inhibitor (e.g., Verapamil). B->E Investigate F Action: Measure DNA damage markers (γH2AX) at 1, 6, 24h post-treatment. Test MDL +/- DNA repair inhibitor (e.g., PARPi). C->F Investigate G Action: Measure apoptosis (Annexin V/PI). Assess levels of cleaved Caspase-3, PARP, and Bcl-2 family proteins. D->G Investigate H Result: Increased efflux observed. Sensitivity restored with inhibitor. E->H Confirm I Result: Rapid clearance of γH2AX. Sensitivity restored with inhibitor. F->I Confirm J Result: Low Annexin V+ cells. No cleavage of Caspase-3/PARP. G->J Confirm

Caption: A logical workflow for troubleshooting MDL resistance.

Problem Area 1: Reduced Intracellular Drug Concentration

Q4: How can I determine if my resistant cells are pumping MDL out before it can act on the DNA?

A4: One of the most common mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[12][13] These pumps actively remove xenobiotics from the cell, lowering the intracellular concentration and reducing efficacy.

Causality: If P-gp is overexpressed, it can recognize MDL as a substrate and expel it from the cell, preventing it from reaching its nuclear target, DNA. Interestingly, some psoralens have been shown to reverse P-gp-mediated MDR, suggesting a complex interaction.[14][15]

Troubleshooting Steps:

  • Assess P-gp Function: The most direct way to test for efflux pump activity is a functional assay. The Rhodamine 123 efflux assay is a standard method. P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. Cells with high P-gp activity will exhibit low fluorescence.

  • Pharmacological Inhibition: Treat your resistant cells with MDL in combination with a known P-gp inhibitor, such as Verapamil. If overexpression of P-gp is the cause of resistance, the inhibitor will block the pump, increase intracellular MDL concentration, and re-sensitize the cells to treatment. A significant decrease in the IC50 of MDL in the presence of the inhibitor points to this mechanism.

  • Assess P-gp Expression: Use Western blotting or qRT-PCR to compare the expression levels of P-gp (ABCB1) in your resistant cell line versus a sensitive control line.

Key Resistance Mechanisms and Investigative Assays
Potential Mechanism Underlying Biology Suggested Primary Assay Confirmatory Steps
Increased Drug Efflux Overexpression of ABC transporters (e.g., P-gp/ABCB1) reduces intracellular drug levels.[16]Rhodamine 123 Efflux AssayCo-treatment with P-gp inhibitor (Verapamil); Western blot for P-gp.
Enhanced DNA Repair Upregulation of DNA repair pathways (e.g., NER, BER) rapidly removes MDL-DNA adducts.[17][18]Western Blot for γH2AX (time-course)Co-treatment with DNA repair inhibitors (e.g., PARP inhibitor); Comet assay.
Apoptosis Evasion Dysregulation of apoptotic machinery, such as overexpression of anti-apoptotic proteins (Bcl-2) or inactive caspases.[9]Annexin V / PI Staining by Flow CytometryWestern blot for cleaved Caspase-3, cleaved PARP, Bcl-2.
Altered Cell State Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer broad drug resistance.[19]Western Blot for EMT markers (E-cadherin, Vimentin)Cell migration/invasion assays.
MDL's Mechanism of Action & Resistance Pathways

G cluster_0 MDL Mechanism of Action cluster_1 Resistance Pathways MDL MDL Intercalation DNA Intercalation MDL->Intercalation UVA UVA Light Adducts DNA Monoadducts Intercalation->Adducts UVA Damage Replication/Transcription Block Adducts->Damage Apoptosis Apoptosis Damage->Apoptosis Efflux Increased Efflux (P-gp) Efflux->MDL Reduces intracellular concentration Repair Enhanced DNA Repair Repair->Adducts Removes damage Inhibition Apoptosis Inhibition (e.g., high Bcl-2) Inhibition->Apoptosis Blocks cell death

Caption: MDL's mechanism and key points of potential resistance.

Problem Area 2: Enhanced DNA Damage Repair

Q5: My cells seem to be ignoring the DNA damage caused by MDL. How can I confirm if they are repairing it too efficiently?

A5: MDL-induced DNA adducts are bulky lesions that are typically recognized and removed by the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways.[17][18] Resistant cells may have upregulated these pathways, allowing them to repair the damage before it can trigger apoptosis.

Causality: The phosphorylation of histone H2AX to form γH2AX is a sensitive and early marker of DNA double-strand breaks, which can arise when replication forks collapse at sites of unrepaired monoadducts. Monitoring the kinetics of γH2AX formation and resolution provides a window into the cell's DNA damage response.

Troubleshooting Steps:

  • Monitor γH2AX Levels: Perform a time-course experiment (e.g., 1, 6, and 24 hours) after MDL+UVA treatment. Use Western blotting to measure γH2AX levels.

    • Sensitive Cells: Should show a robust and sustained increase in γH2AX.

    • Resistant Cells: May show a weaker initial signal or a much more rapid decline in the γH2AX signal, indicating efficient repair.

  • Pharmacological Inhibition: Use inhibitors of key DNA repair pathways in combination with MDL. For example, PARP inhibitors can interfere with the repair of single-strand and double-strand breaks. If co-treatment with a PARP inhibitor restores sensitivity to MDL, it strongly suggests that enhanced DNA repair contributes to the resistance.

Problem Area 3: Defective Apoptotic Signaling

Q6: I've confirmed that MDL is causing DNA damage, but the cells still aren't dying. What's wrong with the apoptosis pathway?

A6: DNA damage is a trigger for apoptosis, but the signaling cascade itself can be defective in cancer cells.[9] This is a classic mechanism of chemoresistance. Cells can acquire mutations in key signaling proteins or alter their expression levels to favor survival.

Causality: The apoptotic signal initiated by DNA damage is often mediated by the p53 tumor suppressor, which in turn regulates pro- and anti-apoptotic proteins of the Bcl-2 family.[2][20] The final execution of apoptosis is carried out by caspases, particularly the executioner caspase-3, which cleaves critical cellular substrates like PARP.[21]

Troubleshooting Steps:

  • Quantify Apoptosis: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to accurately measure the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells after treatment. Resistant cells will show a significantly lower percentage of apoptotic cells compared to sensitive controls.

  • Assess Apoptosis Markers: Use Western blotting to check for the activation of key apoptotic proteins.

    • Cleaved Caspase-3 and Cleaved PARP: The presence of the cleaved forms of these proteins is a hallmark of active apoptosis. Resistant cells may show little to no cleavage.

    • Bcl-2 Family Proteins: Check the expression ratio of anti-apoptotic proteins (like Bcl-2, Bcl-xL) to pro-apoptotic proteins (like Bax, Bak). Resistant cells often overexpress Bcl-2, which sequesters pro-apoptotic proteins and prevents cell death.[22]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of MDL and calculate the IC50 value.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.[23] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of MDL (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO). Incubate for a period that allows for drug uptake (e.g., 2-4 hours).

  • UVA Irradiation: Remove the plate lid and expose the cells to a predetermined dose of UVA light (e.g., 1-5 J/cm²). Immediately after, add back fresh, drug-free medium. Include a "dark" control plate that is treated with MDL but not exposed to UVA.

  • Incubation: Return the plates to the incubator for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Rhodamine 123 (Rh123) Efflux Assay

This functional assay measures the activity of P-gp efflux pumps.

  • Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Pre-treatment: Aliquot cells into flow cytometry tubes. For inhibitor groups, add Verapamil (final concentration 50-100 µM) and incubate for 30 minutes at 37°C.

  • Rh123 Loading: Add Rh123 to all tubes (final concentration ~1 µM) and incubate for 30-60 minutes at 37°C in the dark.

  • Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cell pellet in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel. Cells with high P-gp activity will have pumped out the Rh123 and will show low fluorescence. The addition of an inhibitor should block this efflux, resulting in higher fluorescence.

Protocol 3: Western Blot for Key Resistance Markers

This protocol allows for the assessment of protein expression levels.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Efflux: anti-P-gp (ABCB1)

    • DNA Damage: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

    • Apoptosis: anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2

    • Loading Control: anti-β-Actin or anti-GAPDH

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

  • Psoralen: a narrative review of current and future therapeutic uses - PMC. (2024, March 15).
  • Psoralen reverses docetaxel-induced multidrug resistance in A549/D16 human lung cancer cells lines - PubMed. (2014, June 15). PubMed.
  • Psoralen with ultraviolet A-induced apoptosis of cutaneous lymphoma cell lines is augmented by type I interferons via the JAK1-STAT1 p
  • Formation and repair of psoralen-DNA adducts and pyrimidine dimers in human DNA and chromatin - PMC.
  • Effects of psoralens as anti-tumoral agents in breast cancer cells. World Journal of Clinical Oncology.
  • Psoralen reverses the P-glycoprotein-mediated multidrug resistance in human breast cancer MCF-7/ADR cells - Spandidos Publications. (2016, March 4).
  • Mitochondrial Damage-induced Ferroptosis: The Molecular Mechanism by Which Psoralen Inhibits the Proliferation and - Semantic Scholar. Semantic Scholar.
  • [Photochemotherapy with psoralen and ultraviolet A induced apoptosis of NB4 cells and its effects on caspase-8 and caspase-8 protein expressions] - PubMed. (2013, April 15). PubMed.
  • Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC. (2024, July 16).
  • Exosomes play an important role in the process of psoralen reverse multidrug resistance of breast cancer - PMC. (2016, December 1).
  • Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells | Nucleic Acids Research | Oxford Academic. (2007, September 1). Oxford Academic.
  • Efflux Pump‑Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research.
  • Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC - NIH.
  • In Vitro Biological Activity of Psoralen and Its Derivatives: A Technical Guide - Benchchem. BenchChem.
  • Efflux pump and its inhibitors: Cause and cure for multidrug resistance. (2022, April 10). Egyptian Journal of Medical Human Genetics.
  • Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. (2016, December 21).
  • Overcoming Chemotherapy Resistance in Metastatic Cancer: A Comprehensive Review. (2024, January 15). Cureus.
  • Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - MDPI. (2020, November 10). MDPI.
  • Shedding light on the reaction mechanism of PUVA light therapy for skin diseases. (2019, August 20). ScienceDaily.
  • Understanding and targeting resistance mechanisms in cancer - PMC - NIH.
  • Psoralen inhibits the proliferation and promotes apoptosis through endoplasmic reticulum stress in human osteosarcoma cells - Via Medica Journals. Via Medica Journals.
  • Psoralen and Isopsoralen from Psoralea corylifolia Suppress NSCLC by Dual Mechanisms: STAT3 Inhibition and ROS Modul
  • Understanding cancer drug resistance: Mechanisms and solutions. | Allied Academies. (2025, May 26). Allied Academies.
  • Understanding and targeting resistance mechanisms in cancer - ResearchGate.
  • The molecular mechanisms of chemoresistance in cancers - PMC - NIH.
  • Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy - PMC.
  • Anti-Cancer Potential of Phytochemicals: The Regulation of the Epithelial-Mesenchymal Transition - MDPI. (2023, June 28). MDPI.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of 4-Methyl-4',5'-dihydropsoralen and Trimethylpsoralen

For Researchers, Scientists, and Drug Development Professionals Introduction: The Psoralen Family and Their Photobiological Activity Psoralens are a class of naturally occurring furocoumarins that have long been utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Psoralen Family and Their Photobiological Activity

Psoralens are a class of naturally occurring furocoumarins that have long been utilized for their potent photosensitizing properties.[1] When activated by ultraviolet A (UVA) radiation, these compounds can exert significant biological effects, making them valuable therapeutic agents for various skin disorders such as psoriasis and vitiligo.[2][3] Two psoralen derivatives of interest are the well-established trimethylpsoralen (TMP) and the less-studied 4-Methyl-4',5'-dihydropsoralen. This guide provides a comparative analysis of their cytotoxic profiles, delving into their mechanisms of action and presenting a framework for their direct experimental comparison.

Trimethylpsoralen, also known as Trioxsalen, is a cornerstone of PUVA (Psoralen + UVA) therapy.[2] Its mechanism of cytotoxicity is primarily attributed to its ability to intercalate into DNA and, upon photoactivation, form covalent interstrand cross-links (ICLs).[1][4][5] These ICLs are formidable lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6][7][8]

In contrast, 4-Methyl-4',5'-dihydropsoralen represents a structural modification of the traditional psoralen backbone. A key distinguishing feature of 4',5'-dihydropsoralen derivatives is their inability to form DNA interstrand cross-links.[9] This fundamental difference in their interaction with DNA suggests a potentially distinct cytotoxic profile and a different therapeutic window. While they do not form ICLs, these compounds can still intercalate into DNA and induce other forms of DNA damage upon UVA activation, leading to potent inhibition of cell growth.[9]

This guide will first explore the known cytotoxic characteristics of each compound based on available literature, and then, given the absence of direct comparative studies, will propose a robust experimental workflow for a head-to-head evaluation of their cytotoxic potential.

Comparative Cytotoxicity Profiles: A Review of the Evidence

FeatureTrimethylpsoralen (TMP)4-Methyl-4',5'-dihydropsoralen
Primary Mechanism of Action Formation of DNA interstrand cross-links (ICLs) upon UVA activation.[1][4][5]Unable to form DNA interstrand cross-links.[9] Intercalates into DNA and may cause other forms of DNA damage (e.g., nicks).[9]
Reported Cytotoxicity Potent photosensitizer with well-documented cytotoxicity in various cell lines.[2]Derivatives have shown potent inhibition of cell growth in mouse keratinocytes (IC50 values of 56 nM and 100 nM for two derivatives).[9]
Cellular Effects Induces cell cycle arrest (S or G2/M phase) and apoptosis.[6][7][8]Inhibits DNA synthesis and cell growth.[9]
Potential for Toxicity The formation of ICLs is a significant form of DNA damage that can lead to higher toxicity.The inability to form ICLs may result in a more favorable toxicity profile.[9]

Proposed Experimental Workflow for Direct Comparison

To provide a definitive comparison of the cytotoxicity of these two psoralens, a well-designed in vitro study is essential. The following experimental workflow is proposed to elucidate their relative potencies and mechanisms of cell death.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Select and culture appropriate cell line (e.g., HaCaT keratinocytes, A375 melanoma) seeding Seed cells into 96-well and 6-well plates cell_culture->seeding compound_prep Prepare stock solutions of 4-Methyl-4',5'-dihydropsoralen and Trimethylpsoralen incubation Incubate with serial dilutions of each psoralen compound_prep->incubation seeding->incubation uva Expose to a controlled dose of UVA radiation incubation->uva dark_control Include non-irradiated (dark toxicity) controls incubation->dark_control mtt MTT Assay for Cell Viability (IC50 determination) uva->mtt flow_apoptosis Flow Cytometry: Annexin V/PI for Apoptosis vs. Necrosis uva->flow_apoptosis flow_cellcycle Flow Cytometry: PI staining for Cell Cycle Analysis uva->flow_cellcycle dark_control->mtt dark_control->flow_apoptosis dark_control->flow_cellcycle mtt->flow_apoptosis mtt->flow_cellcycle

Caption: Proposed experimental workflow for comparing the cytotoxicity of 4-Methyl-4',5'-dihydropsoralen and Trimethylpsoralen.

Experimental Protocols
  • Cell Line Selection: Human keratinocytes (HaCaT) are a suitable model as they are a primary target for dermatological therapies. A melanoma cell line (e.g., A375) could also be included to assess cancer-specific cytotoxicity.

  • Protocol:

    • Culture cells in appropriate media and conditions until they reach 70-80% confluency.

    • Seed cells into 96-well plates for the MTT assay and 6-well plates for flow cytometry.

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of either 4-Methyl-4',5'-dihydropsoralen or trimethylpsoralen. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 2-4 hours) to allow for compound uptake.

    • For UVA-activated cytotoxicity, expose the plates to a controlled dose of UVA radiation (e.g., 1-2 J/cm²). A set of plates should be kept in the dark to assess non-photoactivated cytotoxicity.

    • After irradiation, replace the medium with fresh, drug-free medium and incubate for 24-72 hours.

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency.

  • Protocol:

    • Following the incubation period post-treatment, add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value for each compound under both dark and UVA-activated conditions.

  • Rationale: Flow cytometry allows for the quantitative analysis of different cell populations. Annexin V/Propidium Iodide (PI) staining distinguishes between viable, apoptotic, and necrotic cells.[10] PI staining of the cellular DNA content allows for the analysis of cell cycle distribution.

  • Protocol for Apoptosis:

    • After treatment, harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Analyze the samples by flow cytometry.

  • Protocol for Cell Cycle:

    • Harvest and wash the cells as described above.

    • Fix the cells in cold 70% ethanol.

    • Wash the fixed cells and treat with RNase A.

    • Stain the cellular DNA with PI.

    • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Insights and Expected Outcomes

The proposed experimental workflow will provide a comprehensive comparison of the cytotoxic profiles of 4-Methyl-4',5'-dihydropsoralen and trimethylpsoralen.

G cluster_tmp Trimethylpsoralen (TMP) Mechanism cluster_dhp 4-Methyl-4',5'-dihydropsoralen Mechanism tmp_intercalate TMP intercalates into DNA uva_tmp UVA Activation tmp_intercalate->uva_tmp icl Formation of Interstrand Cross-links (ICLs) uva_tmp->icl block Blocks DNA Replication & Transcription icl->block arrest_tmp S/G2-M Phase Arrest block->arrest_tmp apoptosis_tmp Apoptosis arrest_tmp->apoptosis_tmp dhp_intercalate DHP intercalates into DNA uva_dhp UVA Activation dhp_intercalate->uva_dhp monoadduct Formation of Monoadducts & Other DNA Damage uva_dhp->monoadduct inhibit Inhibition of DNA Synthesis monoadduct->inhibit arrest_dhp Cell Cycle Arrest inhibit->arrest_dhp apoptosis_dhp Apoptosis arrest_dhp->apoptosis_dhp

Caption: Contrasting mechanisms of action for Trimethylpsoralen and 4-Methyl-4',5'-dihydropsoralen.

It is hypothesized that while both compounds will exhibit UVA-dependent cytotoxicity, their potency and the underlying cellular responses may differ significantly. Trimethylpsoralen is expected to induce a potent cytotoxic effect, likely accompanied by a pronounced S and/or G2/M phase arrest due to the formation of ICLs. The primary mode of cell death is anticipated to be apoptosis.

For 4-Methyl-4',5'-dihydropsoralen, the absence of ICL formation may result in a different IC50 value. The cytotoxic effect is still expected to be significant, as suggested by the potent activity of its derivatives.[9] The cell cycle analysis will be crucial in determining if the arrest occurs at a different phase compared to TMP. The apoptosis assay will confirm if this is the primary mode of cell death and allow for a quantitative comparison of the apoptotic cell populations induced by each compound.

Conclusion and Future Directions

This guide provides a framework for the comparative cytotoxic evaluation of 4-Methyl-4',5'-dihydropsoralen and trimethylpsoralen. By elucidating the differences in their potency and mechanisms of action, researchers can gain valuable insights into the structure-activity relationships of psoralen compounds. The potential for 4',5'-dihydropsoralen derivatives to exhibit potent cytotoxic effects without the formation of DNA interstrand cross-links opens up exciting avenues for the development of novel photosensitizers with improved therapeutic indices and reduced toxicity. The proposed experimental workflow offers a clear and robust methodology to directly address this important comparison, paving the way for a more nuanced understanding of psoralen photobiology and its therapeutic applications.

References

  • UVA-induced cell cycle re-entry, senescence and DNA damage is delayed... (n.d.). Retrieved from [Link]

  • Akapayev, B., et al. (2002). DNA Replication Is Required To Elicit Cellular Responses to Psoralen-Induced DNA Interstrand Cross-Links. Molecular and Cellular Biology, 22(21), 7475-7485. Retrieved from [Link]

  • (2004). Synthesis and potent activity in mouse keratinocytes of 4',5'-dihydropsoralen derivatives that are unable to photocross-link DNA. Proceedings of the American Association for Cancer Research, 45. Retrieved from [Link]

  • A Novel In Vitro Method for the Detection and Characterization of Photosensitizers. (2010). Toxicology and Applied Pharmacology, 248(1), 33-42. Retrieved from [Link]

  • Sinden, R. R., & Cole, R. S. (1987). Interstrand Crosslinks Due to 4,5',8-trimethylpsoralen and Near Ultraviolet Light in Specific Sequences of Animal DNA. Effect of Constitutive Chromatin Structure and of Induced Transcription. Journal of Molecular Biology, 194(4), 583-597. Retrieved from [Link]

  • Fujita, H. (1984). Photobiological activity of 4-methylpsoralen and 4-methyl-4',5'-dihydropsoralen with respect to lethal and mutagenic effects on E. coli, and prophage induction. Photochemistry and Photobiology, 39(6), 835-839. Retrieved from [Link]

  • Muni, M. M., et al. (2009). Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner. Molecular and Cellular Biology, 29(18), 4998-5012. Retrieved from [Link]

  • UVA-activated 8-methoxypsoralen (PUVA) causes G2/M cell cycle arrest in Karpas 299 T-lymphoma cells. (2006). Journal of Photochemistry and Photobiology B: Biology, 85(1), 22-30. Retrieved from [Link]

  • In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells. (2023). Journal of Visualized Experiments, (194). Retrieved from [Link]

  • Crosslinking of DNA. (n.d.). In Wikipedia. Retrieved from [Link]

  • Johnston, B. H., et al. (1981). Kinetics of formation of deoxyribonucleic acid cross-links by 4'-(aminomethyl)-4,5',8-trimethylpsoralen. Biochemistry, 20(4), 735-738. Retrieved from [Link]

  • Kanne, D., et al. (1988). DNA sequence specificity of 4,5',8-trimethylpsoralen cross-linking. Effect of neighboring bases on cross-linking the 5'-TA dinucleotide. The Journal of Biological Chemistry, 263(23), 11290-11297. Retrieved from [Link]

  • Ultraviolet-A radiation induces changes in cyclin G gene expression in mouse melanoma B16-F1 cells. (2006). BMC Dermatology, 6, 2. Retrieved from [Link]

  • What is the difference between apoptosis and necrosis? (2025). Patsnap Synapse. Retrieved from [Link]

  • An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. (2016). Photochemical & Photobiological Sciences, 15(3), 313-323. Retrieved from [Link]

  • A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. (2017). Frontiers in Microbiology, 8, 599. Retrieved from [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Apoptosis And Necrosis. (2011). ResearchGate. Retrieved from [Link]

  • Pathak, M. A., et al. (1984). A study of the relationship between photosensitizing and therapeutic activity of 4,5',8-trimethylpsoralen, and its major metabolite 4,8-dimethyl, 5'-carboxypsoralen. The Journal of Investigative Dermatology, 82(4), 331-338. Retrieved from [Link]

  • Necrosis and apoptosis. (2025). YouTube. Retrieved from [Link]

  • Differences of Key Proteins between Apoptosis and Necroptosis. (2022). International Journal of Molecular Sciences, 23(14), 7856. Retrieved from [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025). International Journal of Molecular Sciences, 26(24), 1-18. Retrieved from [Link]

  • The substantial differences between photoallergic and phototoxic reactions. (2012). Annals of Agricultural and Environmental Medicine, 19(4), 835-837. Retrieved from [Link]

  • Safety profile of synthetic versus natural Psoralen. (2019). The Journal of Medical Research, 5(5), 226-230. Retrieved from [Link]

  • Predicting Tumor Response to Drugs based on Gene-Expression Biomarkers of Sensitivity Learned from Cancer Cell Lines. (2020). bioRxiv. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Scientific problems of photosensitivity. (2006). Medicina (Kaunas), 42(8), 619-624. Retrieved from [Link]

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (2011). Iranian Journal of Pharmaceutical Research, 10(3), 529-536. Retrieved from [Link]

  • A study on the cytotoxic effect of cert. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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Comparative

Comparative Analysis of DNA Damage by Dihydropsoralens vs. Traditional Psoralens: A Technical Guide

As a Senior Application Scientist in photopharmacology and DNA repair, I frequently evaluate the efficacy, safety profiles, and molecular mechanisms of DNA-targeting therapeutics. Psoralen plus UVA (PUVA) therapy is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in photopharmacology and DNA repair, I frequently evaluate the efficacy, safety profiles, and molecular mechanisms of DNA-targeting therapeutics. Psoralen plus UVA (PUVA) therapy is a cornerstone treatment for cutaneous proliferative disorders, including psoriasis and cutaneous T-cell lymphoma. However, the clinical utility of traditional psoralens—such as 8-methoxypsoralen (8-MOP) and 4,5',8-trimethylpsoralen (TMP)—is severely limited by their propensity to form highly mutagenic DNA interstrand crosslinks (ICLs).

To mitigate this genotoxicity, researchers have engineered dihydropsoralens , which are structural derivatives where the 4',5'-double bond of the furan ring is saturated. This single structural modification fundamentally alters the photochemical reaction cascade, restricting the molecule to monofunctional DNA adduct formation[1]. This guide provides an in-depth comparative analysis of the DNA damage mechanisms, experimental validation protocols, and pharmacological implications of traditional psoralens versus dihydropsoralens.

Mechanistic Causality: Crosslinks vs. Monoadducts

The biological activity of furocoumarins is dictated by their planar tricyclic structure, which allows them to intercalate between DNA base pairs in the dark. Upon UVA irradiation (320–400 nm), the photochemistry diverges significantly based on the saturation of the furan ring.

Traditional Psoralens: Because traditional psoralens possess two photoreactive double bonds (the 3,4-pyrone bond and the 4',5'-furan bond), they can absorb a UVA photon to form a monoadduct and subsequently absorb a second UVA photon to form a bifunctional interstrand crosslink (ICL) with a pyrimidine base on the opposite DNA strand. The formation of furan-side monoadducts (FMA) and pyrone-side monoadducts (PMA) involves complex singlet and triplet excited state manifolds[2]. Crosslinking agents cause progressive inhibition of DNA synthesis, ultimately arresting cells at the G2 phase[3]. Because cellular repair of bifunctional ICLs is highly error-prone, this mechanism carries a significant risk of mutagenesis.

Dihydropsoralens: Dihydropsoralens lack the 4',5'-double bond. Consequently, their photochemical reactivity is strictly localized to the 3,4-pyrone double bond, yielding only C4-cycloadducts (monoadducts)[2]. Causally, this prevents the tethering of the two DNA strands. Monofunctional dihydropsoralen adducts inhibit DNA replication immediately upon treatment, without causing the delayed G2/M phase shift characteristic of crosslinking agents[3]. This targeted monoadduct formation retains antiproliferative efficacy while drastically reducing crosslink-associated toxicity[1].

Photochemical_Pathways UVA UVA Irradiation (320-400 nm) Mono Monoadduct Formation (Furan or Pyrone side) UVA->Mono Psoralen MonoOnly Monoadduct Formation Only (Pyrone side, 3,4-double bond) UVA->MonoOnly Dihydropsoralen Psoralen Traditional Psoralens (e.g., 8-MOP, TMP) Intercalation DNA Intercalation (Dark Reaction) Psoralen->Intercalation Dihydro Dihydropsoralens (e.g., 4',5'-dihydropsoralen) Dihydro->Intercalation Intercalation->UVA ICL Interstrand Crosslink (ICL) (Bifunctional Adduct) Mono->ICL 2nd UVA Photon

Diagram 1: Photochemical pathways of psoralens vs. dihydropsoralens upon UVA irradiation.

Quantitative Data Comparison

The following table synthesizes experimental data comparing the biological and physicochemical impacts of traditional psoralens against dihydropsoralen derivatives on keratinocyte growth and DNA integrity[1],[4].

Compound ClassSpecific AgentDNA Adduct TypeKeratinocyte IC50 (with UVA)Keratinocyte IC50 (Dark)DNA Melting Temp (Tm) Shift (+UVA)
Traditional Psoralen 8-MOP / TMPMonoadducts & ICLsHighly Potent (<100 nM)InactiveHigh (due to covalent crosslinking)
Dihydropsoralen 4',5'-dihydro-4,8-dimethyl-5'-methylbromide psoralenMonoadducts Only56 nMInactive+6.5 to +7.9 °C (from 62.5 °C to 70.4 °C)
Dihydropsoralen 4',5'-dihydro-4,8-dimethyl-5'-methyl-N-aminodimethylpsoralenMonoadducts Only100 nMInactive+6.5 to +7.9 °C (from 62.5 °C to 70.4 °C)
Mercurio-Dihydropsoralen 4,8-dimethyl-5'-iodomercuriomethyl-4',5'-dihydropsoralenMonoadducts Only300 nM10 µMModerate

Experimental Methodologies for Validation

To empirically validate the differential DNA damage profiles (monoadducts vs. ICLs), we employ two orthogonal, self-validating assays. The protocols below are designed with internal controls (Dark vs. UVA) to ensure that any observed DNA modification is strictly a result of photoactivation, thereby confirming the causality of the photochemotherapeutic mechanism.

Experimental_Workflow Prep Prepare DNA (Plasmid or Calf Thymus) Incubate Incubate with Compound (Dark, 37°C) Prep->Incubate Irradiate UVA Irradiation (320-400 nm) Incubate->Irradiate Split Assay Divergence Irradiate->Split Unwind Plasmid Unwinding Assay (Gel Electrophoresis) Split->Unwind Melting DNA Melting Profile (Tm) (Spectrophotometry) Split->Melting Result1 Detects Nicking & Topological Shifts Unwind->Result1 Result2 Differentiates ICLs from Monoadducts Melting->Result2

Diagram 2: Orthogonal experimental workflow for assessing photoactivated DNA damage.

Protocol 1: Plasmid DNA Unwinding Assay

Purpose: To assess topological modifications and DNA nicking induced by UVA-activated adducts[1]. Causality & Self-Validation: Intercalation and subsequent covalent bonding of psoralens unwind the DNA double helix. In a closed circular plasmid, this unwinding alters the superhelical density, visualized as a mobility shift in agarose gels. By running a "Dark Control" (compound + DNA, no UVA), we validate that the unwinding is strictly dependent on the covalent photoadduct rather than mere non-covalent intercalation.

Step-by-Step Methodology:

  • Preparation: Dilute supercoiled plasmid DNA (e.g., pBR322) to 50 µg/mL in standard TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Treatment: Aliquot the DNA and add the test compounds (traditional psoralen or dihydropsoralen) at varying concentrations (0.1 - 100 µM). Prepare identical duplicate plates for Dark and UVA conditions.

  • Incubation: Incubate all samples in the dark at 37°C for 30 minutes to allow for equilibrium intercalation.

  • Photoactivation: Irradiate the UVA plate with a UVA light source (320-400 nm) at a dose of 1-5 J/cm² on ice to prevent thermal degradation. Keep the Dark Control plate wrapped in foil.

  • Electrophoresis: Load the samples onto a 1% agarose gel. Run under denaturing conditions (alkaline buffer) or neutral conditions at 4 V/cm.

  • Analysis: Stain with ethidium bromide. Dihydropsoralens will show increased migration or nicking (conversion of supercoiled to open circular form) strictly in the UVA-treated lanes, confirming DNA modification without crosslinking[1].

Protocol 2: DNA Melting Profile (Tm) Analysis

Purpose: To definitively differentiate between monoadducts and interstrand crosslinks[1]. Causality & Self-Validation: ICLs covalently tether the two DNA strands together. During thermal denaturation, crosslinked DNA resists complete strand separation and exhibits rapid renaturation upon cooling. Monoadducts (formed by dihydropsoralens) do not tether the strands; however, they increase the melting temperature (Tm) due to localized stabilization of the helix. Comparing the Tm shift against a known crosslinker provides self-validating proof of the adduct type.

Step-by-Step Methodology:

  • Preparation: Dissolve Calf Thymus DNA in a low-salt buffer (e.g., 10 mM NaCl, 1 mM sodium cacodylate, pH 7.0) to an absorbance of ~0.5 at 260 nm.

  • Treatment & Irradiation: Incubate the DNA with 50 µM of the test compound. Irradiate with UVA as described in Protocol 1. Extract unbound compound using chloroform.

  • Thermal Denaturation: Place the samples in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Measurement: Monitor absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Analysis: Calculate the Tm (the temperature at which 50% of the DNA is denatured). Dihydropsoralens will show a marked increase in Tm following UVA treatment (e.g., from ~63°C to ~70°C) due to monoadduct stabilization, but unlike traditional psoralens, they will not exhibit the rapid "snap-back" renaturation characteristic of ICLs[1].

Conclusion & Applications in Drug Development

The comparative analysis reveals that the saturation of the furan ring in dihydropsoralens effectively abolishes their ability to form interstrand crosslinks, restricting their DNA damage profile to monoadducts. Despite this limitation, specific dihydropsoralen derivatives maintain potent antiproliferative activity against keratinocytes[1]. For drug development professionals, this presents a compelling therapeutic window: dihydropsoralens can be utilized to achieve the targeted growth inhibition required for treating epidermal proliferative disorders while drastically lowering the mutagenic risks associated with traditional PUVA therapy. Furthermore, these compounds serve as invaluable biochemical tools for isolating and studying eukaryotic DNA monoadduct repair mechanisms without the confounding variables of ICL repair pathways.

References

  • Synthesis and potent activity in mouse keratinocytes of 4',5'-dihydropsoralen derivatives that are unable to photocross-link DNA. AACR Journals (Cancer Research).[Link]

  • Mechanisms of growth inhibition in keratinocytes by mercurio-substituted 4',5'-dihydropsoralens. PubMed (NIH).[Link]

  • Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells. J-STAGE (Gann).[Link]

  • Photoreactivity of Furocoumarins and DNA in PUVA Therapy: Formation of Psoralen−Thymine Adducts. The Journal of Physical Chemistry B (ACS Publications).[Link]

Sources

Validation

cross-validation of different methods to quantify psoralen-DNA adducts

An in-depth technical analysis of psoralen-DNA adduct quantification requires moving beyond basic assay descriptions to understand the chemical causality governing each method. Psoralens, such as 8-methoxypsoralen (8-MOP...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of psoralen-DNA adduct quantification requires moving beyond basic assay descriptions to understand the chemical causality governing each method. Psoralens, such as 8-methoxypsoralen (8-MOP) and amotosalen (S59), are planar tricyclic furocoumarins used extensively in PUVA therapy for psoriasis and for the photochemical inactivation of pathogens in blood products.

Upon intercalation into duplex DNA (preferentially at 5'-TpA sites) and subsequent exposure to UVA light (320–400 nm), psoralens undergo a [2+2] cycloaddition with thymine residues. This reaction yields two distinct classes of lesions: monoadducts (MAs) and interstrand cross-links (ICLs) . Because ICLs are absolute blocks to DNA replication and transcription, distinguishing them from MAs is critical for evaluating drug efficacy and DNA repair kinetics.

Mechanistic Pathway of Adduct Formation

The formation of psoralen-DNA adducts is a biphasic photochemical process. A single photon absorption generates either a furan-side (MAf) or pyrone-side (MAp) monoadduct. Only the MAf can absorb a second photon to bridge the complementary DNA strand, forming an ICL1[1].

G Psoralen Psoralen + Duplex DNA Intercalation Intercalation (5'-TpA sites) Psoralen->Intercalation UVA1 UVA Irradiation (1st Photon) Intercalation->UVA1 MA Monoadducts (MAf / MAp) UVA1->MA [2+2] cycloaddition UVA2 UVA Irradiation (2nd Photon) MA->UVA2 Furan-side MA only ICL Interstrand Cross-links (ICL) UVA2->ICL

Photochemical pathway of psoralen-DNA monoadduct and interstrand cross-link formation.

Objective Comparison of Quantification Modalities

No single analytical method can capture the complete spatial, structural, and quantitative profile of psoralen-DNA adducts. Researchers must cross-validate orthogonal methods to build a self-validating dataset.

For instance,2[2] demonstrated via radiometry that S59 induces 12.0 ± 3.0 total adducts/1000 bp compared to 8-MOP's 0.7 adducts/1000 bp. However, radiometry cannot reveal that S59 induces ~100-fold more ICLs than 8-MOP, a structural nuance only resolvable via HPLC-MS/MS3[3].

Quantitative Data & Methodological Comparison
MethodologyPrimary AnalyteLOD / LOQStructural SpecificityThroughputKey Limitation
HPLC-ESI-MS/MS MAs & ICLs2 fmol / 8 fmolHigh (Distinguishes MAf, MAp, ICL)LowRequires complete DNA digestion; destroys spatial context.
Radiometry (³H-8-MOP) Total AdductsHigh SensitivityLow (Cannot separate MA vs ICL)HighRequires radioactive handling; lacks structural data.
Click-Chemistry (8-POP) Total Adducts (In situ)Single-cell resolutionLow (Measures total fluorescent tags)HighRelies on psoralen analogs; potential steric effects.
Alkaline Comet Assay Functional ICLs~50 ICLs/cellModerate (Specific to cross-links)MediumIndirect measurement; highly dependent on lysis conditions.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality checks. Understanding why a reagent is used prevents downstream artifact generation.

Protocol 1: HPLC-ESI-MS/MS for Absolute Structural Quantification

This method remains the gold standard for determining the exact MA:ICL ratio.

  • DNA Isolation & Stringent Washing: Extract genomic DNA from treated cells.

    • Causality: Unbound psoralen must be completely eliminated. Perform at least two ethanol precipitations followed by seven washes with 70% ethanol. Failure to do so allows unbound psoralen to covalently link to DNA during downstream processing, creating false-positive adducts 4[4].

  • Single-Enzyme Digestion: Digest 0.5 µg of purified DNA exclusively with Nuclease P1.

    • Causality: Unlike standard multi-enzyme cocktails that fail to process cross-links, Nuclease P1 cleaves unmodified DNA into mononucleotides but leaves the sterically hindered ICL intact as a tetranucleotide (and MAs as dinucleotides). This preserves the cyclobutane ring for mass analysis5[5].

  • Chromatographic Enrichment: Subject the digest to offline reverse-phase HPLC.

    • Causality: Removing buffer salts and unmodified nucleotides prevents severe ion suppression during electrospray ionization (ESI), ensuring the 8 fmol LOQ is achievable 5[5].

  • Tandem Mass Spectrometry (MS/MS): Analyze in negative-ion ESI mode using an internal standard (e.g., D3-8-MOP-MA2).

    • Validation Checkpoint: Confirm identity via the product ion spectrum of the [M − 3H]³⁻ ion, which must yield typical [an-base] and wn series fragment ions5[5].

Protocol 2: Click-Chemistry (8-POP) Flow Cytometry Assay

While MS provides structural data, it destroys the cell. To track adduct repair kinetics in situ, we utilize 8-propargyloxypsoralen (8-POP) 6[6].

  • In Vivo Adduction: Incubate cells with 50 µM 8-POP and irradiate with UVA.

    • Causality: NMR solution structures reveal that the 8-position of psoralen resides in the minor groove of the DNA duplex and is highly solvent-exposed. The addition of an alkyne handle here does not perturb the planar intercalation required for adduction 6[6].

  • Fixation & Permeabilization: Hypotonically lyse and fix cells at designated repair timepoints.

  • CuAAC Post-Labeling: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using an azide-tagged fluorophore (e.g., Alexa 488), CuSO₄, and sodium ascorbate.

    • Causality: The small alkyne handle bypasses the steric hindrance associated with pre-conjugated bulky fluorophores, allowing highly efficient covalent labeling of the lesions directly within the nuclear architecture 7[7].

  • Flow Cytometry: Counterstain with propidium iodide and quantify fluorescence.

    • Validation Checkpoint: Pre-treat a control group with DNA repair inhibitors (e.g., aphidicolin). A valid assay will show attenuated removal of the fluorescent signal over time compared to vehicle controls 6[6].

Cross-Validation Logic Architecture

To achieve a comprehensive understanding of drug behavior or repair mechanisms, these methods must be deployed concurrently. The diagram below illustrates how orthogonal data streams converge to validate a single experimental hypothesis.

G Sample Psoralen-Treated DNA Sample HPLC HPLC-MS/MS (Structural Specificity) Sample->HPLC Enzymatic Digestion Radio Radiometry (3H-8-MOP) (Absolute Total Yield) Sample->Radio Scintillation Counting Click 8-POP Click Assay (In Situ Kinetics) Sample->Click CuAAC Fluor-Labeling Ratio MA : ICL Ratio HPLC->Ratio Total Total Adducts / 10^6 nt Radio->Total Spatial Cellular Repair Rate Click->Spatial Recon Cross-Validated Adduct Profile Ratio->Recon Total->Recon Spatial->Recon

Orthogonal cross-validation strategy for quantifying psoralen-DNA adducts.

By anchoring total adduct yield with radiometry, defining the exact structural MA:ICL ratio with HPLC-MS/MS, and monitoring the real-time cellular processing with 8-POP click chemistry, researchers establish a rigorous, self-validating framework immune to the blind spots of any single assay.

References

  • Lai, C., Cao, H., Hearst, J. E., Corash, L., Luo, H., & Wang, Y. (2008). Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation. Analytical Chemistry.[Link]

  • Boutin, S. R., & others. (2016). A clickable psoralen to directly quantify DNA interstrand crosslinking and repair. Bioorganic & Medicinal Chemistry.[Link]

  • Lin, L., & others. (1998). Inactivation of Leukocytes in Platelet Concentrates by Photochemical Treatment With Psoralen Plus UVA. Blood.[Link]

  • Calsou, P., & others. (1996). Preferential Repair Incision of Cross-Links versus Monoadducts in Psoralen-Damaged Plasmid DNA by Human Cell-Free Extracts. Biochemistry.[Link]

Sources

Comparative

Head-to-Head Comparison: 4-Methyl-4',5'-dihydropsoralen vs. Alternative Photodynamic Therapy Agents

Executive Summary In the landscape of photodynamic therapy (PDT) and photo-chemotherapy (PUVA), agents are typically categorized by their primary molecular targets and photochemical reactivity. 4-Methyl-4',5'-dihydropsor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of photodynamic therapy (PDT) and photo-chemotherapy (PUVA), agents are typically categorized by their primary molecular targets and photochemical reactivity. 4-Methyl-4',5'-dihydropsoralen (4-Me-DHP) occupies a unique and highly specialized niche. Unlike traditional PDT agents (e.g., Aminolevulinic acid [ALA] or Photofrin) that rely on the generation of reactive oxygen species (ROS) to induce membrane and organelle damage, psoralens intercalate directly into DNA and form covalent bonds upon UVA irradiation.

However, within the psoralen family, 4-Me-DHP distinguishes itself structurally and mechanistically from standard clinical agents like 8-Methoxypsoralen (8-MOP). By acting strictly as a monofunctional adduct former, 4-Me-DHP provides researchers with a precise tool to uncouple the effects of DNA monoadducts from interstrand crosslinks (ICLs), offering distinct advantages in studying DNA replication stalling, repair pathways, and targeted anti-proliferative therapies [1].

Structural & Mechanistic Divergence (The "Why")

To understand the experimental behavior of 4-Me-DHP, one must examine the causality driven by its molecular structure.

Standard bifunctional psoralens (like 8-MOP and 5-MOP) contain two photoreactive double bonds: one in the furan ring (at the 4',5' position) and one in the pyrone ring (at the 3,4 position). Upon exposure to UVA (320–400 nm), these agents undergo a two-step photochemical reaction. The first photon drives a [2+2] cycloaddition with a pyrimidine base, forming a monoadduct. Absorption of a second photon triggers the second double bond to react with the complementary DNA strand, creating a highly lethal interstrand crosslink (ICL) [2].

The 4-Me-DHP Advantage: In 4-Me-DHP, the 4',5' double bond in the furan ring is chemically saturated (hydrogenated). This structural modification eliminates the molecule's ability to absorb the second photon required for crosslinking. Consequently, UVA-activated 4-Me-DHP can only form monoadducts via its 3,4-pyrone double bond.

This leads to a radically different cellular response:

  • Bifunctional Agents (8-MOP): Induce progressive G2-phase cell cycle arrest as the cell attempts (and often fails) to repair the complex ICLs before mitosis.

  • Monofunctional Agents (4-Me-DHP): Induce an immediate block in DNA replication (S-phase stalling) without the subsequent shift to G2-phase arrest, as the replicon initiation and chain elongation are physically obstructed by the monoadducts[1, 3].

Mechanism cluster_0 Monofunctional PUVA Agents cluster_1 Bifunctional PUVA Agents cluster_2 Traditional PDT Agents UVA UVA Irradiation (320-400 nm) Agent1 4-Methyl-4',5'-dihydropsoralen (4-Me-DHP) UVA->Agent1 Agent2 8-Methoxypsoralen (8-MOP) UVA->Agent2 Adduct1 DNA Monoadducts (No Crosslinks) Agent1->Adduct1 Arrest1 Immediate S-Phase Block (No G2 Shift) Adduct1->Arrest1 Adduct2 Interstrand Crosslinks (ICL) Agent2->Adduct2 Arrest2 Progressive G2-Phase Arrest Adduct2->Arrest2 Agent3 Aminolevulinic Acid (ALA) / Photofrin Adduct3 Singlet Oxygen (ROS) Generation (Membrane/Organelle Damage) Agent3->Adduct3 Arrest3 Apoptosis / Necrosis (Non-DNA Primary Target) Adduct3->Arrest3 Light Visible Light (630-700 nm) Light->Agent3

Caption: Divergent mechanisms of action and cellular arrest pathways between 4-Me-DHP, 8-MOP, and standard PDT agents.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between 4-Me-DHP and alternative agents, providing a framework for selecting the appropriate compound for specific experimental or therapeutic models.

Parameter4-Methyl-4',5'-dihydropsoralen (4-Me-DHP)8-Methoxypsoralen (8-MOP)Aminolevulinic Acid (ALA-PDT)Mitomycin C (Non-PUVA Control)
Primary Target DNA (Pyrimidine bases)DNA (Pyrimidine bases)Mitochondria / Cellular MembranesDNA (Guanine residues)
Activation Source UVA (320–400 nm)UVA (320–400 nm)Visible Red Light (typically 635 nm)None (Constitutively active)
Adduct / Lesion Type Monoadducts exclusivelyMonoadducts & Interstrand CrosslinksSinglet Oxygen / ROSInterstrand Crosslinks
Cell Cycle Impact Immediate S-phase block [1]Progressive G2-phase arrest [1]Non-specific / ApoptosisProgressive G2-phase arrest
Mutagenic Potential Low to Moderate [2]High (due to error-prone ICL repair)Low (direct cytotoxicity via ROS)High
Primary Use Case Mechanistic studies of replication stalling; targeted non-crosslinking anti-proliferationClinical PUVA therapy for psoriasis, cutaneous T-cell lymphomaClinical PDT for actinic keratosis, basal cell carcinomaChemotherapy; experimental crosslinking control

Experimental Validation Protocols

To empirically validate the mechanistic differences between 4-Me-DHP and bifunctional agents, a self-validating dual-assay system is required. This protocol measures both the rate of DNA replication (to confirm immediate S-phase stalling) and the overall cell cycle distribution (to differentiate between S-phase block and G2 arrest).

Experimental Workflow

Workflow Step1 1. Cell Culture (e.g., FM3A cells) Step2 2. Agent Incubation (Dark, 30 min) Step1->Step2 Step3 3. UVA Irradiation (1.5 - 3.0 J/cm²) Step2->Step3 Step4a 4a. BrdU Pulse (15-30 min) Step3->Step4a Step4b 4b. PI Staining (Fixed Cells) Step3->Step4b Step5a 5a. Quantify DNA Replication Rate Step4a->Step5a Step5b 5b. Analyze Cell Cycle Phase Distribution Step4b->Step5b

Caption: Self-validating workflow to concurrently measure DNA replication inhibition and cell cycle progression.

Step-by-Step Methodology

Phase 1: Treatment and Irradiation

  • Cell Preparation: Plate murine mammary carcinoma cells (e.g., FM3A or 4T1) or human fibroblasts in 6-well plates at 1×105 cells/well. Allow 24 hours for adherence.

  • Agent Incubation: Wash cells with PBS. Add serum-free media containing either 4-Me-DHP (e.g., 10 µM) or 8-MOP (10 µM). Incubate in the dark for 30 minutes at 37°C to allow for DNA intercalation.

  • UVA Exposure: Place plates on a cooling block (to prevent thermal damage) and irradiate with a UVA source (peak emission ~365 nm) at a dose of 1.5 to 3.0 J/cm². Crucial Step: Include a dark control (agent + no UVA) and a light control (no agent + UVA) to isolate the photochemical effect.

Phase 2: Assay A - DNA Replication Inhibition (BrdU Incorporation) Purpose: To prove that 4-Me-DHP causes an immediate halt in DNA synthesis.

  • Immediately post-irradiation, pulse the cells with 10 µM Bromodeoxyuridine (BrdU) for 30 minutes.

  • Fix cells with 70% ethanol, denature DNA using 2M HCl (to expose the BrdU epitope), and neutralize with 0.1M sodium borate.

  • Stain with FITC-conjugated anti-BrdU antibody and analyze via flow cytometry.

  • Expected Result: 4-Me-DHP treated cells will show an immediate, near-total collapse of BrdU incorporation compared to controls, confirming replicon initiation block [3].

Phase 3: Assay B - Cell Cycle Progression (Propidium Iodide Staining) Purpose: To prove that 4-Me-DHP does not induce the G2 arrest characteristic of crosslinking agents.

  • Return a parallel set of irradiated plates to the incubator and culture for an additional 12–24 hours.

  • Harvest cells, fix in cold 70% ethanol overnight at -20°C.

  • Wash and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at room temperature.

  • Analyze DNA content via flow cytometry (linear FL2 channel).

  • Expected Result: 8-MOP treated cells will exhibit a massive accumulation in the G2/M phase (4N DNA content). In contrast, 4-Me-DHP treated cells will maintain a cell cycle distribution identical to the S-phase stalled population at time zero, proving the absence of a G2 shift [1].

References

  • Kanno, S. (1984). Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. URL:[Link]

  • Fujita, H. (1984). Photobiological activity of 4-methylpsoralen and 4-methyl-4',5'-dihydropsoralen with respect to lethal and mutagenic effects on E. coli, and prophage induction. Photochemistry and Photobiology. URL:[Link]

  • Gruenert, D. C., & Cleaver, J. E. (1985). Inhibition of DNA synthesis by psoralen-induced lesions in xeroderma pigmentosum and Fanconi's anemia fibroblasts. Photochemistry and Photobiology. URL: [Link]

Validation

Validating the Specificity of 4-Methyl-4',5'-dihydropsoralen (4-MDP) for DNA Monoadduct Formation: A Comparative Guide

As a Senior Application Scientist specializing in nucleic acid photochemistry, I frequently encounter a critical bottleneck in DNA damage and repair studies: the precise generation of isolated DNA lesions. Psoralens are...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in nucleic acid photochemistry, I frequently encounter a critical bottleneck in DNA damage and repair studies: the precise generation of isolated DNA lesions. Psoralens are invaluable tools for structural probing and mutagenesis, but standard derivatives like 8-methoxypsoralen (8-MOP) produce a heterogeneous mixture of monoadducts and interstrand crosslinks (ICLs)[1]. For studies requiring isolated monoadducts—such as investigating specific nucleotide excision repair (NER) pathways or replication fork stalling—this heterogeneity introduces unacceptable experimental noise.

This guide evaluates 4-Methyl-4',5'-dihydropsoralen (4-MDP) , a structurally modified furocoumarin designed to exclusively form DNA monoadducts. By objectively comparing 4-MDP against bifunctional alternatives (8-MOP, AMT) and angular psoralens (angelicin), we will dissect the structural causality behind its specificity and provide self-validating experimental protocols to confirm its monofunctional nature in your laboratory.

Mechanistic Causality: Why 4-MDP Cannot Form Crosslinks

To utilize 4-MDP effectively, one must understand the photochemical causality that dictates its specificity. Psoralens intercalate into duplex DNA, preferentially at 5'-TpA-3' sites. Upon UVA irradiation (320–400 nm), the planar molecule absorbs a photon, triggering a [2+2] cycloaddition between a pyrimidine base (usually thymine) and either the 4',5'-furan double bond or the 3,4-pyrone double bond of the psoralen[2].

In bifunctional psoralens like 8-MOP, the initial absorption typically forms a furan-side monoadduct. Because the pyrone double bond remains intact, the absorption of a second UVA photon drives a second cycloaddition with an adjacent thymine on the opposite strand, creating an ICL[3].

4-MDP is engineered with a saturated 4',5'-furan ring (a dihydro modification). This structural alteration eliminates the furan double bond entirely. Consequently, 4-MDP can only undergo a single photochemical reaction via its 3,4-pyrone double bond. Once this pyrone-side monoadduct is formed, no further photoreactive sites remain, rendering ICL formation chemically impossible[4].

PsoralenPathway Psoralen Psoralen Intercalation (5'-TpA-3' Sites) UVA1 UVA (320-400 nm) 1st Photon Psoralen->UVA1 Split Structural Divergence UVA1->Split Mono8MOP Furan-side Monoadduct (8-MOP / AMT) Split->Mono8MOP Bifunctional Mono4MDP Pyrone-side Monoadduct (4-MDP only) Split->Mono4MDP 4',5'-dihydro UVA2 UVA (320-400 nm) 2nd Photon Mono8MOP->UVA2 Arrest Reaction Terminated (100% Monoadduct) Mono4MDP->Arrest No furan double bond ICL Interstrand Crosslink (Bifunctional) UVA2->ICL 2nd Cycloaddition

Photochemical pathways of bifunctional psoralens vs. the monofunctional 4-MDP.

Comparative Performance Data

To objectively position 4-MDP, we must compare its adduct profile and biological impact against standard psoralens. The table below synthesizes crosslinking efficiency and the resulting cell-cycle impact[5],[4].

Psoralen DerivativeStructural ClassMonoadduct YieldICL PotentialCellular Phenotype (In Vitro)
4-MDP 4',5'-dihydrofurocoumarin100% 0% Immediate S-phase arrest
8-MOP Linear Furocoumarin~60-80%~20-40%G2/M phase accumulation
AMT Aminomethyl-substituted~75%~25%G2/M phase accumulation
Angelicin Angular Furocoumarin>98%Trace (Steric hindrance)S-phase delay

Expert Insight: While Angelicin is frequently used as a monofunctional agent, its angular structure distorts the DNA helix differently than linear psoralens, which can introduce artifacts in structural studies[6]. 4-MDP maintains the linear geometry of 8-MOP, providing superior monoadduct control without the steric hindrance artifacts of angular derivatives.

Experimental Validation Protocols

Protocol 1: Alkaline Denaturation/Renaturation Gel Electrophoresis (Biochemical)

Causality & Self-Validation: ICLs covalently tether the two DNA strands. Under highly alkaline conditions (pH > 13), hydrogen bonds break. Monoadducted or undamaged DNA separates into single strands (ssDNA). Upon rapid neutralization, ssDNA cannot properly reanneal and migrates slowly in a neutral agarose gel. Conversely, ICL-tethered strands remain locally attached, rapidly "snapping back" into double-stranded DNA (dsDNA) upon neutralization, migrating much faster. By running 4-MDP alongside 8-MOP, the assay self-validates: if 4-MDP is truly monofunctional, the fast-migrating "snap-back" dsDNA band will be entirely absent.

Step-by-Step Methodology:

  • Substrate Preparation: Linearize 1 µg of plasmid DNA (e.g., pUC19) using a single-cutter restriction enzyme (e.g., EcoRI).

  • Psoralen Intercalation: Incubate linearized DNA with 10 µM 4-MDP (Test) or 10 µM 8-MOP (Positive Control) in TE buffer (pH 7.4) for 30 minutes at 4°C in the dark to allow equilibrium intercalation.

  • UVA Irradiation: Irradiate samples on ice using a 365 nm UVA source at a dose of 2.0 J/cm².

  • Alkaline Denaturation: Add 0.1 volumes of 1 M NaOH / 10 mM EDTA to each sample. Incubate at room temperature for 15 minutes to fully denature the DNA.

  • Rapid Neutralization: Snap-chill the samples in an ice-water bath. Immediately add 0.1 volumes of 1 M Tris-HCl (pH 4.0) to neutralize the solution.

  • Electrophoresis: Load samples onto a 1% neutral agarose gel (1x TAE buffer). Run at 5 V/cm for 2 hours.

  • Visualization: Stain with SYBR Gold and image. 4-MDP lanes must show only the slower-migrating ssDNA band, while 8-MOP will show a distinct faster-migrating dsDNA (crosslinked) band.

Protocol 2: Cell Cycle Progression Analysis via Flow Cytometry (Biological)

Causality & Self-Validation: DNA crosslinking agents (like 8-MOP + UVA) permit cells to initiate replication but cause replication fork collapse, leading to a profound arrest at the G2/M checkpoint as the cell attempts complex double-strand break repair. In contrast, pure monoadducts (like those formed by 4-MDP) act as immediate replication blocks, halting cells directly in the S-phase without progression to G2[4]. This biological readout confirms the biochemical specificity in a living system.

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., CHO or FM3A cells) at 2 × 10⁵ cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with 5 µM 4-MDP or 5 µM 8-MOP. Incubate for 1 hour in the dark.

  • Irradiation: Wash cells with PBS, then irradiate with 365 nm UVA (3.0 J/cm²) in a thin layer of PBS to prevent UVA absorption by media components.

  • Recovery: Add fresh complete media and incubate for 24 hours.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining: Wash cells twice with PBS. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (or 50 µg/mL Propidium Iodide + 100 µg/mL RNase A in PBS). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events.

  • Analysis: 4-MDP treated cells will exhibit a massive accumulation in the S-phase (intermediate DNA content), whereas 8-MOP treated cells will show a distinct 4N peak (G2/M arrest).

References

  • Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2BFeTFsZUOcDx1wqt4h4dKjgHT6lEUJmxLF-coI4jEE_pTdFTwzh3aE9QKb3ePtzI6P1-ocpwG-whsugYYD8dvMkMWeD7rjVIlEGYybhHMJ7fqKvblB3lmpIkj176a2XQnw==]
  • Psoralen Derivatives with Enhanced Potency. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAP-HGo7Sw4vAOWmAMRhLjdrCrgSvjJrZL0EThVGYJO5cE7JcSpwSQkDbXmvbMGD-d4o9ANajfr-pfYF1dVZT5jtJMRhGL5YjDV7DZVctrMJxtmpNlPug07EbOCxls-GonLk9xQszYqejuTg==]
  • Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH0VJmDif6x_SW7E5mkckoiISLODdgKKFKORg2IaMkYc8BfzrMCNyCPr3L3cTH1TyeWG1tW_sypZjisV7gntlCfUYwLKn544v8x6pYTMv97QvYCq5DeKbXocj1OyNHJvfhMQ==]
  • DNA cross-linking via activated 8-methoxypsoralen. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHWCsMbaS8lTU0CeT-OGL2yiqgELzR3wDvJXo581tGV0qcAJ2KvJIeGTBHQr8FJmPW4by0gVlzbStBSpMtsmZIs9duZNb0ExrzC6uJU0464nHB6gWs8zalGcJubxk_r73FPz9_UP95Oc41CKJgqZdkohQuOD81jP8Is3fd9nb5UCGctH6qD9WAkwEcV1nRzvsfele0IbFYDe9pYDnWnakP3mmwxUQ0TrPPOMG58R5M6DASaAJBOgdna1WvyUpJ-_yo]
  • Preferential Repair Incision of Cross-Links versus Monoadducts in Psoralen-Damaged Plasmid DNA by Human Cell-Free Extracts. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeykmru90BrSNeiwNFW5RzZZnQa5ON8CqY9LOv1gMLwezebTDe9rR-tgP8uZaB2EdsSy1CwyB1JsHSTRGzcVjm8z3rtHjKa4Cm3Sw7qv42B-2kTNZ1qvfheXd7OC-b7Zkybmau]
  • Effect of DNA-damaging agents on DNA replication and cell-cycle progression of cultured mouse mammary carcinoma cells. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPWZaFizbOwQYdtSMDArZ7BjBoWEC1NE7ywdDRoTwtDIlRW1svmCAtrxGIn0iGCgMFWqLHg4v2OcM4qjQd-zCSpbQv6yyT4x4sauSK97U0oxXcskp8z5XLEgB-bahqsA03JxaGQ4PGjK17yZGPCCuXW7jNiO0kzLUsgkU8kVxFhjvwSgevWlwKcPnoxj232TPdF6RVMD7ly_e4Lw==]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-4',5'-dihydropsoralen

As a Senior Application Scientist specializing in photoreactive compounds, I frequently consult with research teams on the operational logistics of handling intercalating agents. 4-Methyl-4',5'-dihydropsoralen (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in photoreactive compounds, I frequently consult with research teams on the operational logistics of handling intercalating agents. 4-Methyl-4',5'-dihydropsoralen (CAS No. 24416-64-6) [1][2] is a potent psoralen derivative utilized extensively in DNA crosslinking studies, photodynamic therapy research, and molecular biology[3].

While its ability to form covalent adducts with nucleic acids upon ultraviolet (UVA) irradiation makes it a powerful experimental tool, it also presents a formidable occupational hazard. Standard laboratory safety protocols are insufficient; handling this compound requires a deep understanding of its latent phototoxicity and lipophilic nature.

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 4-Methyl-4',5'-dihydropsoralen.

Part 1: The Causality of Hazard – Why Standard PPE Fails

To design an effective safety protocol, we must first understand the molecular causality of the hazard. Psoralens are not merely toxic; they are phototoxic[4][5].

If a micro-droplet of 4-Methyl-4',5'-dihydropsoralen contacts unprotected skin, the immediate acute irritation may be mild[6]. However, because the molecule is highly lipophilic, it rapidly penetrates the stratum corneum and intercalates into the DNA of epidermal cells. If that exposed skin is subsequently subjected to ambient sunlight or laboratory UV sources, the chemical undergoes a photochemical reaction, forming cyclobutane rings with pyrimidine bases[3]. This results in severe erythema, blistering, and potential long-term mutagenic effects[4][5].

Therefore, our safety protocols must account for two distinct vectors: chemical isolation and light attenuation .

HazardLogic A 4-Methyl-4',5'-dihydropsoralen Exposure (Skin/Eyes) B Intercalation into Cellular DNA A->B C UVA Light Exposure (Ambient or Lab Source) B->C Latent Phase D Cyclobutane Ring Formation (DNA Crosslinking) C->D Photoreaction E Severe Phototoxicity, Erythema & Mutagenesis D->E Cellular Damage

Fig 1. Mechanistic pathway of psoralen-induced phototoxicity requiring strict PPE.

Part 2: Quantitative Hazard Data & PPE Matrix

Based on the Globally Harmonized System (GHS) classifications for psoralen derivatives[6][7], the following table summarizes the quantitative hazard data and the specific, causality-driven PPE required to mitigate these risks.

Hazard CategoryGHS ClassificationHazard Statement (H-Code)Required PPE & Mechanistic Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedNIOSH N95/P100 Respirator: Prevents ingestion of aerosolized particulates during powder weighing[5].
Skin Irritation / Sensitization Category 2H315: Causes skin irritationDouble Nitrile Gloves (≥0.11mm): Psoralens are often dissolved in DMSO, which rapidly permeates standard latex. Double-gloving ensures a fail-safe barrier[6].
Eye Irritation Category 2AH319: Causes serious eye irritationChemical Goggles + UV Face Shield: Protects against both chemical splashes and accidental UV activation during photodynamic assays[7].
STOT (Single Exposure) Category 3H335: May cause respiratory irritationFume Hood (Face velocity ≥100 fpm): Prevents inhalation of volatile carrier solvents and compound dust[7].

Part 3: Step-by-Step Operational Workflow

To ensure experimental integrity and operator safety, follow this validated methodology when preparing 4-Methyl-4',5'-dihydropsoralen solutions.

Step 1: Environmental Control Psoralens are highly sensitive to UV light. Conduct all handling in a room equipped with UV-filtered lighting (e.g., gold/yellow fluorescent tubes) or under subdued lighting conditions to prevent premature photochemical degradation of your stock[8].

Step 2: Engineering Controls Always handle the dry powder inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood. Utilize a static-eliminator ionizer near the balance; psoralen powders are prone to static dispersion, which can lead to invisible contamination of the workspace[4].

Step 3: Donning PPE Don a fully buttoned, fluid-resistant lab coat. Ensure no skin is exposed at the wrists. Apply tight-fitting chemical safety goggles. Double-glove with nitrile. Expert Tip: If your protocol requires dissolving the compound in Dimethyl Sulfoxide (DMSO), substitute the outer nitrile glove with a butyl rubber glove, as DMSO acts as a Trojan horse, carrying dissolved psoralens directly through nitrile and into the skin.

Step 4: Weighing & Solubilization Tare your amber glass vial directly on the balance. Transfer the powder using a static-free micro-spatula. Dissolve the compound directly in the weighing vessel. By transferring the liquid solution rather than the dry powder to subsequent containers, you eliminate the risk of airborne dust[9].

Step 5: Storage Purge the headspace of the amber vial with argon or nitrogen gas to prevent oxidative degradation. Seal tightly and store at -20°C[5][8].

Part 4: Accidental Spill & Exposure Protocol

In the event of a spill, standard chemical spill protocols must be modified to account for the compound's photoreactivity.

SpillResponse S1 1. Spill Detected S2 2. Eliminate UV/Light Sources S1->S2 S3 3. Don Maximum PPE (Respirator & Double Gloves) S2->S3 S4 4. Contain Spill (Dry Sand/Vermiculite) S3->S4 S5 5. Transfer to Hazardous Waste Container S4->S5 S6 6. Decontaminate Area (Soap & Water) S5->S6

Fig 2. Step-by-step emergency workflow for psoralen derivative spills.

Critical Decontamination Note: Because 4-Methyl-4',5'-dihydropsoralen is highly lipophilic, wiping a spill with water alone will only smear the compound. You must wash the area thoroughly with a strong surfactant (soap) and copious amounts of water to lift the chemical from the surface[6][10].

Part 5: Waste Disposal Plan

Psoralen waste must be treated as highly hazardous, phototoxic chemical waste[10].

  • Solid Waste: All contaminated consumables (gloves, pipette tips, empty vials, and vermiculite from spills) must be double-bagged in heavy-duty plastic and clearly labeled as "Toxic/Phototoxic Chemical Waste."

  • Liquid Waste: Collect all liquid waste in dedicated, compatible, high-density polyethylene (HDPE) containers. Keep these containers tightly closed and stored in the dark[8].

  • Disposal Route: Never pour psoralen solutions down the drain. They are highly toxic to aquatic life[7]. Disposal must be executed via burial in a landfill specifically licensed to accept pharmaceutical wastes, or through high-temperature chemical incineration managed by a licensed waste disposal contractor[10].

References

  • NextSDS. (n.d.). 5-methyl-5,6-dihydropteroylglutamic acid — Chemical Substance Information (Contains data on 4-methyl-4',5'-dihydropsoralen CAS 24416-64-6). Retrieved from[Link]

  • Szabo-Scandic. (n.d.). Methoxsalen (8-Methoxypsoralen) Safety Data Sheet. Retrieved from[Link]

Sources

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